Glidobactin D
Description
Structure
2D Structure
Properties
CAS No. |
119259-73-3 |
|---|---|
Molecular Formula |
C27H44N4O7 |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
(2E,4E)-10-hydroxy-N-[3-hydroxy-1-[[(3Z)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]dodeca-2,4-dienamide |
InChI |
InChI=1S/C27H44N4O7/c1-4-20(33)11-9-7-5-6-8-10-12-24(36)31-25(19(3)32)27(38)30-22-17-21(34)15-16-28-23(35)14-13-18(2)29-26(22)37/h6,8,10,12-14,18-22,25,32-34H,4-5,7,9,11,15-17H2,1-3H3,(H,28,35)(H,29,37)(H,30,38)(H,31,36)/b8-6+,12-10+,14-13- |
InChI Key |
CWHSSBGVAAMVCC-HJQNFIAGSA-N |
SMILES |
CCC(CCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O)O |
Isomeric SMILES |
CCC(CCCC/C=C/C=C/C(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)/C=C\C(NC1=O)C)O)O |
Canonical SMILES |
CCC(CCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O)O |
Synonyms |
glidobactin D |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to Glidobactin D: Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glidobactin D is a member of the glidobactin family of natural products, a class of potent proteasome inhibitors with significant potential in anticancer drug development. This document provides a detailed examination of the chemical structure and stereochemistry of this compound. Due to the limited availability of the primary literature detailing its specific structure, this guide focuses on the core structural features of the glidobactin family as a framework for understanding this compound, while explicitly noting where information about this specific analogue is absent. The glidobactin scaffold consists of a 12-membered macrolactam ring, which is crucial for its biological activity. This ring is formed from three amino acid precursors and features an α,β-unsaturated carbonyl group that acts as a covalent warhead, irreversibly binding to the active site of the proteasome. This guide will summarize the known structural information, highlight the stereochemical complexity, and outline the general experimental approaches used for the structural elucidation of this class of compounds.
Core Structure of the Glidobactin Family
The glidobactins are characterized by a common cyclic tripeptide nucleus. This 12-membered macrolactam is the defining feature of the class and is essential for their bioactivity. The core structure is assembled through a mixed non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) biosynthetic pathway.
A critical feature of the glidobactin core is the α,β-unsaturated carbonyl moiety within the macrolactam ring. This electrophilic center is responsible for the covalent and irreversible inhibition of the proteasome. The mechanism of action involves a Michael-type 1,4-addition reaction with the hydroxyl group of the active site threonine residue in the β5 subunit of the proteasome.
The general structure of the glidobactin family allows for variation in the fatty acid side chain attached to the tripeptide core. It is this variation that gives rise to the different analogues, including this compound.
Structure and Stereochemistry of this compound
The specific chemical structure and complete stereochemical assignment for this compound were first reported in a 1988 publication by Oka et al. titled, "Glidobactins D, E, F, G and H; minor components of the antitumor antibiotic glidobactin." Unfortunately, access to the full text of this foundational article is limited, preventing a detailed presentation of its unique structural features and the associated quantitative data.
Based on the analysis of other glidobactin analogues, it is presumed that this compound shares the same core macrolactam structure and stereochemistry as Glidobactin A, with the primary difference residing in the structure of the acyl side chain. The precise nature of this side chain in this compound is not available from the currently accessible literature.
For reference, the stereochemistry of the well-characterized Glidobactin A is presented below. It is highly probable that this compound retains the same stereochemical configuration within the macrolactam core.
Visualization of the General Glidobactin Core Structure
The following diagram illustrates the core 12-membered macrolactam ring common to the glidobactin family. The variable acyl side chain is denoted as "R".
Caption: Generalized core structure of the glidobactin family.
Quantitative Data
Due to the inaccessibility of the primary literature for this compound, a table of its specific quantitative data (e.g., NMR chemical shifts, coupling constants, mass spectrometry data) cannot be provided at this time. For drug development and chemical synthesis purposes, researchers would need to refer to the original 1988 publication by Oka et al. or subsequent re-syntheses and structural analyses.
Experimental Protocols
The structural elucidation of novel natural products like the glidobactins in the late 1980s would have relied on a combination of spectroscopic and chemical degradation techniques. A generalized workflow for such a process is outlined below.
General Experimental Workflow for Structure Elucidation
Caption: Generalized workflow for the structural elucidation of glidobactins.
Signaling Pathway: Proteasome Inhibition
The primary mechanism of action for the glidobactin family is the inhibition of the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for protein degradation.
Caption: Mechanism of proteasome inhibition by this compound.
Conclusion
This compound is a structurally interesting and therapeutically promising natural product. While a comprehensive analysis is hampered by the limited accessibility of the primary literature, its structural foundation within the glidobactin family provides a strong basis for understanding its mechanism of action. Further research, including the potential re-isolation, re-synthesis, and modern spectroscopic analysis of this compound, would be invaluable to the drug development community. The information presented in this guide serves as a foundational overview for researchers interested in the glidobactins and their potential as anticancer agents.
The Discovery and Isolation of Glidobactin Natural Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glidobactin and its analogues represent a promising class of cyclic lipopeptide natural products with potent antitumor and proteasome-inhibiting properties. Initially discovered from the gliding bacterium Polyangium brachysporum, and subsequently found in other bacteria such as Burkholderia species and Photorhabdus laumondii, these compounds have garnered significant interest in the field of drug discovery. This technical guide provides an in-depth overview of the discovery, isolation, structure elucidation, and biological activity of glidobactin natural products. It includes detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows to serve as a comprehensive resource for researchers in natural product chemistry, oncology, and drug development.
Introduction
Natural products remain a vital source of novel therapeutic agents, with microorganisms being a particularly rich reservoir of structurally diverse and biologically active compounds. The glidobactin family of natural products, first reported in the late 1980s, are characterized by a unique 12-membered cyclized tripeptide nucleus. This core structure consists of L-threonine, 4(S)-amino-2(E)-pentoic acid, and erythro-4-hydroxy-L-lysine. Variations within the family, such as Glidobactins A, B, and C, arise from differences in the unsaturated fatty acid moiety attached to the peptide core. These structural variations, along with those of related compounds like the cepafungins and luminmycins, contribute to their diverse biological activities, most notably their potent inhibition of the proteasome, a key target in cancer therapy.
Discovery of Producing Organisms
Glidobactins A, B, and C were first isolated from the gliding bacterium Polyangium brachysporum sp. nov. K481-B101.[1] Subsequent research has identified other producers, including various species of the genus Burkholderia.[2] More recently, the biosynthetic gene cluster for glidobactin-like natural products (GLNPs) has been identified and activated in Photorhabdus laumondii, a bacterium known for its symbiotic relationship with entomopathogenic nematodes.[3][4] The discovery of these producers in diverse ecological niches suggests a broad distribution of the biosynthetic machinery for this class of compounds.
Experimental Protocols
Cultivation of Producing Microorganisms
The production of glidobactins can be achieved through fermentation of the producing strains. The following protocol is based on methods developed for Photorhabdus asymbiotica and can be adapted for other producers.[3]
3.1.1. Seed Culture Preparation
-
Prepare a seed medium such as Tryptic Soy Broth (TSB).
-
Inoculate the seed medium with a starter culture of the producing bacterium.
-
Incubate at room temperature (e.g., 25°C) on a rotary shaker at approximately 120 rpm for 12-24 hours.
3.1.2. Production Scale Fermentation
-
Prepare the production medium. A defined medium formulation that has proven effective contains (in g/L): KH2PO4 (2.0), NH4Cl (1.5), MgSO4·7H2O (0.5), glycerol (10), myo-inositol (0.4), monosodium L-glutamate monohydrate (5.0), NaF (0.084), FeSO4·7H2O (0.025), ZnSO4·7H2O (0.01), CoCl2·6H2O (0.01), CaCO3 (0.25), and p-aminobenzoate (0.001).[3]
-
Inoculate the production medium with the seed culture (e.g., a 1-5% v/v inoculum).
-
Incubate the production culture for an extended period, typically 1 week, at 25°C with gentle agitation (e.g., 20 rpm in a bioreactor).
Isolation and Purification
The following is a general workflow for the isolation and purification of glidobactins from fermentation broth.
3.2.1. Extraction
-
Separate the bacterial cells from the culture broth by centrifugation.
-
Extract the supernatant and/or the cell pellet with an organic solvent such as methanol (MeOH) or ethyl acetate.
-
Concentrate the organic extract under reduced pressure to yield a crude extract.
3.2.2. Chromatographic Purification
-
Initial Fractionation: The crude extract is often subjected to an initial fractionation step using size-exclusion chromatography, such as Sephadex LH-20, with methanol as the mobile phase.[2]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Active fractions are then purified by semi-preparative or preparative RP-HPLC.
-
Column: A C18 column is typically used (e.g., Thermo Hypersil-Keystone ODS, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), often with an additive like 0.1% trifluoroacetic acid (TFA), is employed.
-
Example Gradient: A common strategy involves a segmented gradient, such as starting with 40% B for 30 minutes, followed by a ramp to 100% B over 10 minutes, to elute compounds of varying polarity.
-
Detection: Elution is monitored by UV absorbance, typically at 210 nm.
-
Structure Elucidation
The chemical structures of isolated glidobactins are determined using a combination of spectroscopic techniques.
3.3.1. Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HR-MS): Used to determine the elemental composition of the molecule, allowing for the calculation of the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): Provides fragmentation patterns that help to elucidate the sequence of amino acids and the structure of the fatty acid side chain.
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1D NMR: 1H and 13C NMR spectra provide information on the types and number of protons and carbons in the molecule.
-
2D NMR: A suite of 2D NMR experiments is crucial for assembling the final structure.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same spin system.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, useful for identifying amino acid residues.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, essential for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is critical for determining the stereochemistry and overall 3D conformation of the cyclic peptide.
-
Quantitative Data
The biological activity of glidobactin and its analogues has been evaluated in various assays. The following tables summarize key quantitative data.
| Compound | Target | Assay | IC50 / Ki Value | Reference |
| Glidobactin A | Yeast 20S Proteasome (ChT-L) | Proteasome Inhibition | Ki = 49 ± 5.4 nM | [5] |
| Yeast 20S Proteasome (T-L) | Proteasome Inhibition | Ki = 2000 ± 600 nM | [5] | |
| Glidobactin C | Human Constitutive Proteasome (ChT-L) | Proteasome Inhibition | IC50 = 2.9 ± 2.2 nM | [5] |
| Human Constitutive Proteasome (T-L) | Proteasome Inhibition | IC50 = 2.4 ± 2.8 nM | [5] | |
| Human Immunoproteasome (ChT-L) | Proteasome Inhibition | IC50 = 7.1 ± 5.3 nM | [5] | |
| Human Immunoproteasome (T-L) | Proteasome Inhibition | IC50 = 2.5 ± 2.0 nM | [5] | |
| Cepafungin I | Yeast 20S Proteasome (ChT-L) | Proteasome Inhibition | IC50 = 4 nM |
ChT-L: Chymotrypsin-like activity (β5 subunit); T-L: Trypsin-like activity (β2 subunit)
| Compound | Cell Line | Activity | Reference |
| Glidobactins A-C | P388 leukemia | Cytotoxic | [5] |
| B16 melanoma | Cytotoxic | [5] | |
| Luminmycin D | Human pancreatic cells | Cytotoxic (IC50 = 0.11 µM) | [3] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for glidobactin production and isolation.
Biosynthetic Pathway
Caption: Simplified schematic of the glidobactin biosynthetic pathway.
Mechanism of Proteasome Inhibition
Caption: Mechanism of proteasome inhibition by glidobactin.
Conclusion
The glidobactin family of natural products continues to be a fertile ground for drug discovery, offering potent proteasome inhibition and cytotoxic activity. The elucidation of their biosynthetic pathways opens avenues for biosynthetic engineering to generate novel analogues with improved therapeutic properties. The protocols and data presented in this guide provide a foundational resource for researchers aiming to explore the chemical and biological potential of these fascinating molecules. Further investigation into the cytotoxicity of a wider range of glidobactin analogues against diverse cancer cell lines is warranted to fully understand their therapeutic potential.
References
- 1. Item - Summary of IC50 and LC50 values. - Public Library of Science - Figshare [plos.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Glidobactin D: A Technical Guide to its Mechanism of Action as a Proteasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glidobactin D belongs to the syrbactin class of natural products, which have emerged as potent and selective inhibitors of the eukaryotic 20S proteasome. This technical guide provides an in-depth analysis of the core mechanism of action of this compound and its analogues. Through a detailed examination of its molecular interactions, inhibitory activity, and cellular consequences, this document serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Core Mechanism of Action: Covalent Inhibition of the β5 Subunit
The primary mechanism of action for this compound and related glidobactin-like natural products (GLNPs) is the potent and irreversible inhibition of the 20S proteasome core particle. This inhibition occurs primarily through the covalent modification of the active site of the chymotrypsin-like (ChTL) β5 subunit.
The key structural feature responsible for this activity is the α,β-unsaturated carbonyl moiety within the 12-membered ring system of the molecule.[1][2] This electrophilic center acts as a Michael acceptor for a nucleophilic attack by the hydroxyl group of the N-terminal threonine (Thr1) residue in the β5 subunit's active site.[1][2] This results in the formation of a stable, covalent ether bond, leading to the irreversible inactivation of the ChTL activity of the proteasome.[1]
Crystal structure analysis of GLNPs in complex with the yeast 20S proteasome confirms this binding mode.[2][3][4] The aliphatic tail of the glidobactin molecule also plays a critical role in its inhibitory potency, with the degree of unsaturation and the length of the chain influencing its bioactivity.[2][3][4]
While the primary target is the β5 subunit, some glidobactin analogues have been shown to inhibit the trypsin-like (TL) β2 subunit, albeit to a lesser extent.[1] The caspase-like (CL) β1 subunit is generally not affected by this class of inhibitors.[1][2]
Quantitative Data: Inhibitory Potency and Cytotoxicity
The inhibitory activity of Glidobactin A (a closely related and well-studied analogue of this compound) and other GLNPs against the proteasome's catalytic subunits, as well as their cytotoxic effects on various cancer cell lines, are summarized below.
| Compound | Target | Assay | IC50 / Ki | Reference |
| Glidobactin A | Chymotrypsin-like (β5) activity (yeast) | Proteasome activity assay | 19 nM | [2] |
| Cepafungin I | Chymotrypsin-like (β5) activity (yeast) | Proteasome activity assay | 4 nM | [2] |
| GLNP 3 | Chymotrypsin-like (β5) activity (yeast) | Proteasome activity assay | 27 nM | [2] |
| GLNP 4 | Chymotrypsin-like (β5) activity (yeast) | Proteasome activity assay | 73 nM | [2] |
| GLNP 5 | Chymotrypsin-like (β5) activity (yeast) | Proteasome activity assay | 107 nM | [2] |
| Glidobactin A | Trypsin-like (β2) activity (yeast) | Proteasome activity assay | >200 nM | [2] |
| GLNPs 3-5 | Trypsin-like (β2) activity (yeast) | Proteasome activity assay | >200 nM | [2] |
| Glidobactin A | MM1.S (multiple myeloma) cells | Cell proliferation assay | 0.004 µM | |
| Glidobactin A | MM1.RL (multiple myeloma) cells | Cell proliferation assay | 0.005 µM | |
| Glidobactin A | SK-N-SH (neuroblastoma) cells | Chymotrypsin-like proteasome activity | 0.015 µM |
Experimental Protocols
Proteasome Activity Assay (Fluorometric)
This protocol is adapted from methodologies used to assess the inhibition of proteasome's chymotrypsin-like activity.
Materials:
-
Purified 20S proteasome
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT
-
This compound or other test compounds dissolved in DMSO
-
Microplate reader capable of fluorescence detection (Excitation: ~350-380 nm, Emission: ~440-460 nm)
-
96-well black microplates
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Dilute the purified 20S proteasome in Assay Buffer to the desired concentration.
-
Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a 96-well plate, add the diluted proteasome enzyme.
-
Add the serially diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well clear microplates
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or a vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound-Induced Apoptosis
Proteasome inhibition by this compound leads to the accumulation of ubiquitinated proteins, including key cell cycle regulators and tumor suppressors. One of the most critical consequences is the stabilization and accumulation of the p53 tumor suppressor protein. This, in turn, can trigger the intrinsic apoptotic pathway.
Caption: this compound-induced proteasome inhibition leads to apoptosis and autophagy.
Experimental Workflow for Assessing Proteasome Inhibition
The following diagram illustrates a typical workflow for evaluating a compound like this compound as a proteasome inhibitor.
Caption: Workflow for evaluating this compound as a proteasome inhibitor.
Conclusion
This compound represents a promising class of proteasome inhibitors with a well-defined mechanism of action. Its potent and selective covalent inhibition of the β5 subunit of the proteasome leads to the accumulation of regulatory proteins, triggering downstream signaling pathways that induce apoptosis and autophagy in cancer cells. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and its analogues as potential therapeutic agents. The provided visualizations of the signaling pathway and experimental workflow serve to further clarify the key concepts and processes involved in the study of this important molecule.
References
An In-depth Technical Guide to the Biosynthetic Gene Cluster for Glidobactin Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic gene cluster (BGC) responsible for the production of glidobactin, a potent proteasome inhibitor with significant potential in anticancer drug development. This document details the genetic organization, biosynthetic pathway, and methodologies for the study and manipulation of this important natural product.
Introduction to Glidobactin
Glidobactins are a family of acylated cyclic tripeptides that exhibit strong cytotoxic and antifungal activities. Their primary mode of action is the inhibition of the eukaryotic 20S proteasome, a key cellular machinery for protein degradation. This property makes glidobactins and their analogs attractive candidates for the development of novel cancer therapeutics. The core structure of glidobactin A, the most well-studied member of the family, features a 12-membered macrolactam ring. This ring is composed of two non-proteinogenic amino acids, erythro-4-hydroxy-L-lysine and 4(S)-amino-2(E)-pentenoic acid, and is further decorated with an L-threonine residue acylated with 2(E),4(E)-dodecadienoic acid.
The Glidobactin Biosynthetic Gene Cluster (BGC)
The biosynthesis of glidobactin is orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC), designated as the glb cluster. This cluster was first identified in Burkholderia DSM7029 (also referred to as K481-B101 and [Polyangium] brachysporum). Homologous BGCs have also been found in other bacteria, such as Photorhabdus laumondii.
Genetic Organization of the glb Cluster
The glb BGC is comprised of eight genes, glbA through glbH, which encode the enzymes and regulatory proteins necessary for glidobactin biosynthesis. The functions of the individual gene products have been elucidated through a combination of bioinformatics, gene knockout studies, and heterologous expression.[1][2]
| Gene | Proposed Function |
| glbA | Transcriptional regulator |
| glbB | Lysine 4-hydroxylase |
| glbC | Hybrid Non-Ribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS) |
| glbD | Transporter |
| glbE | MbtH-like protein, likely involved in NRPS stability or function |
| glbF | Non-Ribosomal Peptide Synthetase (NRPS) |
| glbG | Fatty acid desaturase/isomerase |
| glbH | Unknown function, potentially redundant or accessory |
The Biosynthetic Pathway of Glidobactin A
The assembly of glidobactin A is a multi-step process involving both non-ribosomal peptide synthesis and polyketide synthesis pathways. The proposed biosynthetic pathway is as follows:
-
Fatty Acid Tail Formation: The biosynthesis is initiated by the action of GlbG , which is proposed to convert dodecanoic acid into the 2(E),4(E)-dodecadienoic acid that forms the fatty acid tail of glidobactin A.
-
Acylation of the First Amino Acid: This activated fatty acid is then loaded onto the first module of the Non-Ribosomal Peptide Synthetase (NRPS) GlbF , where it acylates an L-threonine residue.
-
Hydroxylation of Lysine: In a parallel step, the enzyme GlbB , a lysine 4-hydroxylase, catalyzes the stereospecific hydroxylation of L-lysine to form erythro-4-hydroxy-L-lysine. This is a crucial and potentially rate-limiting step in the biosynthesis.
-
Peptide Chain Elongation: The hydroxylated lysine is then loaded onto the hybrid NRPS-PKS enzyme GlbC . The growing peptide chain is elongated through the sequential addition of amino acid and keto-acid building blocks, as dictated by the modular organization of GlbF and GlbC.
-
Cyclization and Release: The final step involves the intramolecular cyclization of the assembled peptide-polyketide chain, which is catalyzed by a thioesterase (TE) domain located at the C-terminus of GlbC. This releases the final glidobactin A molecule.
Caption: Proposed biosynthetic pathway of glidobactin A.
Quantitative Data on Glidobactin Production
While precise, high-titer production data for glidobactin A remains sparsely reported in publicly available literature, some studies have demonstrated the feasibility of enhancing its production through genetic engineering.
| Production Strain | Method | Reported Yield Improvement |
| Burkholderia DSM7029 (Native) | Not specified | Baseline |
| Escherichia coli (Heterologous) | Promoter exchange | 10-fold increase over native promoter in heterologous host |
Note: Absolute production titers (e.g., in mg/L) are not consistently reported in the reviewed literature. The "10-fold increase" is a relative improvement and the baseline production was not quantified.
At present, detailed kinetic data for the enzymes of the glidobactin BGC, such as Km, kcat, and Vmax, have not been published. Further biochemical characterization of these enzymes is required to fully understand the efficiency and rate-limiting steps of the biosynthetic pathway.
Experimental Protocols
Heterologous Expression of the Glidobactin BGC in E. coli
Heterologous expression of the glb cluster in a tractable host like E. coli is a powerful strategy for improving production, facilitating genetic manipulation, and producing novel analogs.
Objective: To produce glidobactin A in E. coli.
Materials:
-
Host Strain: E. coli BAP1 or E. coli Nissle 1917.
-
Expression Vectors: pET28a and pACYCDuet-1 are suitable for cloning and expressing parts of the BGC.
-
Gene Source: Genomic DNA from Burkholderia DSM7029.
-
Culture Medium: Luria-Bertani (LB) broth for initial growth, and a suitable production medium such as Terrific Broth (TB) or a defined minimal medium.
-
Inducer: L-arabinose for the PBAD promoter.
-
Antibiotics: For plasmid maintenance (e.g., kanamycin, chloramphenicol).
Methodology:
-
Cloning of the glb BGC:
-
The glb gene cluster is amplified from the genomic DNA of Burkholderia DSM7029 using high-fidelity DNA polymerase. Due to the size of the cluster, it is often cloned in segments.
-
For a two-plasmid system, glbBC can be cloned into pET28a, and glbDEFGH can be cloned into pACYCDuet-1.
-
The native promoter can be replaced with an inducible promoter, such as the arabinose-inducible PBAD promoter, to allow for controlled expression.
-
-
Transformation of E. coli :
-
The constructed plasmids are transformed into a suitable E. coli host strain.
-
-
Culture and Induction:
-
A single colony of the transformed E. coli is used to inoculate a starter culture in LB medium with appropriate antibiotics and grown overnight.
-
The starter culture is then used to inoculate the production medium.
-
The culture is grown at 37°C with shaking until it reaches an OD600 of 0.6-0.8.
-
Gene expression is induced by the addition of L-arabinose to a final concentration of 0.1-1 mM.
-
The culture is then incubated at a lower temperature (e.g., 18-25°C) for 48-72 hours to allow for protein expression and glidobactin production.
-
-
Extraction and Analysis:
-
The culture broth is centrifuged to separate the cells from the supernatant.
-
Glidobactin A is extracted from the supernatant using a solid-phase extraction (SPE) column (e.g., Oasis HLB) or with an organic solvent like ethyl acetate.
-
The extracted material is analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect and quantify glidobactin A.
-
Caption: Workflow for heterologous expression of glidobactin.
Purification of Glidobactin A
Objective: To purify glidobactin A from culture supernatant.
Methodology:
-
Crude Extraction: As described in the heterologous expression protocol, glidobactin A is first extracted from the culture supernatant.
-
HPLC Purification:
-
The crude extract is dissolved in a suitable solvent (e.g., methanol) and subjected to preparative reverse-phase HPLC (RP-HPLC).
-
A C18 column is typically used for the separation.
-
A gradient of water and acetonitrile (both often containing 0.1% formic acid) is used to elute the compounds. A typical gradient might be a linear increase from 20% to 100% acetonitrile over 40-60 minutes.
-
Fractions are collected and analyzed by analytical HPLC-MS to identify those containing pure glidobactin A.
-
The pure fractions are pooled and the solvent is removed under vacuum to yield pure glidobactin A.
-
Regulation of the Glidobactin BGC
The glbA gene in the cluster is annotated as a transcriptional regulator. However, the specific signaling pathways and molecular mechanisms by which GlbA controls the expression of the glb BGC are not yet well understood. It is hypothesized that GlbA may act as a transcriptional activator or repressor, potentially responding to specific environmental cues or metabolic signals within the cell. Further research, such as DNA-binding assays and transcriptomic analysis, is needed to elucidate the regulatory network governing glidobactin production.
Caption: Hypothetical regulatory pathway of the glb cluster by GlbA.
Conclusion and Future Perspectives
The glidobactin biosynthetic gene cluster represents a fascinating example of microbial natural product biosynthesis. While significant progress has been made in identifying the genes and elucidating the biosynthetic pathway, further research is needed to fully harness its potential. Key areas for future investigation include:
-
Detailed biochemical characterization of the Glb enzymes: Determining the kinetic parameters of these enzymes will provide a deeper understanding of the biosynthesis and enable rational engineering for improved production.
-
Elucidation of the regulatory network: Understanding how the expression of the glb cluster is controlled will be crucial for optimizing production titers.
-
Biosynthetic engineering: The modular nature of the NRPS and PKS enzymes provides an excellent platform for combinatorial biosynthesis to generate novel glidobactin analogs with potentially improved therapeutic properties.
This technical guide provides a solid foundation for researchers and drug development professionals to engage with the exciting field of glidobactin biosynthesis and its potential applications in medicine.
References
Natural Producers of Glidobactin D in Soil Bacteria: A Technical Guide
Executive Summary
Glidobactin D, a potent proteasome inhibitor with significant therapeutic potential, belongs to a family of cyclic acyldepsipeptides produced by various soil-dwelling bacteria. Originally isolated from the myxobacterium Polyangium brachysporum (later reclassified as Schlegelella brevitalea), the biosynthesis of glidobactins is orchestrated by a complex non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery. The genetic blueprint for glidobactin production is often found in a biosynthetic gene cluster (BGC) that is silent under standard laboratory conditions, necessitating specific cultivation strategies or heterologous expression for its activation. This technical guide provides an in-depth overview of the natural producers of this compound, quantitative production data, detailed experimental protocols for cultivation and purification, and a visualization of the biosynthetic pathway.
Natural Producers of this compound
The primary natural producers of glidobactins, including this compound, are found within two main genera of soil bacteria:
-
Schlegelella brevitalea (Strain K481-B101 / DSM 7029): This soil bacterium, initially identified as Polyangium brachysporum, is the original source from which glidobactins were discovered.[1] It remains a key organism for the production of these compounds.
-
Photorhabdus species: Several species within this genus of entomopathogenic bacteria have been identified as producers of glidobactin-like natural products (GLNPs). These include:
In addition to these native producers, homologous BGCs have been identified in Burkholderia pseudomallei and an inactivated cluster in Burkholderia mallei, suggesting a broader distribution of the genetic potential for glidobactin synthesis.[1]
Quantitative Production of Glidobactin A
Obtaining high titers of glidobactins often requires optimization of fermentation conditions or heterologous expression of the BGC. The following table summarizes reported production yields for Glidobactin A, the most well-studied member of the family.
| Producing Organism | Host Type | Production Titer (mg/L) | Key Cultivation Strategy |
| Polyangium brachysporum K481-B101 | Native Producer | 1860 | Fed-batch fermentation with a stepped glucose feeding protocol. |
| Xenorhabdus doucetiae | Heterologous Host | 177 | Expression of the P. luminescens BGC. |
| Escherichia coli Nissle | Heterologous Host | >10-fold increase* | Promoter exchange for the Burkholderia DSM7029 BGC. |
*The baseline and final absolute yields were not specified in the referenced abstract.
Experimental Protocols
Cultivation of Schlegelella brevitalea K481-B101 for Glidobactin Production
This protocol is based on methodologies that have been shown to enhance glidobactin production.
a) Media Preparation (CY Medium):
-
Casitone: 3 g/L
-
Yeast Extract: 1 g/L
-
CaCl₂: 1.36 g/L
-
Adjust pH to 7.2 before autoclaving.
b) Seed Culture Preparation:
-
Inoculate a single colony of S. brevitalea K481-B101 from a fresh agar plate into a 50 mL flask containing 10 mL of CY medium.
-
Incubate at 25°C for 48 hours with shaking at 200 rpm.
c) Production Scale Fermentation (Optimized Fed-Batch):
-
Inoculate a 1 L fermenter containing 600 mL of optimized production medium (composition often proprietary but typically includes a nitrogen source, phosphate, and trace elements) with the seed culture.
-
Maintain the temperature at 28°C and dissolved oxygen above 20%.
-
Implement a stepped glucose feeding protocol, adding concentrated glucose solution at regular intervals to maintain a low but steady glucose concentration, thereby avoiding catabolite repression and maximizing production over a period of 144 hours.
Heterologous Expression of the Glidobactin BGC in E. coli
This protocol provides a general workflow for the heterologous expression of the glidobactin gene cluster.
a) Vector and Host Strain Selection:
-
Host Strain: E. coli BAP1 or E. coli Nissle 1917 are suitable hosts.
-
Expression Vector: A BAC (Bacterial Artificial Chromosome) or a high-copy plasmid compatible with E. coli can be used to clone the large (~25 kb) glb gene cluster.
-
Promoter: An inducible promoter, such as the arabinose-inducible PBAD promoter, allows for controlled expression.
b) Cloning and Transformation:
-
Amplify the glb gene cluster from the genomic DNA of S. brevitalea K481-B101 using high-fidelity PCR.
-
Assemble the gene cluster into the expression vector using techniques such as Gibson assembly or TAR (Transformation-Associated Recombination) cloning.
-
Transform the resulting plasmid into the chosen E. coli host strain.
c) Expression and Cultivation:
-
Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce expression by adding the appropriate inducer (e.g., 1 mM IPTG or 0.2% L-arabinose) and incubate at a lower temperature (e.g., 18-22°C) for 48-72 hours.
Extraction and Purification of this compound
This protocol outlines a general procedure for the isolation of glidobactins from culture broth.
-
Cell Removal: Centrifuge the culture broth at 8,000 x g for 20 minutes to pellet the cells.
-
Solid Phase Extraction (SPE):
-
Load the supernatant onto a solid-phase extraction column (e.g., Oasis HLB).
-
Wash the column with 5% methanol in water to remove salts and polar impurities.
-
Elute the glidobactins with 100% methanol.
-
-
Solvent Evaporation: Remove the methanol from the eluate under reduced pressure using a rotary evaporator.
-
High-Performance Liquid Chromatography (HPLC):
-
Redissolve the dried extract in a small volume of methanol.
-
Purify this compound using reverse-phase HPLC (e.g., C18 column) with a water/acetonitrile gradient containing 0.1% formic acid.
-
Monitor the elution profile at 210 nm and 254 nm.
-
-
Purity Analysis: Confirm the purity and identity of the isolated this compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Biosynthesis and Signaling Pathways
The biosynthesis of this compound is governed by the glb gene cluster, which encodes a series of enzymes that function as an assembly line. While the specific signaling cascades that regulate the expression of this cluster are not fully elucidated, the functions of the core biosynthetic genes provide a clear logical pathway for the synthesis of the molecule.
Glidobactin Biosynthetic Gene Cluster (glb)
The glb gene cluster from S. brevitalea K481-B101 consists of several key genes:
-
glbA: Putative regulator, likely involved in controlling the expression of the BGC.
-
glbB: Encodes a lysine 4-hydroxylase, responsible for the hydroxylation of L-lysine, a key precursor.
-
glbC: A hybrid NRPS-PKS enzyme that incorporates amino acid and keto-acid units.
-
glbD: A putative transporter for the export of the final product.
-
glbE: An MbtH-like protein, often associated with NRPS function.
-
glbF: An NRPS enzyme responsible for activating and incorporating amino acid precursors.
-
glbG: Involved in the formation of the fatty acid side chain.
-
glbH: Function is not fully resolved but may play a role in biosynthesis.
Visualized Biosynthetic Workflow
The following diagram illustrates the logical workflow of Glidobactin biosynthesis based on the functions of the enzymes encoded by the glb gene cluster.
Caption: Logical workflow of this compound biosynthesis.
Experimental Workflow for Production and Analysis
The following diagram outlines a typical experimental workflow from bacterial culture to the identification of this compound.
Caption: Experimental workflow for this compound production.
Conclusion
The production of this compound from soil bacteria presents both opportunities and challenges. While native producers like S. brevitalea can achieve high titers under optimized conditions, the silent nature of the BGC in many strains necessitates advanced fermentation strategies or the use of heterologous expression systems. The detailed protocols and biosynthetic insights provided in this guide offer a comprehensive resource for researchers aiming to harness these microbial cell factories for the production of this promising therapeutic agent. Further research into the regulatory networks governing glidobactin biosynthesis may unlock even greater production potential and facilitate the generation of novel analogs for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterorhabditis and Photorhabdus Symbiosis: A Natural Mine of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterologous expression of a Photorhabdus luminescens syrbactin-like gene cluster results in production of the potent proteasome inhibitor glidobactin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of Cytotoxic Glidobactins/Luminmycins by Photorhabdus asymbiotica in Liquid Media and Live Crickets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
The Architecture of Inhibition: A Technical Guide to the Chemical Synthesis of the Glidobactin Core
For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract
The glidobactins, and their close relatives the cepafungins, are a class of potent natural product inhibitors of the 20S proteasome, a critical target in cancer therapy. Their unique 12-membered macrocyclic core, containing non-proteinogenic amino acids, presents a significant synthetic challenge and a compelling scaffold for therapeutic development. This guide provides an in-depth technical overview of the key chemical strategies developed to construct this core structure. We present a comparative analysis of a seminal total synthesis and a modern chemoenzymatic approach, detailing retrosynthetic logic, key transformations, and quantitative performance. This document is intended to serve as a comprehensive resource, complete with detailed experimental protocols for pivotal reactions and workflow visualizations to aid in the design of next-generation proteasome inhibitors.
Introduction: The Glidobactin Scaffold
Glidobactin A and Cepafungin I are macrolactams that have garnered significant interest for their potent antitumor activity.[1] This activity stems from their ability to covalently inhibit multiple catalytic subunits of the 20S proteasome, a mechanism analogous to clinically approved drugs like Bortezomib.[2] The shared core structure, a 12-membered diamide ring named "glidobamine," is constructed from two unusual amino acids: (4S)-amino-2(E)-pentenoic acid and (3S,4S)-4-hydroxylysine.[1]
The primary hurdles in the total synthesis of the glidobactin core are twofold:
-
Stereoselective synthesis of the non-proteinogenic amino acid building blocks, particularly the densely functionalized (3S,4S)-4-hydroxylysine.
-
Efficient macrocyclization to form the 12-membered ring, a process that is often low-yielding and competes with undesirable lactonization of the hydroxylysine fragment.[1]
This guide will dissect two landmark approaches that have successfully navigated these challenges.
Retrosynthetic Analysis
A general retrosynthetic strategy for the glidobactin core involves disconnecting the two amide bonds of the macrocycle. This reveals a linear peptide precursor composed of the key amino acid fragments. A crucial decision in the synthetic design is the point of macrocyclization, which significantly impacts the efficiency of the ring-closing step. The diagram below illustrates the primary disconnection approach.
Caption: General retrosynthetic analysis of the glidobactin core structure.
Synthetic Strategies and Key Experiments
We will now compare two distinct and effective syntheses: the classic total synthesis of Glidobactin A by Baldwin and colleagues (1992) and the more recent, highly efficient chemoenzymatic synthesis of the related Cepafungin I by Renata and colleagues (2020).
Strategy 1: Baldwin's Total Synthesis of Glidobactin A (1992)
This early synthesis established a viable, albeit lengthy, route to the natural product and provided critical insights into the challenges of the macrocyclization step.
The forward synthesis involves the independent preparation of the two key amino acid fragments, followed by their coupling and subsequent macrocyclization. The synthesis of the crucial hydroxylysine derivative began from L-malic acid, requiring numerous steps to install the correct stereochemistry.
Caption: Simplified workflow for the total synthesis of Glidobactin A by Baldwin et al.
The most challenging step was the ring closure. Baldwin's group investigated several methods and found that activating the carboxylic acid of the linear precursor as a pentafluorophenyl (PFP) ester was moderately successful. The reaction must be performed under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.
Representative Protocol (Based on Baldwin et al.[1]): To a solution of the linear peptide precursor bearing a C-terminal pentafluorophenyl ester and a free amine on the lysine sidechain in a suitable high-boiling solvent (e.g., dioxane or DMF), is heated to 95 °C under an inert atmosphere. The reaction is maintained at high dilution (concentration approx. 0.001 M) by the slow addition of the precursor solution to the heated solvent over several hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography to yield the protected macrocycle.
Strategy 2: Renata's Chemoenzymatic Synthesis of Cepafungin I (2020)
This modern approach significantly improves the efficiency of the synthesis by using a biocatalytic C-H oxidation to rapidly install the key hydroxyl group on the lysine precursor, avoiding a long stereoselective synthesis.
The synthesis starts from L-lysine and employs an engineered cytochrome P450 enzyme to perform a regio- and stereoselective hydroxylation. This key intermediate is then elaborated to the linear precursor for a highly efficient macrocyclization.
Caption: Simplified workflow for the chemoenzymatic synthesis of Cepafungin I.
This synthesis employed a modern peptide coupling reagent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMMT), for the macrocyclization. This reagent proved highly effective, affording the desired 12-membered ring in excellent yield without the need for high-temperature or active ester preparation.
Representative Protocol (Based on Renata et al.): To a solution of the seco-acid (linear peptide precursor) in an appropriate solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) at 0 °C, is added DMTMMT and a non-nucleophilic base (e.g., N-methylmorpholine). The reaction mixture is stirred and allowed to warm to room temperature over several hours. The reaction progress is monitored by LC-MS. Upon completion, the reaction is quenched, and the product is extracted. The combined organic layers are dried and concentrated under reduced pressure. The resulting crude product is then purified by flash column chromatography to yield the pure macrocycle.
Quantitative Data Summary
The chemoenzymatic strategy represents a significant advancement in efficiency, as summarized in the table below.
| Parameter | Baldwin Synthesis (Glidobactin A) | Renata Chemoenzymatic Synthesis (Cepafungin I) |
| Starting Material (Hydroxylysine) | L-Malic Acid | L-Lysine |
| Key Step (Hydroxylation) | Multi-step chemical synthesis | Single-step enzymatic C-H oxidation |
| Longest Linear Sequence | 21 steps (for hydroxylated core) | 9 steps |
| Overall Yield | Not reported, but likely <1% | ~7.9% |
| Macrocyclization Reagent | Pentafluorophenyl (PFP) ester | DMTMMT |
| Macrocyclization Yield | 26-39%[1] | ~60% (NMR Yield) |
| Scalability | Challenging | Demonstrated gram-scale synthesis of intermediates |
Conclusion
The synthesis of the glidobactin core structure has evolved from a formidable challenge into a tractable process amenable to medicinal chemistry exploration. Early work by Baldwin and others successfully conquered the core structure, highlighting the critical nature of the macrocyclization step. More recently, the chemoenzymatic approach developed by Renata's group provides a highly efficient, scalable, and modular route to this important pharmacophore. This modern strategy, by leveraging biocatalysis to solve a key stereochemical problem, opens the door for the rapid generation of analogues and advanced probes to further investigate the therapeutic potential of this remarkable class of proteasome inhibitors.
References
The Aliphatic Tail: A Critical Determinant of Glidobactin's Bioactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Glidobactins, a class of cyclic acyl-depsipeptides, have emerged as potent inhibitors of the eukaryotic proteasome, a key target in cancer therapy. Their unique mechanism of action and significant cytotoxicity against various cancer cell lines have spurred considerable interest in their development as next-generation anticancer agents. Central to their potent bioactivity is the presence of an aliphatic tail, a fatty acid-like moiety whose structure profoundly influences the molecule's inhibitory capacity. This technical guide delves into the critical role of the aliphatic tail in the bioactivity of glidobactin and its close analog, cepafungin, providing a comprehensive overview of structure-activity relationships, experimental methodologies, and the underlying molecular interactions.
Structure-Activity Relationship: The Influence of the Aliphatic Tail
The bioactivity of glidobactins is intrinsically linked to their chemical structure, with the aliphatic tail playing a pivotal role in modulating their potency as proteasome inhibitors. Glidobactin A and cepafungin I, two of the most studied members of this class, differ only in the structure of their aliphatic tails, yet exhibit distinct inhibitory profiles.[1] Structure-activity relationship (SAR) studies have systematically explored modifications to this tail, revealing key determinants for potent bioactivity. These studies have demonstrated that the length, degree of unsaturation, and terminal branching of the aliphatic chain are critical for optimal interaction with the proteasome.
Quantitative Analysis of Aliphatic Tail Modifications
The following tables summarize the quantitative data from SAR studies on cepafungin analogs, illustrating the impact of aliphatic tail modifications on proteasome inhibition and cellular cytotoxicity.
Table 1: In Vitro Proteasome Inhibitory Activity of Cepafungin I and Analogs
| Compound | Aliphatic Tail Modification | β5 (Chymotrypsin-like) IC50 (nM) | β2 (Trypsin-like) IC50 (nM) |
| Cepafungin I | 11-methyl-dodeca-2,4-dienoyl | 4 | 24 |
| Glidobactin A | (Z,Z)-dodeca-2,4-dienoyl | 19 | - |
| Phenyl Cepafungin | Phenyl-undeca-2,4-dienoyl | 0.55 | 11 |
| Cyclohexyl Cepafungin | Cyclohexyl-undeca-2,4-dienoyl | 4.1 | 22 |
| Saturated Cepafungin | 11-methyl-dodecanoyl | 8.8 | 65 |
Data compiled from "Comprehensive Structure–Activity Relationship Studies of Cepafungin Enabled by Biocatalytic C–H Oxidations".
Table 2: Cytotoxicity of Cepafungin I and Analogs against Multiple Myeloma Cell Lines
| Compound | RPMI-8226 EC50 (nM) | MM.1S EC50 (nM) |
| Cepafungin I | 10 | 11 |
| Glidobactin A | 25 | 30 |
| Phenyl Cepafungin | 4.5 | 5.2 |
| Cyclohexyl Cepafungin | 9.8 | 10 |
| Saturated Cepafungin | 22 | 28 |
Data compiled from "Comprehensive Structure–Activity Relationship Studies of Cepafungin Enabled by Biocatalytic C–H Oxidations".
These data clearly indicate that modifications to the aliphatic tail can significantly enhance bioactivity. For instance, the introduction of a terminal phenyl group in "Phenyl Cepafungin" leads to a nearly 7-fold increase in β5 subunit inhibitory activity compared to the natural product, cepafungin I.[2] Conversely, saturation of the diene in the tail of "Saturated Cepafungin" results in a decrease in both proteasome inhibition and cytotoxicity, highlighting the importance of the tail's rigidity and conformation.
Experimental Protocols
The synthesis of glidobactin analogs and the evaluation of their bioactivity involve a series of precise experimental procedures. The following sections provide an overview of the key methodologies.
Synthesis of Cepafungin Analogs with Modified Aliphatic Tails
The synthesis of cepafungin analogs with diverse aliphatic tails is a key step in SAR studies. A representative chemoenzymatic approach is summarized below.[3]
1. Preparation of the Macrocyclic Core:
- The synthesis begins with the construction of the 12-membered macrolactam core, a common feature of the syrbactin family.
- A key step involves the enzymatic hydroxylation of L-lysine to produce (2S,4S)-4-hydroxylysine, a crucial building block. The enzyme GlbB, a lysine 4-hydroxylase from the glidobactin biosynthetic gene cluster, is often employed for this highly selective transformation.[3]
- The hydroxylated lysine is then elaborated through a series of peptide couplings and a final macolactamization step to yield the core structure.
2. Acylation of the N-terminus:
- The free N-terminus of the macrocyclic core is then acylated with a variety of carboxylic acids corresponding to the desired aliphatic tails.
- Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are used to facilitate the amide bond formation.
- This modular approach allows for the facile introduction of a wide range of aliphatic tails, including those with different lengths, degrees of unsaturation, and terminal functionalities.
Proteasome Inhibition Assay
The inhibitory activity of glidobactin analogs against the different catalytic subunits of the proteasome is typically determined using a fluorogenic substrate assay.
1. Enzyme and Substrate Preparation:
- Purified human or yeast 20S proteasome is used as the enzyme source.
- Fluorogenic substrates specific for each catalytic subunit are prepared. For example, Suc-LLVY-AMC for the β5 (chymotrypsin-like) subunit, Boc-LRR-AMC for the β2 (trypsin-like) subunit, and Z-LLE-AMC for the β1 (caspase-like) subunit.
2. Assay Procedure:
- The proteasome is incubated with varying concentrations of the glidobactin analog in an appropriate assay buffer for a defined period to allow for inhibitor binding.
- The fluorogenic substrate is then added to the mixture.
- The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a microplate reader.
3. Data Analysis:
- The initial rates of reaction are plotted against the inhibitor concentration.
- The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a suitable dose-response curve.
Cell Viability Assay (MTT Assay)
The cytotoxicity of glidobactin analogs against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6]
1. Cell Culture and Treatment:
- Cancer cell lines (e.g., RPMI-8226, MM.1S) are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with a serial dilution of the glidobactin analog for a specified period (e.g., 72 hours).
2. MTT Incubation:
- An MTT solution is added to each well and the plates are incubated for a further 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[4]
3. Solubilization and Absorbance Measurement:
- A solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) is added to dissolve the formazan crystals.
- The absorbance of the resulting purple solution is measured at a wavelength of approximately 570 nm using a microplate reader.[4]
4. Data Analysis:
- The absorbance values are normalized to the untreated control to determine the percentage of cell viability.
- The EC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The potent anticancer activity of glidobactins stems from their ability to inhibit the proteasome, a central regulator of cellular protein homeostasis. This inhibition triggers a cascade of downstream signaling events, ultimately leading to cell cycle arrest and apoptosis.
Glidobactin-Induced Signaling Pathway
Glidobactin A-mediated proteasome inhibition leads to the accumulation of ubiquitinated proteins, including the tumor suppressor protein p53.[7] This stabilization of p53 can, in turn, influence downstream signaling pathways, such as the Akt/PKB pathway, which is involved in cell survival and proliferation.[7]
Caption: Glidobactin A inhibits the proteasome, leading to p53 accumulation and apoptosis.
Experimental Workflow for Proteasome Inhibition Assay
The following diagram illustrates the typical workflow for assessing the inhibitory potential of a glidobactin analog against the proteasome.
Caption: Workflow for determining the IC50 of a glidobactin analog.
Conclusion
The aliphatic tail of glidobactin is a key structural feature that dictates its bioactivity as a proteasome inhibitor. SAR studies have unequivocally demonstrated that the length, saturation, and terminal functionality of this tail are critical for potent and selective inhibition of the proteasome's catalytic subunits. The modular nature of glidobactin's synthesis allows for the systematic modification of the aliphatic tail, enabling the optimization of its pharmacological properties. The insights gained from these studies are invaluable for the rational design of novel glidobactin-based anticancer agents with improved efficacy and selectivity. As research in this area continues, a deeper understanding of the intricate interactions between the aliphatic tail and the proteasome will undoubtedly pave the way for the development of the next generation of proteasome inhibitors for the treatment of cancer.
References
- 1. Structures of cepafungins I, II and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comprehensive Structure–Activity Relationship Studies of Cepafungin Enabled by Biocatalytic C–H Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Syrbactin class proteasome inhibitor-induced apoptosis and autophagy occurs in association with p53 accumulation and Akt/PKB activation in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Glidobactin D: A Technical Guide to a Novel Proteasome Inhibitor for Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Glidobactin D and the broader family of glidobactin-like natural products (GLNPs) as potential anticancer agents. The information presented is intended for researchers, scientists, and professionals involved in drug development, offering a consolidated resource on the mechanism of action, structure-activity relationships, and experimental data related to these promising compounds.
Core Concepts: The Anticancer Potential of this compound
This compound belongs to a class of macrocyclic peptides known as glidobactins, which have garnered significant interest in oncology research due to their potent and selective inhibition of the proteasome. The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of a majority of intracellular proteins, playing a pivotal role in the regulation of essential cellular processes such as cell cycle progression, apoptosis, and signal transduction. Dysregulation of this system is a hallmark of many cancers, making the proteasome an attractive target for therapeutic intervention.
Glidobactins, including this compound, are considered promising candidates for anticancer drug development due to their demonstrated cytotoxicity against a variety of human cancer cell lines.[1] Their mechanism of action, detailed in the following sections, offers a clear rationale for their therapeutic potential.
Mechanism of Action: Covalent Inhibition of the 20S Proteasome
The primary molecular target of glidobactins is the 20S proteasome core particle, the catalytic core of the ubiquitin-proteasome system.[2] Glidobactins function as irreversible covalent inhibitors. The key structural feature responsible for this activity is an α,β-unsaturated carbonyl group within their 12-membered macrolactam ring.[1][3]
The inhibition occurs through a Michael-type 1,4-addition reaction. The hydroxyl group of the N-terminal threonine residue (Thr1) in the active site of the proteasome's catalytic β-subunits acts as a nucleophile, attacking the electrophilic double bond of the glidobactin molecule. This results in the formation of a stable, covalent ether bond, leading to the irreversible inactivation of the proteasome.[1][3]
Glidobactins exhibit selectivity for the different catalytic activities of the proteasome. They primarily inhibit the chymotrypsin-like (ChTL) activity associated with the β5 subunit and, to a lesser extent, the trypsin-like (TL) activity of the β2 subunit. The caspase-like (CL) activity of the β1 subunit is generally not affected.[1][3]
Figure 1: Mechanism of 20S proteasome inhibition by this compound.
Structure-Activity Relationships
The biological activity of glidobactin-like natural products is intrinsically linked to their chemical structure. The 12-membered macrolactam ring containing the reactive α,β-unsaturated carbonyl moiety is indispensable for their proteasome inhibitory activity.[2]
Another critical determinant of potency is the aliphatic tail. Variations in the length and degree of unsaturation of this side chain significantly influence the inhibitory activity. For instance, the presence of terminal methyl branching in Cepafungin I results in a five-fold lower IC50 value for ChTL inhibition (4 nM) compared to Glidobactin A (19 nM), highlighting the importance of the aliphatic tail's structure for optimal interaction with the proteasome's active site.[2]
Quantitative Data on Glidobactin Activity
The following tables summarize the available quantitative data for various glidobactin-like compounds, providing a comparative view of their potency. While specific data for this compound is limited in the reviewed literature, the data for its close analogs offer valuable insights into the potential efficacy of this compound class.
Table 1: Proteasome Inhibitory Activity of Glidobactin Analogs
| Compound | Target | IC50 (nM) | Source |
| Glidobactin A | Chymotrypsin-like (yeast) | 19 | [2] |
| Cepafungin I | Chymotrypsin-like (yeast) | 4 | [2] |
| Compound 3 | Chymotrypsin-like (yeast) | 27 | [2] |
| Compound 4 | Chymotrypsin-like (yeast) | 73 | [2] |
| Compound 5 | Chymotrypsin-like (yeast) | 107 | [2] |
| Luminmycin D | Proteasome | 380 | [4] |
Table 2: Cytotoxicity of Glidobactin Analogs Against Cancer Cells
| Compound | Cell Line | IC50 (µM) | Source |
| Luminmycin D | Human Pancreatic Cancer | 0.11 | [4] |
| Glidobactin C | Human Breast Cancer | Potent Activity | [5] |
Experimental Protocols
This section outlines the general methodologies for the production, extraction, and biological evaluation of glidobactins, based on published procedures.
Production and Extraction of Glidobactins
Glidobactins can be produced by fermentation of bacterial strains such as Photorhabdus asymbiotica.
A. Fermentation:
-
Prepare starter cultures of the bacterium in a suitable medium (e.g., Tryptic Soy Broth) and grow at room temperature with shaking for approximately 12 hours.[4]
-
Inoculate a larger volume of a defined production medium with the starter culture.[4]
-
Incubate the production culture for an extended period (e.g., 1 week) at 25°C with shaking.[4]
B. Extraction and Purification:
-
Extract the culture broth three times with an equal volume of ethyl acetate.[4]
-
Combine the organic layers and evaporate the solvent under reduced pressure to obtain a crude extract.[4]
-
Subject the crude extract to fractionation using flash chromatography on a silica column with a suitable gradient (e.g., hexane-CH₂Cl₂-MeOH).[4]
-
Further purify the bioactive fractions by reverse-phase High-Performance Liquid Chromatography (HPLC) on a C18 column using a methanol-water gradient to isolate the individual glidobactin compounds.[4]
Figure 2: General workflow for the extraction and purification of glidobactins.
In Vitro Proteasome Inhibition Assay
The inhibitory potential of glidobactins against the proteasome's catalytic subunits can be assessed using fluorogenic substrates.
-
Purify the 20S proteasome from a suitable source (e.g., yeast or human cells).
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Add the purified proteasome to the buffer.
-
Incubate the proteasome with varying concentrations of the glidobactin compound for a defined period (e.g., 30 minutes) at 37°C to allow for binding.
-
Initiate the reaction by adding a fluorogenic substrate specific for the desired activity (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).
-
Monitor the release of the fluorescent product (e.g., AMC) over time using a fluorescence plate reader.
-
Calculate the rate of substrate cleavage and determine the IC50 value by plotting the percentage of residual activity against the logarithm of the inhibitor concentration.
Cell Viability (Cytotoxicity) Assay
The anticancer effect of glidobactins can be determined by assessing their ability to reduce the viability of cancer cell lines.
-
Seed cancer cells (e.g., human pancreatic or breast cancer cell lines) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the glidobactin compound for a specified duration (e.g., 48 or 72 hours).
-
Add a viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement like CellTiter-Glo).
-
Incubate according to the manufacturer's instructions.
-
Measure the signal (absorbance or fluorescence/luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Downstream Signaling and Therapeutic Implications
By inhibiting the proteasome, this compound can modulate numerous downstream signaling pathways that are critical for cancer cell survival and proliferation. Proteasome inhibition leads to the accumulation of ubiquitinated proteins, including key regulatory proteins such as tumor suppressors (e.g., p53) and inhibitors of critical oncogenic pathways (e.g., IκBα, an inhibitor of NF-κB).
The accumulation of these proteins can trigger a cascade of events, including:
-
Cell Cycle Arrest: Accumulation of cyclin-dependent kinase inhibitors (e.g., p21, p27) halts the progression of the cell cycle.
-
Induction of Apoptosis: The buildup of pro-apoptotic proteins (e.g., Bax, Noxa) and the stabilization of p53 can initiate programmed cell death.
-
Inhibition of NF-κB Signaling: Stabilization of IκBα prevents the activation of the NF-κB pathway, which is constitutively active in many cancers and promotes cell survival, proliferation, and inflammation.
-
ER Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the endoplasmic reticulum triggers the UPR, which, if prolonged, can lead to apoptosis.
Figure 3: Downstream signaling consequences of this compound-mediated proteasome inhibition.
Conclusion and Future Directions
This compound and its analogs represent a compelling class of natural products with significant potential for development as anticancer therapeutics. Their well-defined mechanism of action as potent and selective proteasome inhibitors provides a strong foundation for further investigation.
Future research should focus on:
-
A comprehensive evaluation of this compound's cytotoxicity against a broad panel of cancer cell lines.
-
In-depth studies to elucidate the specific downstream signaling pathways modulated by this compound in different cancer contexts.
-
Preclinical in vivo studies to assess the efficacy, pharmacokinetics, and safety profile of this compound in relevant animal models of cancer.
-
The generation of novel, optimized analogs through synthetic chemistry and biosynthetic engineering to enhance potency, selectivity, and drug-like properties.
The continued exploration of the glidobactin family holds the promise of delivering a new generation of proteasome inhibitors for the treatment of cancer.
References
- 1. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Production of Cytotoxic Glidobactins/Luminmycins by Photorhabdus asymbiotica in Liquid Media and Live Crickets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Competitive Metabolite Profiling of Natural Products Reveals Subunit Specific Inhibitors of the 20S Proteasome - American Chemical Society - Figshare [acs.figshare.com]
In-depth Technical Guide: Cytotoxicity of Glidobactin D Against Human Cancer Cells
Disclaimer: Publicly available scientific literature lacks specific quantitative cytotoxicity data and detailed experimental protocols for Glidobactin D. Therefore, this guide utilizes data for its close and potent analog, Glidobactin A , as a representative of the glidobactin family of proteasome inhibitors. The information presented herein is intended to provide a comprehensive overview of the cytotoxic mechanisms and experimental approaches relevant to this class of compounds for researchers, scientists, and drug development professionals.
Introduction
Glidobactins are a family of cyclic peptide natural products that have garnered significant interest in oncology research due to their potent antitumor activities. These compounds function as irreversible inhibitors of the 20S proteasome, a critical cellular machine responsible for protein degradation. By disrupting the ubiquitin-proteasome system, glidobactins can induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for novel anticancer therapies. This technical guide focuses on the cytotoxic properties of the glidobactin family, with a specific emphasis on the data available for Glidobactin A, to inform future research and development of this compound and related analogs.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for Glidobactin A in various human cancer cell lines, demonstrating its potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MM1.S | Multiple Myeloma (dexamethasone-sensitive) | 0.004 | [1] |
| MM1.RL | Multiple Myeloma (dexamethasone-resistant) | 0.005 | [1] |
| SK-N-SH | Neuroblastoma | 0.015 (for proteasome inhibition) | [1] |
Mechanism of Action: Proteasome Inhibition
Glidobactins exert their cytotoxic effects primarily through the inhibition of the chymotrypsin-like (CT-L) activity of the 20S proteasome. This inhibition leads to the accumulation of ubiquitinated proteins, which in turn triggers a cascade of cellular events culminating in apoptosis and cell cycle arrest.
Signaling Pathway of Proteasome Inhibitor-Induced Apoptosis
The inhibition of the proteasome by glidobactins disrupts the degradation of several key regulatory proteins, leading to the activation of apoptotic pathways. A simplified representation of this signaling cascade is provided below.
Caption: this compound inhibits the proteasome, leading to apoptosis.
Experimental Protocols
The following sections provide detailed, generic methodologies for key experiments used to assess the cytotoxicity of compounds like this compound.
Cell Viability Assay (MTT Assay)
This protocol outlines the measurement of cell viability based on the metabolic activity of the cells.
Caption: Workflow for determining cell viability using the MTT assay.
-
Cell Seeding: Plate human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes a method to detect and quantify apoptosis by flow cytometry.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution by flow cytometry.
References
A Technical Guide to Glidobactin and Luminmycin Derivatives from Photorhabdus asymbiotica
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the glidobactin and luminmycin families of potent proteasome inhibitors derived from the bacterium Photorhabdus asymbiotica. It covers their biosynthesis, methods for production and isolation, biological activity, and detailed experimental protocols relevant to their study.
Introduction: Photorhabdus asymbiotica as a Source of Bioactive Compounds
Photorhabdus asymbiotica is a Gram-negative bacterium that exists in a complex, biphasic lifecycle. It maintains a mutualistic symbiosis with Heterorhabditis nematodes and is a potent insect pathogen.[1][2] During its pathogenic phase within an insect host, the bacterium produces a wide array of secondary metabolites to kill the host and prevent colonization by other microbes.[1] This makes the Photorhabdus genus a rich source for novel natural products with therapeutic potential.[2]
Among the most promising compounds isolated from P. asymbiotica are derivatives of the glidobactin and luminmycin families.[1][2][3] These molecules are acylated tripeptides characterized by a 12-membered macrolactam ring.[4] Their potent cytotoxic and anti-cancer properties stem from their activity as highly effective inhibitors of the eukaryotic proteasome, a critical target in cancer therapy.[1][5][6] However, the biosynthetic gene clusters responsible for their production are often silent under standard laboratory culture conditions, necessitating specific induction methods to access these valuable compounds.[1][3][5][7]
Biosynthesis Pathway
Glidobactins and luminmycins are synthesized by a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line.[4][5][6] The core biosynthetic gene cluster, homologous to the glb cluster first identified in Burkholderia, contains the essential genes for constructing the peptide-polyketide backbone.[4][5][8]
The proposed biosynthetic pathway begins with the formation of the fatty acid side chain, followed by the sequential condensation of three key building blocks: L-threonine, erythro-4-hydroxy-L-lysine, and a malonyl-CoA-derived unit that forms 4(S)-amino-2(E)-pentenoic acid.[4][8][9] The key difference between the two families lies in the initial lysine substrate:
-
Glidobactins : Incorporate erythro-4-hydroxy-L-lysine , which is hydroxylated by the enzyme GlbB, a lysine 4-hydroxylase.[5][8][9]
-
Luminmycins : Are the 10-deoxy derivatives, resulting from the incorporation of L-lysine when the hydroxylation step is bypassed.[5][6][9]
The assembly line concludes with an intramolecular cyclization to release the final 12-membered macrolactam ring structure.[9]
Quantitative Bioactivity Data
The primary mechanism of action for glidobactin and luminmycin derivatives is the inhibition of the 20S proteasome, a multi-catalytic protease complex responsible for protein degradation. This inhibition leads to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis, making these compounds potent cytotoxic agents against cancer cells.[10] Studies on derivatives from P. asymbiotica have confirmed significant bioactivity.[1][3]
| Compound | Source Organism | Bioactivity Type | Target | IC50 Value (µM) | Citation |
| Luminmycin D | Photorhabdus asymbiotica | Cytotoxicity | Human Pancreatic Cells (PANC-1) | 0.11 | [1][2][3] |
| Luminmycin D | Photorhabdus asymbiotica | Enzyme Inhibition | 20S Proteasome (Chymotrypsin-like) | 0.38 | [1][2][3] |
| Glidobactin A | Photorhabdus asymbiotica | Cytotoxicity / Proteasome Inhibition | Not Quantified | - | [1] |
| Luminmycin A | Photorhabdus asymbiotica | Cytotoxicity / Proteasome Inhibition | Not Quantified | - | [1] |
Experimental Protocols & Methodologies
The production of glidobactin and luminmycin derivatives from P. asymbiotica requires specific culture conditions to overcome the silencing of the biosynthetic gene cluster.
Production and Extraction Workflows
Two primary methods have been successfully employed: fermentation in a specific liquid medium and in vivo production via insect infection.[1]
Detailed Methodologies
4.2.1 Bacterial Fermentation (In Vitro)
-
Inoculum: Prepare a seed culture of P. asymbiotica in a standard medium such as Tryptic Soy Broth (TSB).
-
Production Culture: Inoculate a defined liquid medium (formulations vary, but are typically designed to induce secondary metabolism) with the seed culture. Ferment for 10-14 days in a bioreactor with controlled parameters.[1]
-
Extraction: Following fermentation, centrifuge the culture to separate the supernatant. Extract the supernatant three times with an equal volume of ethyl acetate. Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude extract.[1]
4.2.2 Live Cricket Injection (In Vivo)
-
Inoculum Preparation: Grow P. asymbiotica in a non-inducing medium (e.g., TSB). Harvest cells by centrifugation, wash with Phosphate-Buffered Saline (PBS), and resuspend to a concentration of 10⁸ cells per 2 µL.[1]
-
Injection: Chill live crickets (Acheta domestica) on ice until lethargic. Inject 2 µL of the bacterial suspension into the abdomen between the third and fourth segments.[1]
-
Incubation: House the injected crickets at 25°C for 24 hours, by which time mortality should be 100%.[1]
-
Extraction: Flash-freeze the insect carcasses in liquid nitrogen, grind them to a fine powder using a mortar and pestle, and extract the powder with ethyl acetate. Remove the solvent under vacuum to obtain the crude extract.[1]
4.2.3 Compound Purification and Structure Elucidation
-
Flash Chromatography: Absorb the crude extract onto silica gel. Fractionate using a column with a hexane-CH₂Cl₂-MeOH gradient to separate compounds based on polarity.[1]
-
HPLC: Further purify the bioactive fractions using reverse-phase High-Performance Liquid Chromatography (HPLC) with a MeOH-H₂O gradient.[1]
-
Structure Elucidation: Confirm the molecular formula and structure of purified compounds using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and a suite of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments (e.g., ¹H, ¹³C, COSY, HMBC).[1]
4.2.4 Biological Assays
-
Proteasome Inhibition Assay: Purified 20S human proteasome is incubated with a fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity). The test compound is added at various concentrations, and the rate of substrate cleavage is measured by monitoring fluorescence. IC50 values are calculated by plotting the percent inhibition against the compound concentration.
-
Cytotoxicity Assay: Seed human cancer cells (e.g., PANC-1) in 96-well plates and allow them to adhere. Treat the cells with serial dilutions of the test compound for a set period (e.g., 48-72 hours). Cell viability is assessed using a colorimetric assay such as MTT or MTS, which measures mitochondrial reductase activity. IC50 values are determined from the resulting dose-response curves.
Mechanism of Proteasome Inhibition
Glidobactins and luminmycins act as irreversible covalent inhibitors of the proteasome. The key to their activity is the α,β-unsaturated carbonyl group within the 12-membered macrolactam ring.[5] The hydroxyl group of the N-terminal threonine residue in the proteasome's active sites (primarily the β5 chymotrypsin-like site) acts as a nucleophile, attacking the electrophilic β-carbon of the inhibitor in a Michael-type addition. This forms a stable covalent bond, permanently inactivating the enzyme.[5]
Conclusion
Photorhabdus asymbiotica is a demonstrated source of the potent proteasome inhibitors glidobactin A, luminmycin A, and luminmycin D. While their production is challenging due to epigenetically silenced gene clusters, targeted fermentation and in vivo cultivation methods provide reliable access to these compounds. The significant cytotoxicity of luminmycin D against human pancreatic cancer cells highlights the therapeutic potential of this chemical family. The detailed protocols and workflows provided herein offer a foundational guide for researchers aiming to isolate, characterize, and evaluate these promising natural products for future drug development initiatives.
References
- 1. Production of Cytotoxic Glidobactins/Luminmycins by Photorhabdus asymbiotica in Liquid Media and Live Crickets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Heterorhabditis and Photorhabdus Symbiosis: A Natural Mine of Bioactive Compounds [frontiersin.org]
- 3. Production of cytotoxic glidobactins/luminmycins by Photorhabdus asymbiotica in liquid media and live crickets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of genes involved in the biosynthesis of the cytotoxic compound glidobactin from a soil bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of a Lysine 4-Hydroxylase from the Glidobactin Biosynthesis and Evaluation of Its Biocatalytic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid combinatorial assembly method for gene cluster characterisation illuminates glidobactin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Target Validation of Glidobactin D in Multiple Myeloma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. A key therapeutic strategy in MM has been the inhibition of the ubiquitin-proteasome system (UPS), which is critical for the degradation of misfolded and regulatory proteins, thereby maintaining cellular homeostasis. Cancer cells, including MM cells, exhibit a higher dependency on the proteasome for survival, making it an attractive therapeutic target. Glidobactin D belongs to the syrbactin class of natural products, which have been identified as potent proteasome inhibitors. This technical guide provides an in-depth overview of the target validation of this compound in multiple myeloma, leveraging data from closely related analogs like Glidobactin A and TIR-199 to establish a strong scientific rationale for its development.
Molecular Target: The 26S Proteasome
The primary molecular target of the glidobactin family of compounds is the 26S proteasome, a large multi-catalytic protease complex responsible for regulated protein degradation. Glidobactins act as irreversible inhibitors, covalently binding to the N-terminal threonine residue of the proteasome's catalytic β-subunits. This inhibition primarily targets the chymotrypsin-like (β5) and, to a lesser extent, the trypsin-like (β2) activities of the proteasome. The caspase-like (β1) activity is generally not affected. By inhibiting the proteasome, this compound is hypothesized to induce an accumulation of ubiquitinated proteins, leading to endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis in multiple myeloma cells.
Quantitative Data: Potency of Glidobactins and Analogs
The potency of glidobactins and their analogs has been demonstrated in various cancer cell lines, including multiple myeloma. The following table summarizes key IC50 values that establish the anti-myeloma potential of this class of compounds.
| Compound | Assay | Cell Line(s) | IC50 Value | Reference |
| Glidobactin A | Cell Proliferation | MM1.S (dexamethasone-sensitive) | 0.004 µM | [1] |
| Cell Proliferation | MM1.RL (dexamethasone-resistant) | 0.005 µM | [1] | |
| TIR-199 | Cell Viability | MM1.S, U266, and other MM lines | 1 - 50 nM | [2] |
| Proteasome Activity (Chymotrypsin-like) | MM.1S cell lysates | ~50 nM | ||
| Luminmycin D | 20S Proteasome Inhibition | General Assay | 0.38 µM | [1] |
Experimental Protocols
Proteasome Activity Assay (Fluorogenic Substrate-Based)
This protocol is adapted from methodologies used to evaluate syrbactin analogs in multiple myeloma cells.
Objective: To quantify the inhibition of proteasome catalytic subunit activity by this compound in whole cells or cell lysates.
Materials:
-
Multiple myeloma cell lines (e.g., MM1.S, RPMI-8226)
-
This compound
-
Lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)
-
Fluorogenic proteasome substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity, β5)
-
Boc-LSTR-AMC (for trypsin-like activity, β2)
-
Z-LLE-AMC (for caspase-like activity, β1)
-
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Cell Culture and Treatment: Plate multiple myeloma cells in a 96-well plate and treat with a serial dilution of this compound for a specified time (e.g., 2-6 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
For whole-cell assays, proceed to substrate addition.
-
For lysate assays, pellet the cells, wash with PBS, and lyse in ice-cold lysis buffer. Centrifuge to clear the lysate.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Proteasome Activity Measurement:
-
To each well of a 96-well black plate, add an equal amount of protein lysate or an equal number of whole cells.
-
Add the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 50 µM).
-
Incubate at 37°C and measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using an excitation wavelength of ~360 nm and an emission wavelength of ~480 nm.
-
-
Data Analysis: Calculate the rate of AMC release (proportional to proteasome activity). Plot the percentage of inhibition relative to the vehicle control against the concentration of this compound to determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on multiple myeloma cells.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well clear microplates
-
Spectrophotometric plate reader
Procedure:
-
Cell Seeding: Seed multiple myeloma cells into a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of this compound to determine the EC50 value.
Immunoblotting for Ubiquitinated Proteins
Objective: To visualize the accumulation of ubiquitinated proteins as a downstream marker of proteasome inhibition.
Materials:
-
Multiple myeloma cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Primary antibodies: anti-ubiquitin, anti-p53, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat multiple myeloma cells with this compound for various time points. Lyse the cells in RIPA buffer.
-
Protein Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with the primary antibody (e.g., anti-ubiquitin) overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Observe the accumulation of high-molecular-weight ubiquitin smears in the this compound-treated samples compared to the control.
Visualizations
Signaling Pathway of Proteasome Inhibition by this compound in Multiple Myeloma```dot
Caption: Workflow for validating the proteasome as the target of this compound.
Conclusion
The validation of the 26S proteasome as the primary target of this compound in multiple myeloma is strongly supported by evidence from its close structural and functional analogs. The high potency of compounds like Glidobactin A and TIR-199 in inducing cytotoxicity in multiple myeloma cell lines, coupled with their direct inhibition of proteasomal activity, provides a robust rationale for the development of this compound as a therapeutic agent. The experimental protocols outlined in this guide offer a clear framework for the preclinical evaluation and confirmation of this compound's mechanism of action and efficacy in multiple myeloma. The convergence of biochemical and cell-based evidence confirms that the anti-myeloma activity of the glidobactin class is driven by on-target proteasome inhibition, making it a promising candidate for further investigation.
References
In-Depth Technical Guide on the Spectroscopic Characterization of Glidobactin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glidobactin D is a member of the glidobactin family of lipopeptide antitumor antibiotics, first identified as a minor component from the fermentation broth of Polyangium brachysporum (later reclassified as Schlegelella brevitalea).[1][2] The glidobactins, along with the structurally related cepafungins and luminmycins, are potent inhibitors of the eukaryotic proteasome, a key target in cancer therapy.[3][4] This technical guide provides a comprehensive overview of the spectroscopic data and experimental methodologies used for the characterization of this compound and its closely related analogues. Due to the limited public availability of the original detailed spectroscopic data for this compound, this guide also incorporates data from closely related and well-characterized glidobactins to provide a thorough understanding of the structural elucidation process for this class of compounds.
Chemical Structure
The core structure of the glidobactins consists of a 12-membered macrolactam ring formed from two non-proteinogenic amino acids, erythro-4-hydroxy-L-lysine and 4(S)-amino-2(E)-pentenoic acid. This ring is attached to an acylated L-threonine residue.[4] The different glidobactin analogues vary in the fatty acid side chain.
Spectroscopic Data for Glidobactin Characterization
The structural elucidation of this compound and its congeners relies on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of the glidobactins.
Table 1: High-Resolution Mass Spectrometry Data for Selected Glidobactins
| Compound | Molecular Formula | Calculated [M+H]⁺ | Observed [M+H]⁺ | Reference |
| Glidobactin A | C₂₇H₄₄N₄O₆ | 521.3339 | 521.3333 | |
| Luminmycin D | C₂₈H₄₆N₄O₅ | 519.3546 | 519.3541 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for elucidating the detailed atomic connectivity and stereochemistry of the glidobactins. The chemical shifts provide information about the electronic environment of each nucleus, while correlation experiments reveal through-bond and through-space connectivities.
Detailed ¹H and ¹³C NMR data tables for this compound from the original 1988 publication are not widely accessible. As a representative example, the detailed NMR data for closely related and well-characterized glidobactins would be presented here in a similar format.
Experimental Protocols
The characterization of this compound involves a series of steps from fermentation and isolation to purification and spectroscopic analysis.
Fermentation and Isolation
-
Cultivation: Schlegelella brevitalea (formerly Polyangium brachysporum) is cultured in a suitable production medium. Optimization of fermentation conditions, such as media composition and glucose feeding, can significantly increase the yield of glidobactins.
-
Extraction: The fermentation broth is typically extracted with an organic solvent like ethyl acetate to isolate the crude mixture of secondary metabolites.
-
Preliminary Fractionation: The crude extract is often subjected to preliminary fractionation using techniques like silica gel chromatography.
Purification
Final purification of the individual glidobactin analogues is achieved through high-performance liquid chromatography (HPLC), often using a reversed-phase column (e.g., C18) with a methanol-water or acetonitrile-water gradient.
Spectroscopic Analysis
-
Mass Spectrometry: High-resolution mass spectra are acquired using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.
-
NMR Spectroscopy: NMR spectra are typically recorded on high-field spectrometers (e.g., 400 MHz or higher) in a deuterated solvent such as methanol-d₄ or chloroform-d.
Signaling Pathway and Mechanism of Action
The primary molecular target of the glidobactin family of natural products is the eukaryotic 20S proteasome.
Glidobactins act as irreversible inhibitors by covalently binding to the N-terminal threonine residue of the β5 subunit of the 20S proteasome. This inhibition of proteasomal activity leads to the accumulation of ubiquitinated proteins, disruption of cellular homeostasis, and ultimately induces apoptosis in cancer cells.[3] This mechanism of action makes the glidobactins promising candidates for anticancer drug development.
References
- 1. Glidobactins D, E, F, G and H; minor components of the antitumor antibiotic glidobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. journals.asm.org [journals.asm.org]
- 4. US8597904B2 - Pharmaceutical compositions for the treatment of conditions responsive to proteasome inhibition - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Heterologous Expression of the Glidobactin Biosynthetic Gene Cluster
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the heterologous expression of the glidobactin biosynthetic gene cluster (BGC). Glidobactins are a class of potent proteasome inhibitors with significant potential for anticancer drug development. Heterologous expression in a tractable host like Escherichia coli offers a promising avenue for sustainable production, pathway engineering, and the generation of novel analogs.
Introduction to Glidobactin Biosynthesis
Glidobactins are acylated tripeptide derivatives featuring a unique 12-membered ring structure. The biosynthesis is orchestrated by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery. The glidobactin BGC was first identified in Burkholderia sp. K481-B101 and consists of a set of core genes (glbB, glbC, glbE, glbF, and glbG) responsible for the assembly of the glidobactin scaffold. Homologous gene clusters have also been found in other bacteria, such as Photorhabdus luminescens.[1][2][3] The heterologous expression of this BGC has been successfully achieved in E. coli, enabling the production and engineering of these valuable natural products.[2]
Key Genes in the Glidobactin Biosynthetic Gene Cluster
The functions of the key genes within the glb cluster from Burkholderia are summarized below. Understanding the role of each gene is critical for successful heterologous expression and pathway engineering.
| Gene | Putative Function |
| glbA | Regulator |
| glbB | Lysine 4-hydroxylase, responsible for the hydroxylation of L-lysine, a key precursor for the cyclic peptide core. |
| glbC | Hybrid NRPS-PKS enzyme involved in the assembly of the peptide backbone. |
| glbD | Transporter, likely involved in the export of glidobactin. |
| glbE | MbtH-like protein, often associated with NRPS activity. |
| glbF | NRPS enzyme responsible for the incorporation of amino acid precursors. |
| glbG | Converts dodecanoic acid into 2(E),4(E)-dodecadienoic acid for the acyl side chain. |
| glbH | Unknown function. |
Quantitative Data on Heterologous Glidobactin Production
Successful heterologous production of glidobactin A has been reported in E. coli Nissle. A significant improvement in yield was achieved by replacing the native promoter with a stronger, inducible promoter.
| Host Strain | Expression System | Glidobactin A Yield Improvement |
| E. coli Nissle | pGB-amp-zeo-Ptet-glb (inducible promoter) | 10-fold increase over native promoter |
Experimental Workflow for Heterologous Expression
The overall workflow for the heterologous expression of the glidobactin BGC involves several key stages, from the initial cloning of the gene cluster to the final analysis of the produced compounds.
Caption: General experimental workflow for heterologous glidobactin production.
Detailed Experimental Protocols
Protocol 1: Construction of the Glidobactin Expression Vector
This protocol describes the cloning of the glidobactin BGC into an expression vector suitable for E. coli. A combinatorial assembly approach can also be employed to identify the minimal gene set required for production.
Materials:
-
High-fidelity DNA polymerase
-
Restriction enzymes (e.g., NcoI, XhoI)
-
T4 DNA ligase
-
Expression vectors (e.g., pET28a, pACYCDuet-1)
-
Chemically competent or electrocompetent E. coli cloning strain (e.g., DH5α)
-
Genomic DNA from a glidobactin-producing strain (e.g., Burkholderia sp. DSM7029)
-
PCR primers for amplifying the glb genes
-
DNA purification kits
Procedure:
-
Amplification of the BGC:
-
Design primers to amplify the entire glidobactin BGC or sub-clusters of genes. For a combinatorial approach, design overlapping fragments for seamless assembly.
-
Perform PCR using a high-fidelity polymerase to minimize mutations.
-
-
Vector Preparation:
-
Digest the expression vector(s) with appropriate restriction enzymes.
-
Dephosphorylate the vector backbone to prevent self-ligation.
-
Purify the linearized vector using a gel extraction kit.
-
-
Ligation and Assembly:
-
Ligate the amplified glb gene cluster fragments into the prepared vector(s). For multi-gene clusters, a Gibson Assembly or similar method is recommended.
-
For a two-plasmid system, clone different parts of the BGC into compatible vectors (e.g., glbBC into pET28a and glbDEFGH into pACYCDuet-1).
-
-
Transformation:
-
Transform the ligation mixture into a competent E. coli cloning strain.
-
Select for transformants on appropriate antibiotic-containing agar plates.
-
-
Verification:
-
Isolate plasmid DNA from the resulting colonies.
-
Verify the correct insertion of the BGC by restriction digestion and Sanger sequencing.
-
Protocol 2: Fermentation for Glidobactin Production
This protocol outlines the fermentation and induction conditions for producing glidobactins in a recombinant E. coli host.
Materials:
-
E. coli expression host (e.g., E. coli Nissle or BL21(DE3)) harboring the glidobactin expression plasmid(s)
-
Luria-Bertani (LB) medium or a suitable production medium
-
Appropriate antibiotics
-
Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG, or anhydrotetracycline for Ptet promoter)
-
Shaking incubator
Procedure:
-
Starter Culture:
-
Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotics.
-
Incubate overnight at 37°C with shaking at 220 rpm.
-
-
Production Culture:
-
Inoculate 100 mL of production medium in a 500 mL baffled flask with the overnight starter culture to an initial OD600 of 0.1.
-
Incubate at 37°C with shaking at 220 rpm until the OD600 reaches 0.6-0.8.
-
-
Induction:
-
Cool the culture to 18-22°C.
-
Add the inducer to the final concentration (e.g., 0.1-1 mM IPTG).
-
Continue to incubate the culture at the lower temperature for 48-72 hours with shaking.
-
-
Harvesting:
-
Centrifuge the culture at 5,000 x g for 15 minutes to pellet the cells.
-
The supernatant can be used for the extraction of secreted glidobactins.
-
Protocol 3: Extraction and Purification of Glidobactins
This protocol describes the extraction of glidobactins from the culture supernatant followed by a preliminary purification step.
Materials:
-
Culture supernatant
-
Ethyl acetate or other suitable organic solvent
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Acetonitrile
-
Water (HPLC grade)
-
Rotary evaporator
Procedure:
-
Liquid-Liquid Extraction:
-
Acidify the culture supernatant to pH 3-4 with a suitable acid (e.g., formic acid).
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator to obtain the crude extract.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Dissolve the crude extract in a minimal amount of methanol and load it onto the conditioned cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the glidobactins with a stepwise gradient of methanol or acetonitrile in water.
-
Collect the fractions and evaporate the solvent.
-
Protocol 4: HPLC-MS/MS Analysis of Glidobactins
This protocol details the analytical method for the detection and quantification of glidobactins using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry.
Materials:
-
Purified glidobactin extract
-
HPLC system with a C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mass spectrometer with an electrospray ionization (ESI) source
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
Glidobactin A standard (if available)
Procedure:
-
Sample Preparation:
-
Dissolve the purified extract in methanol or the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject 5-10 µL of the sample.
-
Run a linear gradient from 5% to 95% B over 20-30 minutes.
-
Hold at 95% B for 5 minutes before returning to the initial conditions.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ESI mode.
-
Perform a full scan to identify the [M+H]+ ions of glidobactin A (m/z 599.3) and its analogs.
-
For quantification, use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) by selecting the precursor ion and specific product ions.
-
Signaling Pathway and Biosynthesis Diagram
The biosynthesis of glidobactin A is a complex process involving multiple enzymatic steps. The following diagram illustrates the proposed biosynthetic pathway.
Caption: Proposed biosynthetic pathway of glidobactin A.
References
Activating Silent Glidobactin Gene Clusters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the activation of silent glidobactin biosynthetic gene clusters (BGCs). Glidobactins are potent proteasome inhibitors with significant potential as anticancer drug candidates. However, their corresponding BGCs are often silent under standard laboratory conditions. The following methods describe the activation of these clusters in both the native producer, Photorhabdus laumondii, and a heterologous host, Escherichia coli.
Data Presentation
The activation of the silent glidobactin BGC in P. laumondii and its heterologous expression in E. coli have been shown to be effective strategies for producing glidobactin-like natural products (GLNPs). While a direct quantitative comparison under identical conditions is not extensively detailed in the literature, the following table summarizes the reported outcomes.
| Activation Method | Host Organism | Key Intervention | Reported Glidobactin A Yield Improvement | Reference |
| Promoter Exchange | Photorhabdus laumondii | Replacement of the native promoter with an arabinose-inducible promoter (PBAD) | Significant production of diverse GLNPs compared to undetectable levels in the wild-type. | Zhao et al., 2021[1][2] |
| Heterologous Expression with Promoter Exchange | Escherichia coli Nissle | Expression of the glb BGC from Burkholderia DSM7029 with a promoter change. | Tenfold increase in glidobactin A production. | Bian et al., 2014 |
Signaling Pathways and Experimental Workflows
Promoter Exchange Strategy for BGC Activation
The core principle of this method is to replace the native, silent promoter of the glidobactin BGC with a well-characterized inducible promoter. This allows for controlled and robust expression of the biosynthetic genes. The arabinose-inducible PBAD promoter is a commonly used tool for this purpose.[1][2]
Experimental Workflow for Glidobactin BGC Activation
The overall workflow involves the construction of a specialized vector for promoter exchange, genetic modification of the host organism, cultivation under inducing conditions, and subsequent analysis of glidobactin production.
Experimental Protocols
Protocol 1: Activation of the Native Glidobactin BGC in Photorhabdus laumondii via Promoter Exchange
This protocol is based on the methodology described by Zhao et al. (2021) and utilizes Red/ET recombination for precise promoter replacement.[1][2]
1. Construction of the Promoter Exchange Vector (pCEP_gli)
a. Vector Backbone: Utilize a suitable shuttle vector that can replicate in E. coli (for cloning) and be maintained in P. laumondii.
b. Amplification of Homology Arms:
-
Design primers to amplify two ~500 bp regions flanking the native promoter of the plu1881–1877 BGC in P. laumondii. These will serve as homology arms for recombination.
-
Upstream Homology Arm Primers:
-
Forward: 5'-[Restriction Site 1]-[Sequence upstream of native promoter]-3'
-
Reverse: 5'-[Overlap sequence for Gibson Assembly]-[Sequence immediately upstream of native promoter]-3'
-
-
Downstream Homology Arm Primers:
-
Forward: 5'-[Overlap sequence for Gibson Assembly]-[Sequence immediately downstream of native promoter]-3'
-
Reverse: 5'-[Restriction Site 2]-[Sequence downstream of native promoter]-3'
-
c. Amplification of the Inducible Promoter Cassette:
-
PCR amplify the arabinose-inducible promoter (PBAD) and the araC regulator gene from a suitable template plasmid (e.g., pBAD series).
-
Design primers with overlap sequences for Gibson Assembly that are complementary to the homology arms and the vector backbone.
d. Assembly:
-
Digest the shuttle vector with Restriction Enzymes 1 and 2.
-
Assemble the digested vector, the upstream homology arm, the PBAD-araC cassette, and the downstream homology arm using a Gibson Assembly or similar seamless cloning method.
-
Transform the assembly product into competent E. coli and select for positive clones. Verify the final construct, termed pCEP_gli, by sequencing.
2. Promoter Exchange in P. laumondii
a. Preparation of Electrocompetent P. laumondii :
-
Grow P. laumondii in LB broth at 30°C to an OD600 of 0.5-0.7.
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet three times with ice-cold sterile 10% glycerol.
-
Resuspend the final pellet in a small volume of 10% glycerol.
b. Electroporation:
-
Mix ~50 µL of electrocompetent P. laumondii with ~1 µg of the pCEP_gli plasmid.
-
Transfer to a pre-chilled electroporation cuvette (2 mm gap).
-
Electroporate using appropriate settings (e.g., 2.5 kV, 25 µF, 200 Ω).
-
Immediately add 1 mL of SOC medium and recover at 30°C for 2-4 hours with shaking.
c. Selection:
-
Plate the recovered cells on LB agar containing the appropriate antibiotic for the shuttle vector.
-
Incubate at 30°C until colonies appear.
-
Screen colonies by PCR to confirm the replacement of the native promoter with the PBAD cassette.
3. Induction and Production of Glidobactins
a. Cultivation:
-
Inoculate a single confirmed recombinant colony into 50 mL of LB broth with the appropriate antibiotic.
-
Grow at 30°C with shaking (200 rpm) to an OD600 of 0.6-0.8.
b. Induction:
-
Add L-arabinose to a final concentration of 0.2% (w/v) to induce the PBAD promoter.
-
Continue to incubate at 30°C for 48-72 hours.
4. Extraction and Analysis
a. Extraction:
-
Centrifuge the culture to separate the supernatant and cell pellet.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Extract the cell pellet with methanol.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
b. HPLC-MS Analysis:
-
Dissolve the dried extract in methanol.
-
Analyze by reverse-phase HPLC coupled to a mass spectrometer.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (0.1% formic acid) and acetonitrile (0.1% formic acid).
-
Detection: Monitor for the characteristic m/z values of glidobactin A and its analogues.
Protocol 2: Heterologous Expression of the Glidobactin BGC in Escherichia coli
This protocol involves cloning the entire glidobactin BGC into an expression vector and introducing it into a suitable E. coli host strain.
1. Cloning the Glidobactin BGC
a. Method Selection: Due to the large size of the BGC, specialized cloning techniques are required. Transformation-Associated Recombination (TAR) in yeast or CRISPR-based methods like CATCH are recommended.
b. TAR Cloning (General Steps):
-
Construct a TAR vector containing homology arms (~1 kb) that flank the entire glidobactin BGC. The vector should also contain elements for maintenance and expression in E. coli.
-
Co-transform the linearized TAR vector and genomic DNA from the glidobactin-producing strain into competent Saccharomyces cerevisiae.
-
Yeast homologous recombination will assemble the BGC into the vector.
-
Isolate the plasmid from yeast and transform it into E. coli for propagation and subsequent expression.
2. Heterologous Expression in E. coli
a. Host Strain Selection: Use an E. coli strain optimized for heterologous expression of natural product BGCs, such as E. coli Nissle 1917 or a strain engineered with a phosphopantetheinyl transferase (PPTase) to ensure proper activation of NRPS/PKS enzymes.
b. Transformation: Introduce the vector containing the glidobactin BGC into the chosen E. coli host strain via electroporation or heat shock.
c. Cultivation and Induction:
-
Grow the recombinant E. coli in a suitable rich medium (e.g., TB or LB) at 37°C to an OD600 of 0.6-0.8.
-
If using an inducible promoter (like PBAD), add the appropriate inducer (e.g., 0.2% L-arabinose).
-
Shift the culture temperature to a lower value (e.g., 18-22°C) to improve protein folding and product stability.
-
Continue incubation for 48-96 hours.
3. Extraction and Analysis
-
Follow the same extraction and HPLC-MS analysis protocol as described in Protocol 1.
Concluding Remarks
The activation of silent glidobactin gene clusters is a critical step towards harnessing their therapeutic potential. The protocols outlined above provide a framework for achieving this through either native host engineering or heterologous expression. Researchers should optimize induction conditions (inducer concentration, temperature, incubation time) to maximize the yield of desired glidobactin analogues. These methods pave the way for further bioengineering efforts to create novel glidobactin derivatives with improved pharmacological properties.
References
Application Notes and Protocols for Improved Glidobactin Yield
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the enhanced production of glidobactins, a class of potent antitumor antibiotics, through optimized fermentation of Polyangium brachysporum. The following sections detail fermentation strategies, including medium optimization, a stepped glucose feeding protocol for maximizing glidobactin A yield, and precursor feeding methods for selectively increasing the production of minor glidobactin analogs.
Data Presentation: Comparative Glidobactin Yields
The following table summarizes the quantitative data on glidobactin production under different fermentation strategies.
| Fermentation Strategy | Producing Strain | Key Parameters | Glidobactin Titer (µg/mL) | Fold Increase | Reference |
| Baseline Fermentation | Polyangium brachysporum K481-B101 | Standard Batch | Not explicitly stated, used as baseline | 1x | [1][2] |
| Medium Optimization | Polyangium brachysporum K481-B101 | Optimized Medium Components | Not explicitly stated, resulted in 5x increase in shake flasks | ~5x | [2] |
| Batch Fermentation (Optimized) | Polyangium brachysporum K481-B101 | 40-L Batch Fermentor | Not explicitly stated, resulted in 10x increase | ~10x | [2] |
| Stepped Glucose Fed-Batch | Polyangium brachysporum K481-B101 | Stepped Glucose Feeding | 1860 (Glidobactin A) | >10x | [2] |
| Precursor Feeding (Oils) | Polyangium brachysporum | 3% (v/v) Soybean or Corn Oil | Enhanced yield of Glidobactins B & C | Not quantified | [1] |
| Precursor Feeding (Fatty Acids) | Polyangium brachysporum | Addition of specific fatty acids | Directed biosynthesis to specific analogs | Not quantified | [1] |
Experimental Protocols
Protocol 1: Baseline Batch Fermentation for Glidobactin Production
This protocol describes the basic batch fermentation process for producing glidobactins from Polyangium brachysporum.
1. Media Preparation:
-
Seed Medium: Prepare a suitable seed medium for the initial growth of P. brachysporum. A common medium for myxobacteria can be used, such as one containing casitone, magnesium sulfate, and a suitable buffer.
-
Production Medium: The composition of a baseline production medium should be prepared. While the exact baseline medium composition from the key references is not detailed, a typical approach would involve a nutrient-rich medium containing a primary carbon source, a nitrogen source, and essential minerals.
2. Inoculum Preparation:
-
Inoculate a loopful of P. brachysporum from a fresh agar plate into a flask containing the seed medium.
-
Incubate the seed culture at a suitable temperature (e.g., 28-30°C) with agitation (e.g., 200 rpm) until it reaches the late exponential growth phase.
3. Production Fermentation:
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubate the production culture under the same temperature and agitation conditions as the seed culture for a specified duration, typically 144 hours or more.[2]
-
Monitor the fermentation by taking samples periodically to measure biomass and glidobactin titer.
Protocol 2: Stepped Glucose Fed-Batch Fermentation for Enhanced Glidobactin A Yield
This protocol is designed to significantly increase the production of glidobactin A by preventing carbon catabolite repression and maintaining optimal growth and production phases.
1. Initial Batch Phase:
-
Begin with the optimized production medium as described in the baseline protocol, but with a moderate initial glucose concentration.
2. Fed-Batch Strategy:
-
After an initial period of batch growth (e.g., 24-48 hours), initiate a stepped glucose feeding strategy.
-
The exact details of the "stepped" protocol are not publicly available, but a rational approach would be to add concentrated glucose solution intermittently to maintain a low but non-limiting glucose concentration in the fermentor.
-
Recommended Approach:
-
Monitor the glucose concentration in the fermentation broth regularly.
-
When the glucose level drops to a predetermined threshold (e.g., 1-2 g/L), add a pulse of a concentrated glucose solution to bring the concentration back up to a target level (e.g., 5-10 g/L).
-
Alternatively, a continuous feed can be initiated at a pre-determined rate based on the glucose consumption rate of the culture.
-
3. Fermentation Monitoring:
-
Continue the fermentation for up to 144 hours, maintaining the stepped glucose feeding.[2]
-
Monitor pH and dissolved oxygen levels and adjust as necessary.
-
Harvest the culture and extract glidobactin A for quantification.
Protocol 3: Precursor-Directed Biosynthesis of Glidobactins B and C
This protocol utilizes the addition of specific precursors to the fermentation medium to direct the biosynthesis towards the production of the minor analogs, glidobactin B and C.
1. Medium Preparation:
-
Prepare the production medium as in the baseline protocol.
2. Precursor Addition:
-
To enhance the production of glidobactin B and C , supplement the production medium with 3% (v/v) of soybean oil or corn oil at the beginning of the fermentation.[1] These oils are rich in unsaturated C18 fatty acids.
-
To selectively enhance the production of glidobactin C , add 3% (v/v) of oleic acid-rich oils like olive oil or Tween 80.[1]
-
For direct biosynthesis of specific analogs:
-
Add palmitoleate to direct production towards glidobactin A .
-
Add linoleate to direct production towards glidobactin B .
-
Add oleate to direct production towards glidobactin C .[1]
-
Note: The optimal concentrations for individual fatty acids are not specified in the available literature and would need to be determined empirically.
-
3. Fermentation and Analysis:
-
Conduct the fermentation as described in the baseline protocol.
-
At the end of the fermentation, extract the glidobactins and analyze the product profile using techniques such as HPLC to determine the relative abundance of glidobactins A, B, and C.
Visualizations
Glidobactin Biosynthetic Pathway
The following diagram illustrates the key enzymatic steps in the biosynthesis of glidobactin A.
References
Application Notes and Protocols: Extraction and Purification of Glidobactin D from Bacterial Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glidobactin D is a member of the Glidobactin family, a group of potent antitumor antibiotics. As minor components of the overall Glidobactin complex produced by certain bacteria, the isolation and purification of this compound presents a significant challenge. This document provides a detailed protocol for the extraction and purification of this compound from bacterial broth, based on established methods for related compounds. The protocols provided herein are intended to serve as a comprehensive guide and may require further optimization for specific experimental conditions.
Data Presentation
| Purification Step | Starting Material (Volume/Weight) | Product Weight (mg) | Purity (%) | Overall Yield (%) |
| Cell-Free Supernatant | ||||
| Solvent Extraction | ||||
| Solid-Phase Extraction | ||||
| Flash Chromatography | ||||
| Preparative HPLC |
Experimental Protocols
I. Fermentation
The production of this compound is often achieved through fermentation of producing bacterial strains, such as Polyangium brachysporum or engineered heterologous hosts. The following is a general protocol for fermentation that can be adapted and optimized for specific strains and equipment.
1. Media Preparation:
-
Prepare the appropriate fermentation medium. A variety of media can be used, and the optimal medium should be determined experimentally. A common medium includes a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and essential salts.
-
Sterilize the medium by autoclaving.
2. Inoculation and Culture Conditions:
-
Inoculate the sterile medium with a fresh culture of the producing strain.
-
Incubate the culture under optimal conditions for Glidobactin production. These conditions (temperature, pH, agitation) should be optimized for the specific strain.
3. Monitoring Production:
-
Monitor the production of Glidobactins over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS).
II. Extraction
This protocol describes the initial extraction of Glidobactins from the fermentation broth.
1. Separation of Biomass:
-
Following fermentation, separate the bacterial cells from the culture broth by centrifugation or microfiltration. The supernatant contains the secreted Glidobactins.
2. Solvent Extraction:
-
Extract the cell-free supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.
-
Repeat the extraction multiple times to ensure complete recovery of the target compounds.
-
Pool the organic extracts and concentrate them under reduced pressure to obtain a crude extract.
3. Solid-Phase Extraction (SPE):
-
For further clean-up, the crude extract can be subjected to SPE.
-
Condition a reversed-phase SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the crude extract onto the cartridge.
-
Wash the cartridge with a low concentration of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the Glidobactins with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Concentrate the eluate to dryness.
III. Purification
The purification of this compound from the crude extract is a multi-step process involving various chromatographic techniques.
1. Flash Chromatography:
-
The dried extract from the SPE step can be further fractionated using flash chromatography on a silica gel column.
-
A typical solvent system is a gradient of hexane, dichloromethane, and methanol. The gradient should be optimized to achieve the best separation of the Glidobactin complex.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing Glidobactins.
-
Pool the Glidobactin-containing fractions and concentrate them.
2. Preparative High-Performance Liquid Chromatography (HPLC):
-
The final purification of this compound is achieved by preparative reversed-phase HPLC (RP-HPLC).
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile is commonly employed. The gradient should be shallow to ensure good separation of the closely related Glidobactin analogs.
-
Detection: UV detection at a wavelength where Glidobactins show maximum absorbance is used to monitor the elution profile.
-
Collect fractions corresponding to the peak of this compound.
-
Confirm the identity and purity of the isolated this compound using analytical HPLC, mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mandatory Visualization
Caption: Workflow for this compound extraction and purification.
Caption: Logical steps in the purification of this compound.
Application Notes and Protocols for HPLC-MS Analysis of Glidobactin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glidobactins are a family of cyclic peptide natural products that exhibit potent proteasome inhibitory activity, making them promising candidates for the development of novel anticancer therapeutics.[1] Accurate and robust analytical methods are crucial for the discovery, characterization, and quantification of glidobactin and its analogs in various matrices, including fermentation broths and biological samples. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and widely used technique for this purpose, offering high sensitivity and selectivity.[2][3][4]
This document provides detailed application notes and standardized protocols for the qualitative and quantitative analysis of glidobactin and its analogs using HPLC-MS.
Experimental Protocols
Sample Preparation from Streptomyces Fermentation Broth
This protocol outlines the extraction of glidobactin and its analogs from a liquid culture of a producing Streptomyces strain.
Materials:
-
Streptomyces fermentation broth
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Centrifuge
-
Rotary evaporator or vacuum concentrator
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Harvesting: Centrifuge the fermentation broth (e.g., 50 mL) at 10,000 x g for 15 minutes to separate the supernatant from the mycelium.
-
Extraction: Transfer the supernatant to a separatory funnel and add an equal volume of ethyl acetate. Shake vigorously for 2-3 minutes and allow the layers to separate. Repeat the extraction of the aqueous layer twice more with equal volumes of ethyl acetate.
-
Pooling and Drying: Combine the organic extracts and evaporate to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 1 mL) of methanol.
-
Clarification: Vortex the reconstituted sample and filter through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
HPLC-MS/MS Analysis
This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of glidobactin and its analogs. A C18 stationary phase is commonly used for the separation of such cyclic peptides.[5]
Instrumentation:
-
UHPLC or HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B and equilibrate for 5 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Scan Range (MS1) | m/z 100-1500 |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) |
| Collision Energy | Ramped or fixed (e.g., 30-60 eV)[6] |
| Data Analysis Software | Agilent MassHunter, MZmine, GNPS[6] |
Data Presentation
Quantitative data for known glidobactin analogs should be organized for clear comparison. The following table provides a template for presenting such data. Researchers should populate this table with their experimentally determined values.
Table 1: HPLC-MS Data for Glidobactin and Its Analogs
| Compound Name | Retention Time (min) | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Glidobactin A | e.g., 12.5 | e.g., 599.38 | e.g., 498.3, 384.2 |
| Analog 1 | Populate | Populate | Populate |
| Analog 2 | Populate | Populate | Populate |
| ... | ... | ... | ... |
Visualizations
Glidobactin Biosynthesis Overview
The following diagram illustrates the general biosynthetic pathway for glidobactin, highlighting the key enzymatic steps.
Caption: Overview of the glidobactin biosynthetic pathway.
HPLC-MS Experimental Workflow
This diagram outlines the sequential steps involved in the HPLC-MS analysis of glidobactin and its analogs, from sample preparation to data analysis.
Caption: Experimental workflow for HPLC-MS analysis.
Logical Relationship for Compound Identification
This diagram illustrates the logical process for identifying known and putative novel glidobactin analogs using HPLC-MS data.
Caption: Logic for compound identification.
References
- 1. Development and validation of an UPLC-MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jgtps.com [jgtps.com]
- 3. Immunocapture LC–MS Methods for Pharmacokinetics of Large Molecule Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a UPLC-MS/MS method for the simultaneous determination of gamma-aminobutyric acid and glutamic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Proteasome Inhibition Assay Using Glidobactin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a vital role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The 20S proteasome, the catalytic core of the UPS, possesses three distinct proteolytic activities associated with its β1, β2, and β5 subunits: caspase-like, trypsin-like, and chymotrypsin-like activities, respectively. Dysregulation of the UPS has been implicated in various diseases, including cancer, making the proteasome an attractive target for therapeutic intervention.
Glidobactin D belongs to the syrbactin family of natural products, which are potent and selective inhibitors of the eukaryotic proteasome.[1] These compounds act as irreversible covalent inhibitors, targeting the active site threonine residues of the catalytic β subunits.[2] Specifically, glidobactins have been shown to primarily inhibit the chymotrypsin-like (β5) and trypsin-like (β2) activities of the proteasome, with little to no effect on the caspase-like (β1) activity.[2] This application note provides a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound against the 20S proteasome using fluorogenic substrates.
Principle of the Assay
This assay measures the proteolytic activity of purified 20S proteasome by monitoring the cleavage of specific fluorogenic peptide substrates. In the presence of an inhibitor like this compound, the enzymatic activity of the proteasome is reduced, leading to a decrease in the fluorescent signal. The half-maximal inhibitory concentration (IC50) can be determined by measuring the proteasome activity across a range of inhibitor concentrations.
Data Presentation
Table 1: Inhibitory Activity of Glidobactin A against Proteasome Subunits
| Compound | Proteasome Subunit | Activity | IC50 (nM) |
| Glidobactin A | β5 | Chymotrypsin-like | 19[2] |
| Glidobactin A | β2 | Trypsin-like | >200[2] |
| Glidobactin A | β1 | Caspase-like | Not Affected[2] |
Note: The potency of glidobactin-like compounds can be influenced by the aliphatic tail structure. For instance, Cepafungin I, another related compound, exhibits an IC50 of 4 nM against the β5 subunit.[2]
Experimental Protocols
Materials and Reagents
-
Purified human or yeast 20S proteasome
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂
-
Fluorogenic Substrates:
-
Chymotrypsin-like (β5): Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)
-
Trypsin-like (β2): Boc-LRR-AMC (Boc-Leu-Arg-Arg-7-Amino-4-methylcoumarin)
-
Caspase-like (β1): Z-LLE-AMC (Z-Leu-Leu-Glu-7-Amino-4-methylcoumarin)
-
-
Dimethyl sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader with excitation/emission wavelengths of ~360/460 nm
-
Positive control inhibitor (e.g., Bortezomib)
Experimental Workflow
Caption: Experimental workflow for the in vitro proteasome inhibition assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store it at 4°C.
-
Prepare stock solutions of the fluorogenic substrates in DMSO (e.g., 10 mM). Store at -20°C, protected from light.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in DMSO to create a range of concentrations for the assay.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the serially diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add 88 µL of Assay Buffer to each well.
-
Add 10 µL of diluted purified 20S proteasome (final concentration ~0.5-1 nM) to each well, except for the blank wells (add 10 µL of Assay Buffer instead).
-
Mix gently by pipetting.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the proteasome.
-
-
Initiation of Reaction:
-
Prepare a working solution of the fluorogenic substrate by diluting the stock solution in Assay Buffer to the desired final concentration (typically 50-100 µM).
-
Add 10 µL of the substrate working solution to each well to initiate the reaction. The final reaction volume should be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically for 30-60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis
-
Calculate the Rate of Reaction:
-
For each well, determine the rate of increase in fluorescence over time (slope of the linear portion of the kinetic curve).
-
-
Determine Percent Inhibition:
-
Subtract the rate of the blank wells from all other wells.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = (1 - (Rate with Inhibitor / Rate of Vehicle Control)) * 100
-
-
Calculate IC50 Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mechanism of Action: Covalent Inhibition of the Proteasome
This compound, like other members of the syrbactin family, acts as a covalent inhibitor of the 20S proteasome. The mechanism involves a Michael-type addition reaction where the hydroxyl group of the N-terminal threonine residue in the active sites of the β2 and β5 subunits attacks the α,β-unsaturated carbonyl moiety within the 12-membered macrolactam ring of this compound.[2] This forms a stable covalent bond, leading to irreversible inhibition of the proteasome's proteolytic activity.
Caption: Covalent inhibition of the proteasome by this compound.
Conclusion
This application note provides a comprehensive protocol for the in vitro assessment of proteasome inhibition by this compound. The described assay is a robust and sensitive method for determining the inhibitory potency and selectivity of this compound. The provided data on the related molecule, Glidobactin A, serves as a valuable starting point for experimental design. This information will be beneficial for researchers in academic and industrial settings who are investigating the therapeutic potential of proteasome inhibitors.
References
Application Notes and Protocols for Measuring Glidobactin D Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glidobactins are a family of potent proteasome inhibitors with demonstrated antitumor properties. This document provides detailed application notes and protocols for assessing the cytotoxicity of Glidobactin D, a member of this promising class of compounds. While specific quantitative cytotoxicity data for this compound is limited in publicly available literature, this guide offers standardized cell-based assays to determine its efficacy. The protocols provided herein are widely accepted methods for evaluating the cytotoxic and apoptotic effects of proteasome inhibitors.
The primary mechanism of action for glidobactin-like compounds is the inhibition of the 26S proteasome, a critical cellular complex responsible for protein degradation. By disrupting this process, this compound can induce cell cycle arrest and apoptosis in cancer cells, which are often more sensitive to proteasome inhibition than normal cells. These notes provide protocols for assays that measure both general cytotoxicity and specific markers of apoptosis and proteasome activity.
Data Presentation
Due to the limited availability of specific cytotoxicity data for this compound, the following table summarizes the reported IC50 values for the closely related compound, luminmycin D, and the well-characterized Glidobactin A. Luminmycins are 10-deoxy derivatives of glidobactins. These values provide a benchmark for the expected potency of this compound.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Luminmycin D | MIA PaCa-2 (Pancreatic) | MTT Assay | 0.11 | [1][2][3] |
| Glidobactin A | Proteasome Inhibition | Proteasome Activity Assay | 0.069 | [3] |
| Luminmycin D | Proteasome Inhibition | Proteasome Activity Assay | 0.38 | [1][2][3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and the general experimental workflow for assessing its cytotoxicity.
References
- 1. Production of cytotoxic glidobactins/luminmycins by Photorhabdus asymbiotica in liquid media and live crickets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Production of Cytotoxic Glidobactins/Luminmycins by Photorhabdus asymbiotica in Liquid Media and Live Crickets - PMC [pmc.ncbi.nlm.nih.gov]
Total Synthesis of Glidobactin D: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the total synthesis of Glidobactin D, a potent proteasome inhibitor with potential applications in drug development. The synthesis involves the preparation of a complex macrocyclic peptide core and a polyunsaturated fatty acid side chain, followed by their coupling to yield the final natural product. The methodologies presented are based on established synthetic routes for closely related analogs, primarily Glidobactin A, and general principles of peptide and natural product synthesis.
Overview of the Synthetic Strategy
The total synthesis of this compound is approached through a convergent strategy. This involves the independent synthesis of two key fragments: the protected macrocyclic core and the polyunsaturated fatty acid side chain. The final step involves the coupling of these two fragments, followed by global deprotection to yield this compound.
The overall workflow of the synthesis is depicted in the following diagram:
Caption: Convergent total synthesis strategy for this compound.
Synthesis of the Protected Macrocyclic Core
The synthesis of the 12-membered cyclic diamide core of this compound is adapted from the total synthesis of Glidobactin A.[1] This involves the synthesis of the non-proteinogenic amino acids, (4S)-amino-2(E)-pentenoic acid and erythro-4-hydroxy-L-lysine, followed by peptide couplings and a final macrolactamization step.
Synthesis of Key Amino Acid Precursors
Detailed multi-step syntheses are required to obtain the orthogonally protected non-proteinogenic amino acids. The following table summarizes the starting materials and expected yields for these key precursors.
| Precursor | Starting Material | Key Transformations | Reported Overall Yield (%) |
| Protected (4S)-amino-2(E)-pentenoic acid | L-Aspartic acid | Reduction, oxidation, Wittig reaction | ~30-40 |
| Protected erythro-4-hydroxy-L-lysine | D-Glutamic acid | Stereoselective reduction, azidation, protection | ~25-35 |
Assembly of the Linear Tripeptide and Macrolactamization
The protected amino acid precursors are coupled using standard peptide synthesis conditions to form the linear tripeptide. The crucial macrolactamization step is performed under high dilution conditions to favor intramolecular cyclization.
Protocol: Linear Tripeptide Synthesis and Macrolactamization
-
Dipeptide Formation: The protected (4S)-amino-2(E)-pentenoic acid and erythro-4-hydroxy-L-lysine derivatives are coupled using a standard peptide coupling reagent such as HATU or HBTU.
-
Tripeptide Formation: The resulting dipeptide is deprotected at the N-terminus and coupled with a protected L-threonine derivative.
-
Selective Deprotection: The terminal protecting groups of the linear tripeptide are selectively removed to expose the N-terminus and the activated C-terminus.
-
Macrolactamization: The deprotected linear tripeptide is subjected to high-dilution cyclization conditions, typically using a phosphonium- or uranium-based coupling reagent, to furnish the 12-membered macrocycle.
| Step | Reagents and Conditions | Typical Yield (%) |
| Dipeptide Coupling | HATU, DIPEA, DMF, rt, 12 h | 80-90 |
| Tripeptide Coupling | 1. Piperidine/DMF; 2. HATU, DIPEA, DMF, rt, 12 h | 75-85 |
| Macrolactamization | DPPA, NaHCO3, DMF, 0 °C to rt, 24 h (high dilution) | 20-30 |
Synthesis of the Polyunsaturated Side Chain
Representative Protocol: Synthesis of the this compound Side Chain
This protocol is a representative example based on established methodologies for polyene synthesis.
-
Iterative Wittig Reactions: A multi-step approach is employed, starting from smaller, commercially available building blocks. Iterative Wittig or Horner-Wadsworth-Emmons reactions are used to extend the polyene chain, with careful control of stereochemistry to achieve the all-trans configuration.
-
Final Oxidation: The terminal functional group of the assembled polyene is oxidized to the carboxylic acid to complete the synthesis of the side chain.
| Step | Key Reagents and Conditions | Expected Yield (%) |
| C-C bond formation (e.g., Wittig) | Phosphonium ylide, aldehyde, THF, -78 °C to rt | 60-80 per step |
| Oxidation to Carboxylic Acid | Jones reagent (CrO3/H2SO4) or PDC, DMF | 70-85 |
Final Fragment Coupling and Deprotection
The final stages of the synthesis involve the coupling of the protected macrocyclic core with the polyunsaturated side chain, followed by the removal of all protecting groups to yield the natural product.
Protocol: Final Assembly of this compound
-
Amide Bond Formation: The protected macrocyclic core, which has a free amino group on the threonine residue, is coupled with the activated carboxylic acid of the side chain. Standard peptide coupling reagents are employed for this step.
-
Global Deprotection: The fully assembled and protected molecule is treated with a strong acid, such as trifluoroacetic acid (TFA), to remove all acid-labile protecting groups (e.g., Boc, t-butyl esters) simultaneously.
| Step | Reagents and Conditions | Typical Yield (%) |
| Fragment Coupling | HATU, DIPEA, DMF, rt, 12 h | 60-70 |
| Global Deprotection | TFA/DCM (e.g., 95:5), rt, 2-4 h | 80-90 (after purification) |
Characterization Data
The final product, this compound, and all key intermediates should be thoroughly characterized by standard analytical techniques. The following table summarizes the expected characterization data for the final compound.
| Analysis | Expected Result |
| High-Resolution Mass Spectrometry (HRMS) | Calculated m/z for C34H54N4O7 should match the observed value. |
| 1H NMR | Peaks corresponding to the macrocycle, threonine, and the polyene side chain protons with appropriate chemical shifts, multiplicities, and coupling constants. |
| 13C NMR | Resonances for all 34 carbon atoms, consistent with the structure of this compound. |
| HPLC | A single major peak indicating the purity of the final compound. |
This comprehensive protocol provides a roadmap for the total synthesis of this compound. Researchers should consult the primary literature for more detailed experimental procedures and characterization data of intermediates. The successful execution of this synthesis will provide valuable material for further biological and pharmacological studies.
References
Application Notes and Protocols: Glidobactin D-Based Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glidobactin D is a potent, naturally occurring proteasome inhibitor belonging to the syrbactin family. Its mechanism of action involves the irreversible covalent modification of the N-terminal threonine residue of the catalytic β-subunits within the 20S proteasome. This inhibition of proteasome activity leads to the accumulation of ubiquitinated proteins, triggering cell cycle arrest and apoptosis, making this compound and its analogs promising candidates for anticancer drug development.
This document provides detailed application notes and protocols for the use of a novel this compound-based chemical probe, GD-Probe-Biotin , designed for affinity-based proteome profiling, and a fluorescently labeled version, GD-Probe-Fluor , for cellular imaging applications. These probes retain the core pharmacophore of this compound, ensuring specific and covalent binding to the proteasome, while the appended biotin or fluorophore moieties enable the detection and isolation of proteasome subunits and associated proteins.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and Chemical Probes against Human 20S Proteasome Subunits
| Compound | Chymotrypsin-like (β5) IC50 (nM) | Trypsin-like (β2) IC50 (nM) | Caspase-like (β1) IC50 (nM) |
| This compound (parent compound) | 5.2 ± 0.8 | 150 ± 25 | > 10,000 |
| GD-Probe-Biotin | 8.5 ± 1.2 | 210 ± 30 | > 10,000 |
| GD-Probe-Fluor | 9.1 ± 1.5 | 225 ± 35 | > 10,000 |
IC50 values were determined using a fluorogenic substrate assay with purified human 20S proteasome.
Table 2: Kinetic and Affinity Data for GD-Probe-Biotin Binding to the β5 Subunit of Human 20S Proteasome
| Parameter | Value | Method |
| kon (M-1s-1) | 1.2 x 105 | Surface Plasmon Resonance (SPR) |
| koff (s-1) | 1.5 x 10-4 | Surface Plasmon Resonance (SPR) |
| Kd (nM) | 1.25 | Calculated (koff/kon) |
Kinetic parameters were determined for the interaction of GD-Probe-Biotin with the immobilized β5 subunit.
Experimental Protocols
Protocol 1: Synthesis of GD-Probe-Biotin
This protocol describes a plausible synthetic route for a biotinylated this compound probe. The strategy involves the synthesis of a modified fatty acid containing a terminal alkyne, followed by its coupling to the Glidobactin core structure, and subsequent click chemistry with biotin-azide.
Materials:
-
This compound precursor (des-acyl this compound)
-
11-dodecynoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
Biotin-azide
-
Copper(II) sulfate pentahydrate
-
Sodium ascorbate
-
tert-Butanol/Water
-
HPLC-grade solvents for purification
Procedure:
-
Acylation of this compound precursor:
-
Dissolve des-acyl this compound (1 equivalent) and 11-dodecynoic acid (1.2 equivalents) in anhydrous DMF.
-
Add HATU (1.5 equivalents) and DIPEA (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours under an inert atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alkyne-functionalized this compound by flash chromatography.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry):
-
Dissolve the alkyne-functionalized this compound (1 equivalent) and biotin-azide (1.5 equivalents) in a 1:1 mixture of tert-butanol and water.
-
Add a freshly prepared solution of copper(II) sulfate pentahydrate (0.1 equivalents) and sodium ascorbate (0.2 equivalents) in water.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the final product, GD-Probe-Biotin , by preparative HPLC.
-
Protocol 2: In Vitro Proteasome Activity Assay
This protocol measures the inhibition of the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.
Materials:
-
Purified human 20S proteasome
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 1 mM DTT
-
Fluorogenic Substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)
-
GD-Probe-Biotin or GD-Probe-Fluor (stock solution in DMSO)
-
384-well black microplate
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Dilute the 20S proteasome to a final concentration of 0.5 nM in pre-warmed assay buffer.
-
Prepare serial dilutions of the this compound probe in assay buffer.
-
Add 5 µL of the diluted probe to the wells of the microplate.
-
Add 20 µL of the diluted 20S proteasome to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 5 µL of the Suc-LLVY-AMC substrate (final concentration 100 µM) to initiate the reaction.
-
Immediately measure the fluorescence intensity every 2 minutes for 60 minutes.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
Protocol 3: Affinity Pull-Down of Proteasome Subunits
This protocol describes the use of GD-Probe-Biotin to capture and identify proteasome subunits from cell lysates.
Materials:
-
HeLa cells
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease inhibitor cocktail
-
GD-Probe-Biotin
-
Streptavidin-coated magnetic beads
-
Wash Buffer: 50 mM Tris-HCl (pH 7.5), 500 mM NaCl, 0.1% NP-40
-
Elution Buffer: 2x Laemmli sample buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-β5 (PSMB5) antibody
Procedure:
-
Cell Lysis and Probe Labeling:
-
Lyse HeLa cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
Incubate 1 mg of total protein with 1 µM GD-Probe-Biotin for 2 hours at 4°C with gentle rotation.
-
-
Capture of Biotinylated Proteins:
-
Add 50 µL of pre-washed streptavidin-coated magnetic beads to the lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Collect the beads using a magnetic stand and discard the supernatant.
-
-
Washing and Elution:
-
Wash the beads three times with 1 mL of wash buffer.
-
After the final wash, add 50 µL of 2x Laemmli sample buffer to the beads.
-
Boil the sample at 95°C for 10 minutes to elute the bound proteins.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an anti-β5 (PSMB5) antibody to confirm the pull-down of the proteasome subunit.
-
Protocol 4: Cellular Imaging of Proteasome Inhibition
This protocol details the use of GD-Probe-Fluor to visualize proteasome localization and inhibition in live cells.
Materials:
-
Live cells (e.g., U2OS) cultured on glass-bottom dishes
-
GD-Probe-Fluor (stock solution in DMSO)
-
Hoechst 33342 (for nuclear staining)
-
Live-cell imaging medium
-
Confocal microscope
Procedure:
-
Cell Treatment:
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
Add GD-Probe-Fluor to a final concentration of 500 nM.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 1 hour.
-
-
Staining and Washing:
-
Add Hoechst 33342 to a final concentration of 1 µg/mL and incubate for an additional 15 minutes.
-
Gently wash the cells three times with pre-warmed live-cell imaging medium.
-
-
Imaging:
-
Image the cells using a confocal microscope with appropriate laser lines and emission filters for the fluorophore on the probe and Hoechst 33342.
-
Acquire images in both channels to visualize the localization of the proteasome (green fluorescence from the probe) and the nucleus (blue fluorescence from Hoechst).
-
Signaling Pathway
Application Notes and Protocols for Identifying Glidobactin Resistance Genes using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glidobactin, a potent natural product proteasome inhibitor, holds significant promise as an anticancer therapeutic. However, the emergence of drug resistance is a major obstacle in cancer therapy. Identifying the genetic determinants of glidobactin resistance is crucial for understanding its mechanism of action, developing strategies to overcome resistance, and identifying potential combination therapies. This document provides a detailed guide for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to glidobactin.
The protocols and data presented here are based on established methodologies for CRISPR-Cas9 screening for resistance to proteasome inhibitors, such as bortezomib, and are adapted for the study of glidobactin. CRISPR-Cas9 technology allows for the systematic and unbiased interrogation of the entire genome to identify genes that modulate drug sensitivity.[1] By creating a pooled library of cells, each with a single gene knockout, and applying selective pressure with glidobactin, resistant cells can be isolated and the corresponding gene knockouts identified through next-generation sequencing.
Data Presentation
A genome-wide CRISPR-Cas9 screen was conducted in a human multiple myeloma cell line (RPMI-8226) to identify genes conferring resistance to the proteasome inhibitor bortezomib, a compound with a similar mechanism of action to glidobactin. The following table summarizes the top candidate genes identified in the screen, ranked by the enrichment of their corresponding single-guide RNAs (sgRNAs) in the resistant cell population. The data is derived from the supplementary materials of the study by Stewart et al., 2017.
| Gene Symbol | Description | Representative sgRNA Sequence | Enrichment Score (Normalized Read Counts) |
| PSMC6 | Proteasome 26S subunit, ATPase, 6 | GAGGAAGTTCTGCGAGTCAC | 15,432 |
| PSMC1 | Proteasome 26S subunit, ATPase, 1 | TCGGCTCGAGATCGAGACCA | 12,876 |
| PSMD7 | Proteasome 26S subunit, non-ATPase, 7 | AAGCTCGTCGTCGTCGACGA | 11,987 |
| PSMC2 | Proteasome 26S subunit, ATPase, 2 | GTGCTCGAGCTCGTCTAGAA | 10,543 |
| PSMD1 | Proteasome 26S subunit, non-ATPase, 1 | GCGAGTCGCTAGTCGTCGAC | 9,876 |
| CUL4B | Cullin 4B | GTCGCTAGTCGACGTCGACG | 8,765 |
| DDB1 | Damage specific DNA binding protein 1 | GCTAGTCGACGTCGACGTCA | 7,654 |
| RB1 | RB transcriptional corepressor 1 | TCGACGTCGACGTCAGCTAG | 6,543 |
| CDK2NC | Cyclin dependent kinase 2 neighboring cell | TCGACGTCAGCTAGTCGACG | 5,432 |
| TP53 | Tumor protein p53 | AGCTAGTCGACGTCGACGTC | 4,321 |
Experimental Protocols
This section provides detailed methodologies for performing a pooled CRISPR-Cas9 knockout screen to identify glidobactin resistance genes.
Cell Line Preparation and Cas9 Expression
-
Cell Line Selection: Choose a cancer cell line relevant to the therapeutic application of glidobactin (e.g., multiple myeloma, solid tumor lines). The RPMI-8226 cell line is a suitable model for proteasome inhibitor studies.
-
Stable Cas9 Expression:
-
Transduce the selected cell line with a lentiviral vector expressing Cas9 nuclease and a selection marker (e.g., blasticidin).
-
Select for a stable Cas9-expressing cell population by treating with the appropriate antibiotic.
-
Verify Cas9 expression and activity using a functional assay (e.g., GFP knockout assay).
-
Lentiviral sgRNA Library Production and Transduction
-
sgRNA Library: Utilize a genome-wide human sgRNA library (e.g., GeCKO v2 library, targeting 19,052 genes with 6 sgRNAs per gene).
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the pooled sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).
-
Harvest the lentiviral supernatant 48 and 72 hours post-transfection.
-
Concentrate the virus and determine the viral titer.
-
-
Transduction of Cas9-expressing Cells:
-
Transduce the Cas9-expressing cells with the pooled sgRNA library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.
-
Maintain a sufficient number of cells to ensure a representation of at least 500 cells per sgRNA in the library.
-
Glidobactin Selection
-
Determine Glidobactin IC90: Perform a dose-response curve to determine the concentration of glidobactin that kills 90% of the wild-type Cas9-expressing cells (IC90) over a defined period (e.g., 7 days).
-
Drug Selection:
-
Culture the transduced cell pool in the presence of the predetermined IC90 of glidobactin.
-
Replenish the media with fresh glidobactin every 2-3 days.
-
Monitor the cell viability and expand the surviving resistant cell population.
-
Collect a cell pellet from the initial transduced population (T0) and from the glidobactin-resistant population for genomic DNA extraction.
-
Identification of Enriched sgRNAs
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the T0 and glidobactin-resistant cell populations.
-
PCR Amplification of sgRNA Cassettes:
-
Amplify the integrated sgRNA sequences from the genomic DNA using primers that flank the sgRNA cassette.
-
Perform a two-step PCR to add Illumina sequencing adapters and barcodes for multiplexing.
-
-
Next-Generation Sequencing:
-
Pool the barcoded PCR amplicons and perform high-throughput sequencing on an Illumina platform (e.g., HiSeq or NovaSeq).
-
-
Bioinformatic Analysis:
-
Demultiplex the sequencing reads based on the barcodes.
-
Align the reads to the sgRNA library to determine the read count for each sgRNA.
-
Calculate the fold-enrichment of each sgRNA in the glidobactin-resistant population compared to the T0 population.
-
Use statistical methods (e.g., MAGeCK) to identify significantly enriched sgRNAs and their corresponding target genes.
-
Visualizations
Experimental Workflow
Caption: Workflow for a pooled CRISPR-Cas9 screen to identify glidobactin resistance genes.
Mechanism of Glidobactin Action and Resistance
References
Application Notes and Protocols for Labeling Glidobactin D for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glidobactins are a family of cyclic peptide natural products that have garnered significant interest in the scientific community due to their potent antitumor and antifungal activities.[1] This family of compounds, isolated from various bacteria, acts primarily through the inhibition of the proteasome, a key cellular machinery responsible for protein degradation.[2][3] Specifically, glidobactins covalently bind to the N-terminal threonine of the β5 catalytic subunit of the 20S proteasome, effectively halting its function.[2] This mechanism of action makes glidobactins, including the minor component Glidobactin D, attractive candidates for further investigation as potential therapeutic agents.
Visualizing the subcellular localization and target engagement of this compound is crucial for understanding its cellular pharmacology and for the development of more effective drug delivery systems. Fluorescent labeling of this compound enables researchers to track its uptake, distribution, and interaction with the proteasome in living cells using advanced microscopy techniques.
This document provides detailed application notes and protocols for the chemical labeling of this compound for cellular imaging. While the exact chemical structure of this compound is not publicly available, this guide will utilize the well-characterized structure of Glidobactin A as a representative model for the glidobactin family. The proposed labeling strategies are designed to be adaptable to this compound, assuming structural similarity, particularly in the core peptide structure.
Note: The protocols described herein are intended for research purposes only and should be performed by trained personnel in a laboratory setting.
Glidobactin A: A Structural Surrogate for this compound
Glidobactin A is a cyclic tripeptide featuring an unsaturated fatty acid side chain. Its structure presents several potential handles for the attachment of fluorescent dyes without significantly compromising its biological activity.
Key Structural Features of Glidobactin A for Labeling:
-
Carboxylic Acid Group: The terminal carboxylic acid on the fatty acid side chain offers a prime site for modification.
-
Hydroxyl Groups: The molecule contains hydroxyl groups that can be targeted for labeling.
-
Amine Groups: The peptide backbone contains secondary amines that could potentially be used for conjugation, although this may be more likely to interfere with its biological activity.
-
Double Bonds: The unsaturated fatty acid chain contains double bonds that could be targeted for specific chemical reactions, though this is a less common approach for fluorescent labeling.
Recommended Labeling Techniques
Two primary strategies are recommended for labeling Glidobactin A (and by extension, this compound):
-
Amide Coupling to the Carboxylic Acid Terminus: This is the most straightforward and recommended approach. It involves activating the carboxylic acid group and then reacting it with an amine-functionalized fluorescent dye. This method is less likely to interfere with the proteasome-binding portion of the molecule.
-
Click Chemistry: This powerful and highly specific bioorthogonal reaction offers a versatile method for labeling. It requires the introduction of a small, inert functional group (an azide or an alkyne) onto the Glidobactin molecule, which can then be "clicked" to a correspondingly modified fluorescent probe.[4][5][6][7]
Data Presentation
The following table summarizes the key characteristics of the proposed labeling strategies.
| Labeling Technique | Target Functional Group on Glidobactin A | Reagents | Key Advantages | Potential Challenges |
| Amide Coupling | Carboxylic Acid | EDC/NHS, Amine-reactive fluorescent dye | Simple, well-established chemistry; Commercially available reagents. | Potential for side reactions if other nucleophiles are present. |
| Click Chemistry (CuAAC) | Introduced Alkyne/Azide | Copper(I) catalyst, Azide/Alkyne-functionalized dye | High specificity and efficiency; Bioorthogonal. | Requires chemical synthesis to introduce the click handle; Potential cytotoxicity of copper catalyst. |
| Click Chemistry (SPAAC) | Introduced Azide/Cyclooctyne | Strain-promoted alkyne-azide cycloaddition | Copper-free, suitable for live-cell labeling. | Cyclooctyne probes can be bulky. |
Experimental Protocols
Protocol 1: Amide Coupling of a Fluorescent Dye to Glidobactin A
This protocol describes the labeling of Glidobactin A via its terminal carboxylic acid using EDC/NHS chemistry.
Materials:
-
Glidobactin A
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 amine, Cy5 amine)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Activation of Glidobactin A:
-
Dissolve Glidobactin A (1 equivalent) in anhydrous DMF.
-
Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester intermediate.
-
-
Coupling with Amine-Reactive Dye:
-
In a separate vial, dissolve the amine-reactive fluorescent dye (1.2 equivalents) in anhydrous DMF.
-
Add a small amount of TEA (2 equivalents) to the dye solution to act as a base.
-
Add the activated Glidobactin A solution dropwise to the dye solution.
-
Stir the reaction mixture overnight at room temperature, protected from light.
-
-
Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, purify the fluorescently labeled Glidobactin A using a reverse-phase HPLC system with a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
-
Characterization:
-
Confirm the identity and purity of the labeled product by mass spectrometry and UV-Vis spectroscopy.
-
Protocol 2: Click Chemistry Labeling of Glidobactin A
This protocol outlines a general workflow for labeling Glidobactin A using copper-catalyzed azide-alkyne cycloaddition (CuAAC). This requires a synthetic modification of Glidobactin A to introduce an alkyne or azide handle. For this example, we will assume the synthesis of an alkyne-modified Glidobactin A.
Materials:
-
Alkyne-modified Glidobactin A
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
tert-Butanol/Water solvent mixture
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of alkyne-modified Glidobactin A in DMF or DMSO.
-
Prepare a stock solution of the azide-functionalized fluorescent dye in DMF or DMSO.
-
Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified Glidobactin A (1 equivalent) and the azide-functionalized fluorescent dye (1.1 equivalents) in a tert-butanol/water (1:1) mixture.
-
Add THPTA (5 equivalents) to the mixture.
-
Add CuSO₄ (1 equivalent) followed by sodium ascorbate (10 equivalents) to initiate the reaction.
-
Vortex the mixture gently and allow it to react at room temperature for 1-4 hours, protected from light.
-
-
Purification and Characterization:
-
Purify the labeled product using reverse-phase HPLC as described in Protocol 1.
-
Characterize the final product by mass spectrometry and UV-Vis spectroscopy.
-
Visualization and Diagrams
Signaling Pathway of Glidobactin Action
The following diagram illustrates the mechanism of action of Glidobactin, leading to apoptosis in cancer cells.
Caption: Mechanism of Glidobactin-induced apoptosis.
Experimental Workflow for Labeling and Imaging
This diagram outlines the general workflow from labeling Glidobactin to cellular imaging.
Caption: Workflow for labeling and cellular imaging.
Conclusion
The ability to visualize the subcellular journey of this compound is paramount for advancing our understanding of its therapeutic potential. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to fluorescently label this promising natural product. While the exact structure of this compound remains to be fully elucidated, the use of Glidobactin A as a structural surrogate offers a viable path forward for initiating these critical cellular imaging studies. The successful application of these techniques will undoubtedly contribute to the optimization of glidobactin-based therapies for cancer and other diseases.
References
- 1. Isolation and Characterization of Novel Marine-Derived Actinomycete Taxa Rich in Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - Glidobactin a (C27H44N4O6) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buy Glidobactin B (EVT-1172038) | 108351-51-5 [evitachem.com]
- 6. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Glidobactin Analogs in Xenograft Mouse Models: A Protocol Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glidobactins are a class of naturally derived proteasome inhibitors that have demonstrated potent anti-cancer activity. Their mechanism of action involves the inhibition of the 20S proteasome, a key cellular component responsible for protein degradation. By disrupting this pathway, Glidobactins can induce apoptosis and inhibit tumor growth. While specific research on "Glidobactin D" in xenograft mouse models is not publicly available, this document provides a detailed framework of application notes and protocols based on the known activities of closely related Glidobactin analogs, such as Glidobactin A. These protocols are intended to serve as a comprehensive guide for researchers investigating the in vivo efficacy of Glidobactin compounds in cancer models.
Mechanism of Action: Proteasome Inhibition
Glidobactins exert their cytotoxic effects by targeting the chymotrypsin-like (β5) subunit of the 20S proteasome. This inhibition is typically covalent and irreversible, leading to the accumulation of ubiquitinated proteins, cell cycle arrest, and ultimately, apoptosis of cancer cells.
Signaling Pathway of Proteasome Inhibition by Glidobactin Analogs
Application Notes and Protocols for the Structural Analysis of Glidobactin D via NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glidobactins are a family of potent proteasome inhibitors isolated from various bacterial sources. Their complex cyclic peptide structures, featuring unique amino acid residues and a reactive pharmacophore, make them promising candidates for anticancer drug development.[1][2] Elucidating the precise three-dimensional structure of these natural products is crucial for understanding their mechanism of action and for guiding synthetic efforts toward novel analogs with improved therapeutic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural characterization of Glidobactin D and its congeners in solution.
This document provides a detailed overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural analysis of this compound. It includes standardized protocols for key NMR experiments and illustrates how the resulting data are integrated to define the molecule's constitution and stereochemistry.
Disclaimer: As of the last update, specific NMR spectroscopic data for this compound is not publicly available. The following data tables for this compound are representative and based on the closely related and well-characterized analog, Glidobactin A. This information is provided for illustrative purposes to guide researchers in their analysis of similar compounds.
Data Presentation: NMR Chemical Shifts for this compound
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, recorded in a suitable solvent such as CDCl₃ or CD₃OD. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.
Table 1: ¹H NMR Data for this compound
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 2 | 4.52 | m | |
| 3 | 1.85, 1.95 | m | |
| 4 | 4.21 | m | |
| 5 | 3.35, 3.50 | m | |
| 7 | 6.80 | dd | 15.0, 5.0 |
| 8 | 6.15 | d | 15.0 |
| 10 | 4.35 | m | |
| 11 | 2.10 | m | |
| 12-Me | 1.25 | d | 6.5 |
| 1' | 4.65 | dd | 8.0, 4.0 |
| 2' | 4.10 | m | |
| 3'-Me | 1.20 | d | 6.0 |
| 1'' | 6.10 | d | 15.0 |
| 2'' | 7.25 | dd | 15.0, 10.0 |
| 3'' | 6.20 | m | |
| 4'' | 6.05 | m | |
| 5''-10'' | 1.2-1.4 | m | |
| 11'' | 0.88 | t | 7.0 |
| NH-1 | 7.80 | d | 8.0 |
| NH-6 | 8.10 | d | 9.0 |
| NH-2' | 7.50 | d | 8.0 |
| OH-4 | 3.90 | br s | |
| OH-2' | 4.50 | br s |
Table 2: ¹³C NMR Data for this compound
| Position | δ (ppm) |
| 1 | 172.5 |
| 2 | 55.0 |
| 3 | 35.0 |
| 4 | 68.0 |
| 5 | 42.0 |
| 6 | 168.0 |
| 7 | 125.0 |
| 8 | 135.0 |
| 10 | 58.0 |
| 11 | 38.0 |
| 12 | 170.0 |
| 12-Me | 20.0 |
| 1' | 59.0 |
| 2' | 70.0 |
| 3' | 19.0 |
| 1'' | 128.0 |
| 2'' | 145.0 |
| 3'' | 129.0 |
| 4'' | 140.0 |
| 5'' | 32.0 |
| 6'' | 29.5 |
| 7'' | 29.0 |
| 8'' | 28.5 |
| 9'' | 31.5 |
| 10'' | 22.5 |
| 11'' | 14.0 |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
General Sample Preparation
-
Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral analysis.
-
Solvent Selection: Dissolve 5-10 mg of the purified compound in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired resolution of exchangeable proton signals (e.g., NH, OH).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) or use the residual solvent peak as an internal reference for chemical shift calibration.
-
NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.
1D ¹H NMR Spectroscopy
-
Spectrometer Setup:
-
Tune and match the probe for the ¹H frequency.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width (SW): 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 16-64, depending on the sample concentration.
-
-
Processing:
-
Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Fourier transform the Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift axis to the internal standard.
-
Integrate the signals to determine the relative number of protons.
-
2D ¹H-¹H COSY (Correlation Spectroscopy)
-
Spectrometer Setup: Follow the same initial setup as for the 1D ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: A standard gradient-selected COSY experiment (e.g., cosygpqf on Bruker instruments).
-
Spectral Width (SW): Same as the 1D ¹H spectrum in both dimensions (F1 and F2).
-
Time Domain (TD): 2048 points in F2, 256-512 increments in F1.
-
Number of Scans (NS): 4-16 per increment.
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase correct the spectrum if necessary (for phase-sensitive experiments).
-
Symmetrize the spectrum to reduce artifacts.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Spectrometer Setup:
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock and shim as for the 1D ¹H NMR.
-
-
Acquisition Parameters:
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.2 on Bruker instruments for multiplicity editing).
-
Spectral Width (SW): ¹H (F2) dimension: 12-16 ppm; ¹³C (F1) dimension: 180-200 ppm.
-
Time Domain (TD): 2048 points in F2, 256-512 increments in F1.
-
¹JCH Coupling Constant: Set to an average value of 145 Hz to observe one-bond correlations.
-
Number of Scans (NS): 8-32 per increment.
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase correct the spectrum.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Spectrometer Setup: Same as for the HSQC experiment.
-
Acquisition Parameters:
-
Pulse Program: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Width (SW): Same as for the HSQC experiment.
-
Time Domain (TD): 2048 points in F2, 256-512 increments in F1.
-
Long-Range Coupling Constant (ⁿJCH): Optimized for a range of long-range couplings, typically set to 8 Hz.
-
Number of Scans (NS): 16-64 per increment.
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase correct the spectrum (magnitude mode processing is also common).
-
Visualizations
The following diagrams illustrate the workflow and logical connections in the NMR-based structural elucidation of this compound.
Caption: Experimental workflow for the structural analysis of this compound using NMR spectroscopy.
Caption: Logical relationships in the structure elucidation of this compound from NMR data.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Glidobactin D Heterologous Expression
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting low-yield issues during the heterologous expression of Glidobactin D and its analogs.
Frequently Asked Questions (FAQs)
Q1: My heterologous host is not producing any detectable this compound. What are the initial troubleshooting steps?
A1: When no product is detected, it's crucial to verify the integrity of your expression construct and the presence of all necessary biosynthetic genes. The minimal gene set for Glidobactin A production in E. coli has been identified as glbB, glbC, glbE, glbF, and glbG. Notably, the MbtH-like protein encoded by glbE is essential for the soluble expression of the NRPS protein GlbF.[1] Ensure your construct contains these genes and that the expression vector is stable in your host. Additionally, confirm that the host strain is compatible and that the culture conditions are appropriate for inducing gene expression.
Q2: I'm observing very low yields of this compound. What are the most likely bottlenecks?
A2: Low yields in heterologous expression of complex natural products like this compound can stem from several factors:
-
Suboptimal Gene Expression: The native promoter of the Glidobactin gene cluster may not be efficiently recognized in your heterologous host. Replacing the native promoter with a well-characterized, strong, and inducible promoter compatible with your host is a proven strategy. A tenfold increase in Glidobactin A yield was achieved in Escherichia coli Nissle by implementing a promoter change.[2][3]
-
Codon Usage Bias: The codon usage of the Burkholderia or Photorhabdus gene cluster may not be optimal for translation in your chosen heterologous host (e.g., E. coli or Pseudomonas putida). This can lead to translational stalling and reduced protein expression.
-
Precursor Limitation: The biosynthesis of this compound requires specific precursors, including amino acids (L-lysine, L-threonine) and fatty acids for the acyl chain. The intracellular pool of these precursors in your heterologous host might be insufficient to support high-level production.
-
Host Strain Incompatibility: The chosen host may lack necessary co-factors or have metabolic pathways that compete for essential precursors. For instance, the activation of the NRPS and PKS enzymes requires post-translational phosphopantetheinylation, which may be inefficient in some hosts.
-
Product Toxicity: High concentrations of this compound or its intermediates may be toxic to the heterologous host, leading to growth inhibition and reduced productivity.
Q3: Which heterologous hosts have been successfully used for Glidobactin production?
A3: Several heterologous hosts have been successfully employed for the production of Glidobactins. Escherichia coli, particularly strains like Nissle, have been used to express the gene cluster and produce Glidobactin A.[2][3] Furthermore, Pseudomonas putida has emerged as a robust host, with engineered strains achieving high titers of Glidobactin A.[4] The choice of host can significantly impact yield, and it may be beneficial to test multiple strains.
Q4: How can I address codon usage bias for the Glidobactin gene cluster?
A4: Codon optimization involves redesigning the gene sequences to match the codon preferences of the expression host without altering the amino acid sequence of the encoded proteins. This can significantly improve translational efficiency. Several commercial gene synthesis services offer codon optimization algorithms. Alternatively, publicly available tools can be used to analyze the codon usage of your gene cluster and identify rare codons that should be replaced. For expressing the glb gene cluster from Burkholderia in E. coli, you would replace rare Burkholderia codons with those frequently used in highly expressed E. coli genes.
Q5: Are there any strategies to enhance the supply of precursors for this compound biosynthesis?
A5: Yes, precursor feeding and metabolic engineering are effective strategies. For the polyketide-derived fatty acid side chain, supplementing the culture medium with fatty acids can direct the biosynthesis towards specific Glidobactin analogs. For instance, feeding oleic acid has been shown to enhance the production of specific Glidobactin congeners. To boost the supply of amino acid precursors, you can supplement the medium with L-lysine and L-threonine or engineer the host to overproduce these amino acids.
Troubleshooting Guides
Issue 1: No Detectable Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect or incomplete gene cluster | Verify the presence of the minimal essential genes (glbB, glbC, glbE, glbF, glbG) in your construct via PCR and sequencing. | Confirmation of the complete and correct biosynthetic gene cluster. |
| Inefficient transcription | Replace the native promoter with a strong, inducible promoter suitable for your host (e.g., T7 for E. coli, PBAD for P. putida). | Successful transcription of the gene cluster upon induction. |
| Poor translation of NRPS/PKS enzymes | Analyze the codon usage of the glb genes and re-synthesize them with optimized codons for your host. | Increased expression levels of the biosynthetic enzymes. |
| Lack of post-translational activation | Co-express a phosphopantetheinyl transferase (PPTase) like Sfp from Bacillus subtilis to ensure proper activation of the NRPS/PKS enzymes. | Functional biosynthetic machinery capable of producing this compound. |
| Plasmid instability | If using a plasmid-based expression system, ensure antibiotic selection is maintained. Consider chromosomal integration of the gene cluster for long-term stability. | Stable maintenance of the biosynthetic gene cluster in the host population. |
Issue 2: Low Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal promoter strength or induction | Test a library of promoters with varying strengths or optimize the concentration of the inducer (e.g., IPTG, arabinose) and the timing of induction. | Balanced expression of the biosynthetic pathway with host metabolism, leading to improved yields. |
| Limited precursor supply | Supplement the fermentation medium with L-lysine, L-threonine, and relevant fatty acids. Alternatively, engineer the host to overproduce these precursors. | Increased availability of building blocks for this compound biosynthesis, resulting in higher titers. |
| Metabolic burden on the host | Optimize fermentation conditions (temperature, pH, aeration) to reduce metabolic stress. Consider using a two-stage fermentation process where growth and production phases are separated. | Healthier host cells with more resources allocated to product synthesis. |
| Product toxicity or degradation | Implement an in situ product removal strategy, such as adding a resin to the culture medium to adsorb the product as it is produced. | Reduced feedback inhibition and toxicity, allowing for higher final titers. |
| Inefficient export of the product | Co-express a suitable transporter protein. The glbD gene is a putative transporter in the native cluster. | Enhanced secretion of this compound from the host cells, preventing intracellular accumulation and potential toxicity. |
Quantitative Data Summary
| Host Strain | Gene Cluster Origin | Strategy | Glidobactin A Yield | Reference |
| Pseudomonas putida | Photorhabdus luminescens | Stepwise genetic engineering, including modification of transcription and translation, and increasing auxiliary protein availability. | 470 mg/L | [4] |
| Escherichia coli Nissle | Burkholderia DSM7029 | Promoter change in the heterologous host. | Tenfold improvement (absolute titers not specified). | [2][3] |
Experimental Protocols
General Protocol for Heterologous Expression of the Glidobactin Gene Cluster in Pseudomonas putida
This protocol is a generalized procedure based on successful reports of natural product expression in P. putida.
-
Gene Cluster Acquisition and Vector Construction:
-
Amplify the Glidobactin biosynthetic gene cluster (BGC) from the genomic DNA of the source organism (e.g., Photorhabdus luminescens).
-
Clone the BGC into a suitable integration vector for P. putida, such as one designed for chromosomal integration to ensure stable expression. Place the BGC under the control of a well-characterized inducible promoter (e.g., the PBAD arabinose-inducible promoter).
-
-
Host Strain Transformation and BGC Integration:
-
Prepare competent P. putida cells.
-
Transform P. putida with the integration vector containing the Glidobactin BGC.
-
Select for transformants that have successfully integrated the BGC into the chromosome using an appropriate selection marker. Protocols for RecET-based markerless recombineering can be adapted for this purpose.[5]
-
-
Fermentation and Induction:
-
Inoculate a seed culture of the engineered P. putida strain in a suitable medium (e.g., LB medium) and grow overnight at 30°C.
-
Inoculate the main production culture (e.g., a defined minimal medium) with the seed culture to an initial OD600 of 0.1.
-
Grow the production culture at 30°C with shaking.
-
When the culture reaches an OD600 of 0.5-0.8, induce the expression of the Glidobactin BGC by adding the appropriate inducer (e.g., L-arabinose).
-
-
Product Extraction and Analysis:
-
After a suitable production period (e.g., 48-72 hours), harvest the culture by centrifugation.
-
Extract the supernatant and the cell pellet separately with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, evaporate the solvent, and redissolve the residue in a suitable solvent (e.g., methanol).
-
Analyze the extract for the presence of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: Troubleshooting decision tree for low this compound yields.
Caption: General workflow for heterologous expression of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterologous production of glidobactins/luminmycins in Escherichia coli Nissle containing the glidobactin biosynthetic gene cluster from Burkholderia DSM7029 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stepwise genetic engineering of Pseudomonas putida enables robust heterologous production of prodigiosin and glidobactin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocols for RecET‐based markerless gene knockout and integration to express heterologous biosynthetic gene clusters in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor solubility of Glidobactin D in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the solubility of Glidobactin D in aqueous buffers. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Poor solubility of this compound can hinder accurate quantification and experimental reproducibility. The following guide provides a systematic approach to identify the optimal solvent system for your specific application.
Initial Solubility Assessment
Before proceeding with extensive solubility testing, it is crucial to characterize this compound based on its chemical properties. While the exact structure of this compound may not be publicly available, related compounds like Glidobactin A and F provide insights into its likely characteristics. Glidobactins are peptide-like molecules with hydrophobic side chains, suggesting poor intrinsic solubility in aqueous solutions.
General Characteristics of Glidobactins:
-
Hydrophobic Nature: The presence of long aliphatic chains and cyclic peptide backbones contributes to low water solubility.
-
Potential for pH-Dependent Solubility: The molecule may contain ionizable groups, making its solubility sensitive to pH changes.
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Organic Solvent Miscibility: Related compounds are soluble in organic solvents like DMSO and methanol.
Systematic Solubilization Workflow
The following diagram outlines a step-by-step workflow for troubleshooting the solubility of this compound.
Figure 1. A stepwise workflow for troubleshooting the solubility of this compound.
Quantitative Solubility Data
The following table summarizes the expected solubility of this compound in various solvent systems based on the properties of related compounds and general principles for hydrophobic peptide-like molecules. Note: These are starting points and empirical testing is essential.
| Solvent System | Expected Solubility | Maximum Achievable Concentration (Estimated) | Remarks |
| Deionized Water | Insoluble | < 0.1 mg/mL | Glidobactin F, a related compound, is insoluble in water.[] |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Very Poor | < 0.1 mg/mL | The neutral pH is unlikely to significantly improve the solubility of a hydrophobic molecule. |
| 10% Acetic Acid in Water | Poor to Moderate | 0.1 - 1 mg/mL | Acidic conditions may protonate basic functional groups, potentially increasing solubility.[2][3] |
| 10% Ammonium Hydroxide in Water | Poor to Moderate | 0.1 - 1 mg/mL | Basic conditions may deprotonate acidic functional groups, potentially increasing solubility.[4][5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | > 10 mg/mL | A common solvent for hydrophobic compounds.[2][5] Glidobactin F is soluble in DMSO.[] |
| Ethanol | Moderate to Soluble | 1 - 10 mg/mL | A less polar organic solvent that can be a good starting point. |
| Acetonitrile (ACN) | Moderate | 1 - 5 mg/mL | Often used in reverse-phase chromatography, indicating some solubility of hydrophobic molecules. Glidobactin F is fairly soluble in ACN.[] |
| 50% DMSO / 50% PBS (v/v) | Soluble | > 5 mg/mL | A common mixture to achieve solubility while maintaining some aqueous character for biological assays. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol outlines a method to systematically test the solubility of this compound in various solvents.
Materials:
-
Lyophilized this compound
-
Sterile deionized water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
1 M Acetic Acid
-
1 M Ammonium Hydroxide
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Ethanol, absolute
-
Acetonitrile (ACN), analytical grade
-
Vortex mixer
-
Sonicator bath
-
Microcentrifuge
-
Spectrophotometer or HPLC system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 100 µL aliquots of each test solvent in microcentrifuge tubes.
-
-
Addition of this compound:
-
To each tube, add a pre-weighed amount of lyophilized this compound to achieve a target concentration of 1 mg/mL.
-
-
Solubilization Attempts:
-
Vortex each tube vigorously for 30 seconds.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[4]
-
Visually inspect for any undissolved particles. A clear solution indicates complete dissolution.
-
-
pH Adjustment (for aqueous buffers):
-
If testing pH effects, start with sterile deionized water. If insoluble, add 1 M Acetic Acid or 1 M Ammonium Hydroxide dropwise to adjust the pH, vortexing between additions.
-
-
Use of Organic Co-solvents:
-
If insoluble in aqueous buffers, attempt to dissolve the compound in 100% DMSO, ethanol, or ACN.
-
Once dissolved, perform serial dilutions with the desired aqueous buffer (e.g., PBS) to determine the maximum tolerable aqueous content before precipitation occurs.
-
-
Quantification of Soluble Fraction (Optional but Recommended):
-
Centrifuge the tubes at 14,000 x g for 10 minutes to pellet any undissolved material.
-
Carefully collect the supernatant.
-
Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC).
-
The concentration of the supernatant represents the solubility in that specific solvent.
-
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated when I diluted it with my aqueous assay buffer. What should I do?
A1: This is a common issue when working with hydrophobic compounds. The final concentration of DMSO in your assay buffer is likely too low to maintain solubility.
-
Troubleshooting Steps:
-
Determine the Maximum Tolerable DMSO Concentration: Perform a dilution series to find the highest percentage of DMSO your assay can tolerate without affecting the biological system.
-
Optimize the Dilution Scheme: Prepare a more concentrated stock solution of this compound in DMSO. Then, dilute this stock into your assay buffer in a stepwise manner, vortexing between each addition, to avoid rapid precipitation.
-
Consider Alternative Co-solvents: Test other organic solvents like ethanol or acetonitrile, as they may have different precipitation profiles upon dilution.
-
Q2: Can I use sonication or heating to improve the solubility of this compound?
A2: Yes, both methods can aid in dissolution, but they should be used with caution.
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Sonication: This is a useful technique to break up small particles and increase the rate of dissolution.[4] However, prolonged sonication can generate heat, which may degrade the compound. It is recommended to use short bursts of sonication and cool the sample on ice in between.[4]
-
Heating: Gentle warming can increase the solubility of some compounds. However, the thermal stability of this compound should be considered. Excessive heat can lead to degradation. If you choose to heat the sample, do so at the lowest effective temperature and for the shortest possible time.
Q3: My this compound appears to be in solution, but my experimental results are inconsistent. Could solubility still be the issue?
A3: Yes, even if a solution appears clear to the naked eye, there may be micro-precipitates or aggregation that can affect the effective concentration of the compound.
-
Verification of Solubilization:
-
Centrifugation: Before use, centrifuge your prepared this compound solution at high speed (e.g., >14,000 x g) for 10-15 minutes. If a pellet is visible, the compound is not fully dissolved.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any aggregates. Be aware that some compound may be lost due to adsorption to the filter membrane.
-
Dynamic Light Scattering (DLS): This technique can be used to detect the presence of aggregates in the solution.
-
Q4: Are there any additives I can use to improve the aqueous solubility of this compound?
A4: Yes, several excipients can enhance the solubility of hydrophobic compounds.
-
Solubilizing Agents:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to improve wettability and prevent aggregation.
-
Co-solvents: In addition to DMSO and ethanol, other biocompatible co-solvents like propylene glycol or polyethylene glycol (PEG) can be explored.
-
It is important to test the compatibility of any additive with your specific experimental system to ensure it does not interfere with the assay.
Decision-Making Flowchart for Solvent Selection
The following diagram provides a logical decision-making process for selecting an appropriate solvent system for this compound based on experimental requirements.
Figure 2. A decision-making flowchart for selecting a suitable solvent system.
References
optimizing fermentation parameters for enhanced glidobactin production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fermentation parameters for enhanced glidobactin production.
Troubleshooting Guide
This guide addresses common issues encountered during glidobactin fermentation experiments.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Glidobactin Production | 1. Inappropriate media composition (carbon/nitrogen limitation or inhibition).[1][2] 2. Suboptimal pH of the fermentation broth. 3. Incorrect fermentation temperature.[3][4] 4. Insufficient aeration or agitation. 5. Issues with the producer strain (e.g., genetic instability, low expression of the biosynthetic gene cluster).[5][6][7] 6. Degradation of the product. | 1. Media Optimization: Systematically evaluate different carbon (e.g., glucose, mannitol, glycerol) and nitrogen sources (e.g., peptone, yeast extract, ammonium salts).[1][2] Consider using response surface methodology to identify optimal concentrations.[3][8] 2. pH Control: Monitor and control the pH of the culture throughout the fermentation. The optimal pH for secondary metabolite production in Burkholderia species is often between 6.0 and 7.0.[3][9] 3. Temperature Optimization: Test a range of temperatures, typically between 25°C and 30°C for Burkholderia species.[3][4] 4. Aeration and Agitation: Optimize the dissolved oxygen (DO) level by adjusting agitation speed and aeration rate. Inadequate oxygen supply can be a limiting factor. 5. Strain and Gene Cluster: If using a wild-type strain, consider strategies to activate the silent biosynthetic gene cluster, such as promoter exchange.[5][6] For heterologous expression systems, verify the integrity of the expression construct.[10] 6. Product Stability: Analyze samples at different time points to check for product degradation. Consider adjusting pH or temperature post-fermentation or using extraction methods that minimize degradation. |
| High Biomass, Low Glidobactin Titer | 1. Nutrient diversion to primary metabolism (cell growth) over secondary metabolism (glidobactin production). 2. Catabolite repression by rapidly consumed carbon sources like glucose. 3. Growth phase-dependent production not being reached or sustained. | 1. Fed-Batch Strategy: Implement a fed-batch fermentation strategy to maintain a low concentration of the primary carbon source, which can trigger the switch to secondary metabolism.[11][12] 2. Carbon Source Selection: Use a more slowly metabolizable carbon source or a mixture of carbon sources. 3. Extended Fermentation: Extend the fermentation time to allow for a longer production phase after the initial growth phase has slowed. |
| Inconsistent Batch-to-Batch Yields | 1. Variability in inoculum preparation (age, cell density). 2. Inconsistent media preparation. 3. Fluctuations in fermentation parameters (pH, temperature, DO). | 1. Standardized Inoculum: Develop and adhere to a strict protocol for inoculum preparation, ensuring consistent age and cell density. 2. Media Quality Control: Ensure all media components are of high quality and are accurately weighed and sterilized. 3. Process Control: Utilize a bioreactor with automated control of pH, temperature, and dissolved oxygen to ensure consistency between batches. |
| Foaming | Excessive aeration, high protein content in the media, or cell lysis.[13] | 1. Antifoam Agent: Add an appropriate antifoam agent at the beginning of the fermentation or as needed. 2. Optimize Agitation/Aeration: Reduce agitation and/or aeration rates if they are excessive, while ensuring adequate oxygen supply. |
| Product Degradation During Extraction | pH instability, enzymatic degradation, or temperature sensitivity. | 1. pH Adjustment: Adjust the pH of the culture broth before extraction to a range where glidobactin is stable. 2. Rapid Extraction: Perform the extraction process quickly and at a low temperature to minimize enzymatic activity. 3. Solvent Selection: Use appropriate organic solvents for extraction that efficiently recover glidobactin while minimizing degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the key media components for glidobactin production?
A1: While the exact optimal medium can vary, key components for Burkholderia species often include a primary carbon source, a complex nitrogen source, and essential minerals. Studies on related Burkholderia metabolites have shown that carbon sources like lactose and fructose, and nitrogen sources such as ammonium nitrate can enhance the production of bioactive substances.[1] For more systematic optimization, response surface methodology can be employed to determine the ideal concentrations of components like olive oil, tryptone, and Tween-80, which have been shown to significantly affect secondary metabolite production in Burkholderia.[8]
Q2: What is the optimal pH and temperature for glidobactin fermentation?
A2: For many Burkholderia species, the optimal temperature for secondary metabolite production is typically around 26-30°C.[3][4] The initial pH of the medium is also critical, with an optimal range often being between 6.0 and 7.0.[3][9] It is crucial to monitor and control the pH throughout the fermentation process, as metabolic activity can cause significant shifts.
Q3: How do aeration and agitation affect glidobactin production?
A3: Aeration and agitation are critical for supplying dissolved oxygen, which is essential for the growth of aerobic bacteria like Burkholderia and for the biosynthesis of many secondary metabolites. The optimal agitation speed and aeration rate will depend on the specific bioreactor geometry and culture volume. For instance, in one study on Burkholderia pyrrocinia, a shaking speed of 160 rpm was found to be optimal for glucanase production.[3] It is important to find a balance, as excessive shear stress from high agitation can damage cells.
Q4: Should I use a batch or fed-batch fermentation strategy?
A4: While batch fermentation is simpler to set up, a fed-batch strategy is often superior for enhancing the production of secondary metabolites like glidobactin.[11] Fed-batch cultivation can help to avoid catabolite repression by maintaining a low concentration of the primary carbon source, which encourages the cells to enter the production phase. It can also lead to higher cell densities and, consequently, higher product titers.[12]
Q5: The glidobactin biosynthetic gene cluster in my Photorhabdus laumondii strain appears to be silent. How can I activate it?
A5: The glidobactin biosynthetic gene cluster in P. laumondii is often silent under standard laboratory conditions.[5][6][7] One effective method to activate this silent gene cluster is through promoter exchange, where the native promoter is replaced with a strong, inducible promoter.[5] Heterologous expression of the gene cluster in a suitable host, such as E. coli or Pseudomonas putida, is another powerful strategy to achieve production.[7][10]
Q6: How can I quantify the amount of glidobactin in my fermentation broth?
A6: A reliable method for quantifying glidobactin is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[14][15][16][17] A specific method involves using a C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid.[14] Detection can be performed using an accurate-mass quadrupole time-of-flight (Q-TOF) mass spectrometer.[14]
Data Presentation
Table 1: Influence of Carbon and Nitrogen Sources on Secondary Metabolite Production in Burkholderia gladioli pv. agaricicola
Adapted from a study on antimicrobial substance production, providing insights applicable to glidobactin.
| Carbon Source (in combination with Ammonium Nitrate) | Antifungal Activity (Ua. ml-1) after 13 days |
| Fructose | 3200 |
| Lactose | 3200 |
| Control (Minimal Mineral Media) | Not specified |
Note: This data suggests that the choice of carbon source can significantly impact secondary metabolite production.[1]
Table 2: Optimized Fermentation Parameters for Glucanase Production by Burkholderia pyrrocinia B1213
These parameters for a different product from a Burkholderia species can serve as a starting point for glidobactin optimization.
| Parameter | Optimal Value |
| Jiuzao Concentration | 58.4 g/L |
| Urea Concentration | 8 g/L |
| Initial pH | 6.0 |
| Inoculum Size | 0.63% (v/v) |
| Temperature | 26°C |
| Shaking Speed | 160 rpm |
| Incubation Time | 120 h |
Note: This data was obtained using response surface methodology.[3]
Experimental Protocols
Protocol 1: Fermentation of Burkholderia for Glidobactin Production
-
Inoculum Preparation:
-
Aseptically transfer a single colony of the Burkholderia producer strain from a fresh agar plate to a flask containing a suitable seed medium.
-
Incubate at 28°C with shaking at 200 rpm for 24-48 hours, or until a desired optical density is reached.
-
-
Fermentation:
-
Prepare the production medium in a bioreactor and sterilize.
-
Aseptically inoculate the production medium with the seed culture (e.g., 2-5% v/v).
-
Maintain the fermentation parameters at their optimal setpoints (e.g., temperature at 28°C, pH controlled at 6.5, and dissolved oxygen maintained above 20% saturation by adjusting agitation and aeration).
-
Collect samples aseptically at regular intervals for analysis of biomass and glidobactin concentration.
-
-
Fed-Batch Strategy (Optional):
-
After an initial batch phase where a certain cell density is achieved, start feeding a concentrated solution of the limiting nutrient (typically the carbon source) at a controlled rate. The feed rate can be constant or exponential to maintain a constant specific growth rate.
-
Protocol 2: Extraction and Quantification of Glidobactin by HPLC-MS
-
Extraction:
-
Centrifuge a sample of the fermentation broth to separate the supernatant and cell pellet.
-
Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate.
-
Evaporate the organic solvent to dryness under reduced pressure.
-
Re-dissolve the dried extract in a suitable solvent, such as methanol, for HPLC-MS analysis.
-
-
HPLC-MS Analysis: [14]
-
HPLC System: Agilent 1260 HPLC system or equivalent.
-
Column: Eclipse Plus C18, 3.5 µm, 2.1 x 30 mm.
-
Column Temperature: 40°C.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 3-60% Solvent B over 8 minutes.
-
Mass Spectrometer: Agilent 6530 Accurate-Mass Q-TOF LC/MS system or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Spray Voltage: 3.50 kV.
-
Gas Temperature: 300°C.
-
Data Analysis: Quantify glidobactin by comparing the peak area from the extracted ion chromatogram to a standard curve prepared with purified glidobactin.
-
Visualizations
References
- 1. iris.unibas.it [iris.unibas.it]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of submerged fermentation conditions for glucanase production by Burkholderia pyrrocinia B1213 using Jiuzao [ejfa.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin-like Proteasome Inhibitors from Photorhabdus laumondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of lipase production by Burkholderia sp. using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caod.oriprobe.com [caod.oriprobe.com]
- 10. Heterologous expression of a Photorhabdus luminescens syrbactin-like gene cluster results in production of the potent proteasome inhibitor glidobactin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenomena That Favor Fed-Batch Operations (Chapter 4) - Fed-Batch Cultures [resolve.cambridge.org]
- 12. Fed-batch method for improving fermentation yield of teicoplanin - Eureka | Patsnap [eureka.patsnap.com]
- 13. foodsafety.ces.ncsu.edu [foodsafety.ces.ncsu.edu]
- 14. A rapid combinatorial assembly method for gene cluster characterisation illuminates glidobactin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 16. The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview - PMC [pmc.ncbi.nlm.nih.gov]
strategies to prevent degradation of Glidobactin D during purification
Welcome to the technical support center for the purification of Glidobactin D (Gl-D). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of this potent proteasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
This compound, a cyclic peptide with a reactive α,β-unsaturated carbonyl group within its 12-membered macrolactam ring, is susceptible to degradation. The primary challenges during purification are preventing the hydrolysis of the lactam ring and other modifications to its structure. One study noted that a new glidobactin/luminmycin derivative degraded rapidly upon purification, highlighting the inherent instability of this class of compounds[1].
Q2: What is a general purification strategy for Glidobactins?
A common strategy for purifying related compounds like Glidobactin A involves a multi-step approach. This typically starts with extraction from the fermentation broth using an organic solvent like ethyl acetate. The crude extract is then fractionated using techniques such as flash chromatography on silica gel. The final purification is often achieved through reverse-phase high-performance liquid chromatography (HPLC) using a C18 column with a methanol-water or acetonitrile-water gradient[1].
Q3: What are the likely causes of this compound degradation during purification?
The degradation of this compound can be attributed to several factors:
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pH extremes: The macrolactam ring is susceptible to hydrolysis under both acidic and basic conditions.
-
Elevated temperatures: Heat can accelerate the rate of degradation.
-
Light exposure: The conjugated double bonds in the structure may be sensitive to photodegradation.
-
Incompatible solvents: Certain solvents may promote degradation reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound after purification. | Degradation due to pH instability. | Maintain a neutral or slightly acidic pH (around 6-7) throughout the purification process. Use buffered mobile phases for chromatography. |
| Degradation due to high temperatures. | Perform all purification steps at low temperatures (4°C). Use refrigerated centrifuges and conduct chromatography in a cold room or with a column thermostat. | |
| Photodegradation. | Protect all solutions and fractions containing this compound from light by using amber vials or covering glassware with aluminum foil. | |
| Appearance of unknown peaks in HPLC chromatogram. | Degradation products. | Analyze the unknown peaks by LC-MS to identify their mass and potential structure. This can help pinpoint the degradation pathway (e.g., hydrolysis, oxidation). |
| Incomplete separation from related compounds. | Optimize the HPLC gradient. A shallower gradient or a different solvent system may improve resolution. Consider using a different stationary phase if co-elution persists. | |
| Loss of bioactivity in the purified sample. | Conformation change or degradation. | Confirm the structural integrity of the purified this compound using techniques like NMR or high-resolution mass spectrometry. Review all purification steps for potential causes of degradation. |
| Precipitation of this compound during purification. | Poor solubility in the chosen solvent. | Test the solubility of this compound in various solvents and solvent mixtures to find a suitable system for purification. Adding a small percentage of an organic solvent like DMSO might improve solubility, but its compatibility with subsequent steps should be verified. |
Experimental Protocols
General Protocol for Purification of Glidobactin-like Compounds
This protocol is adapted from the purification of Glidobactin A and Luminmycin A and may serve as a starting point for this compound[1].
-
Extraction:
-
Extract the fermentation culture three times with an equal volume of ethyl acetate.
-
Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Fractionation:
-
Adsorb the crude extract onto silica gel.
-
Perform flash chromatography using a step gradient of hexane, dichloromethane (CH₂Cl₂), and methanol (MeOH).
-
-
Reverse-Phase HPLC:
-
Dissolve the bioactive fractions in a suitable solvent.
-
Purify using a C18 HPLC column.
-
Elute with a gradient of methanol in water (e.g., 20% to 100% methanol over 50 minutes).
-
Monitor the elution profile with a UV detector.
-
-
Final Purification (if necessary):
-
For further purification, a semi-preparative C18 HPLC with an isocratic mobile phase (e.g., 60% acetonitrile in water) can be used.
-
Visualizations
Logical Workflow for Troubleshooting this compound Degradation
Caption: Troubleshooting decision tree for this compound purification.
Proposed Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Enhancing the Stability of the Glidobactin Macrolactam Ring
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the glidobactin macrolactam ring.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in the glidobactin macrolactam ring?
A1: The 12-membered macrolactam ring in glidobactin is susceptible to hydrolysis, particularly under acidic or basic conditions. This leads to the opening of the ring and loss of biological activity. The presence of heteroatoms and ring strain can contribute to this instability.
Q2: How does pH affect the stability of the glidobactin macrolactam ring?
A2: The macrolactam ring is most stable at a neutral pH (around 6.0-7.2). Both acidic and basic conditions can catalyze the hydrolysis of the amide bond within the macrolactam ring, leading to its cleavage.[1]
Q3: Are there any structural modifications that can improve the stability of the glidobactin macrolactam ring?
A3: Yes, several strategies can be employed to enhance stability. These include the introduction of sterically hindering groups near the amide bond to protect it from hydrolysis, modification of the fatty acid side chain to alter solubility and formulation compatibility, and N-methylation of the amide nitrogen to reduce its susceptibility to hydrolysis.
Q4: What analytical techniques are best suited for monitoring the degradation of the glidobactin macrolactam ring?
A4: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the most powerful technique.[2][3] HPLC allows for the separation of the intact glidobactin from its degradation products, while MS enables their identification and quantification.
Troubleshooting Guides
Issue 1: Rapid degradation of glidobactin is observed in an aqueous formulation.
-
Question: My glidobactin analog shows significant degradation within hours of being dissolved in an aqueous buffer for my in-vitro assay. How can I mitigate this?
-
Answer:
-
pH Optimization: Ensure your buffer pH is within the optimal stability range of 6.0-7.2.[1] Avoid highly acidic or basic conditions.
-
Temperature Control: Perform your experiments at the lowest feasible temperature to slow down the degradation kinetics. Store stock solutions at -20°C or -80°C.
-
Co-solvents: Consider using co-solvents like DMSO or ethanol to prepare concentrated stock solutions, which can then be diluted into the aqueous buffer immediately before the experiment. This minimizes the time the compound spends in a predominantly aqueous environment.
-
Formulation Strategy: For longer-term stability, consider formulating the compound with stabilizing excipients, although this is more relevant for pre-clinical and clinical development.
-
Issue 2: Inconsistent results in stability studies across different batches of a glidobactin analog.
-
Question: I am seeing significant variability in the degradation profiles of different synthesis batches of my glidobactin analog. What could be the cause?
-
Answer:
-
Purity of the Analog: Impurities from the synthesis, such as residual acids or bases, can catalyze degradation. Ensure each batch is of high purity (>95%) as determined by HPLC and NMR.
-
Inconsistent Storage: Verify that all batches have been stored under identical conditions (temperature, light exposure, humidity).
-
Analytical Method Variability: Ensure that the HPLC-MS method is validated for robustness and that there are no variations in column performance, mobile phase preparation, or instrument calibration between runs.
-
Issue 3: Difficulty in identifying degradation products by mass spectrometry.
-
Question: I can see the parent peak of my glidobactin analog disappearing in the HPLC chromatogram, but I am struggling to identify the degradation products by MS. What can I do?
-
Answer:
-
Forced Degradation: Perform forced degradation studies under more extreme conditions (e.g., higher acid/base concentration, higher temperature) to generate a higher concentration of the degradation products, making them easier to detect and characterize.[4][5][6]
-
High-Resolution Mass Spectrometry: Use high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the degradation products, which will aid in determining their elemental composition.
-
Tandem MS (MS/MS): Fragment the degradation product ions in the mass spectrometer to obtain structural information. The fragmentation pattern of the hydrolyzed product will be significantly different from the intact macrolactam.
-
Data Presentation
Table 1: Comparative Stability of Glidobactin Analogs Under Forced Degradation Conditions
| Analog | Modification | % Degradation (Acid Hydrolysis, 0.1 M HCl, 4h) | % Degradation (Base Hydrolysis, 0.1 M NaOH, 4h) | % Degradation (Oxidative, 3% H₂O₂, 24h) |
| Glidobactin A (Parent) | None | 45% | 60% | 15% |
| Analog 1 | N-Methylation of Amide | 20% | 35% | 12% |
| Analog 2 | Bulky Isopropyl Group near Amide | 25% | 40% | 14% |
| Analog 3 | Saturated Fatty Acid Chain | 43% | 58% | 25% |
Note: The data presented in this table is representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Forced Degradation Study of Glidobactin Analogs
This protocol outlines the general procedure for conducting a forced degradation study to assess the intrinsic stability of glidobactin analogs.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the glidobactin analog in a suitable organic solvent (e.g., DMSO or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of 100 µg/mL. Incubate at 60°C for 4 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of 100 µg/mL. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 48 hours. Then, dissolve in the initial solvent.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples by a validated stability-indicating HPLC-MS method.
-
-
Data Analysis:
-
Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
-
Identify major degradation products by their mass-to-charge ratio (m/z) and MS/MS fragmentation patterns.
-
Protocol 2: pH-Rate Profile for Macrolactam Ring Stability
This protocol is designed to determine the degradation kinetics of a glidobactin analog at different pH values.
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffer for pH 2-5, phosphate buffer for pH 6-8, and borate buffer for pH 9-10).
-
Sample Preparation: Add a small aliquot of a concentrated stock solution of the glidobactin analog to each buffer to achieve a final concentration of 50 µg/mL.
-
Incubation: Incubate the samples in a constant temperature water bath (e.g., 37°C).
-
Time-Point Analysis: At regular intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each buffer solution.
-
HPLC-MS Analysis: Immediately analyze the withdrawn samples using a validated HPLC-MS method to quantify the remaining concentration of the intact glidobactin analog.
-
Kinetic Analysis:
-
Plot the natural logarithm of the concentration of the glidobactin analog versus time for each pH.
-
The slope of the linear regression will give the pseudo-first-order degradation rate constant (k) for each pH.
-
Plot the log(k) versus pH to generate the pH-rate profile.
-
Mandatory Visualization
Caption: Workflow for a forced degradation study.
Caption: Acid/base catalyzed hydrolysis of the glidobactin macrolactam ring.
References
- 1. pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry-Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Chemical Synthesis of Glidobactin D
Welcome to the technical support center for the chemical synthesis of Glidobactin D. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this potent proteasome inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, along with detailed experimental protocols and data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The chemical synthesis of this compound, a complex macrocyclic peptide, presents several significant challenges. The following Q&A section addresses the most common issues encountered during the synthetic route, with a focus on the key steps of macrocyclization, precursor synthesis, and protecting group strategy.
Macrocyclization Challenges
The formation of the 12-membered macrocycle is often the most critical and lowest-yielding step in the synthesis of Glidobactins.
Q1: My macrocyclization yield is extremely low (<20%). What are the likely causes and how can I improve it?
A1: Low yields in the macrocyclization of the linear peptide precursor are a well-documented challenge in the synthesis of Glidobactins. The original synthesis of Glidobactin A reported a yield of only 20% for this step. Several factors can contribute to this, and a systematic approach to optimization is recommended.
-
High Dilution Principle: The foremost reason for low yield is often intermolecular polymerization competing with the desired intramolecular cyclization. To favor the latter, the reaction must be performed under high-dilution conditions.
-
Troubleshooting:
-
Concentration: Ensure the concentration of the linear precursor is sufficiently low. A starting point is typically in the range of 0.1 to 1 mM.
-
Slow Addition: Instead of adding the reagents all at once, use a syringe pump to slowly add the linear peptide and coupling reagents to the reaction vessel over several hours. This maintains a pseudo-high dilution environment.
-
-
-
Choice of Coupling Reagent: The activating agent for the carboxylic acid is critical. A reagent that provides rapid activation without causing epimerization is essential.
-
Troubleshooting:
-
Standard Reagents: While the original synthesis used a pentafluorophenyl ester, modern coupling reagents can offer better yields. Consider using reagents like HATU, HBTU, or PyBOP, which are known to be highly efficient in hindered peptide couplings and macrocyclizations.
-
Additive Effects: The inclusion of additives like HOAt or HOBt can suppress side reactions and reduce racemization.
-
-
-
Solvent and Temperature: The choice of solvent can influence the conformation of the linear peptide, which in turn affects the ease of cyclization.
-
Troubleshooting:
-
Solvent Screening: While dioxane was used in the original synthesis, other high-boiling, aprotic polar solvents like DMF or NMP can be explored.
-
Temperature Optimization: The reaction may require heating to overcome the conformational energy barrier to cyclization. A temperature screen from room temperature up to 80-100°C is advisable.
-
-
Quantitative Data: Comparison of Macrocyclization Conditions
| Parameter | Schmidt et al. (1992) | Modern Approach (Recommended) |
| Precursor | Pentafluorophenyl ester | Free carboxylic acid |
| Coupling Reagent | - | HATU, HBTU, or PyBOP |
| Base | DBU, 4-pyrrolidinylpyridine | DIPEA, 2,4,6-collidine |
| Solvent | Dioxane | DMF or NMP |
| Concentration | High Dilution (not specified) | 0.1 - 1 mM |
| Temperature | Heating (not specified) | 25 - 80 °C |
| Reported Yield | 20% | Potentially > 40% (target) |
Experimental Workflow for Macrocyclization
Caption: Workflow for the macrocyclization step.
Synthesis of Key Building Blocks
The synthesis of the non-proteinogenic amino acids, particularly (4S,5S)-4-hydroxylysine and (4S)-amino-2(E)-pentenoic acid, is a major source of difficulty.
Q2: I am having trouble with the synthesis of the protected (4S,5S)-4-hydroxylysine precursor. The main side reaction appears to be lactonization. How can I prevent this?
A2: The propensity of the γ-hydroxy-α-amino acid moiety in hydroxylysine to form a lactone is a significant challenge. A robust protecting group strategy is the key to preventing this unwanted side reaction.
-
Orthogonal Protecting Groups: The hydroxyl and the two amino groups of hydroxylysine must be protected with groups that can be selectively removed under different conditions.
-
Troubleshooting:
-
Hydroxyl Protection: The hydroxyl group should be protected with a robust group that is stable to the conditions of peptide coupling and deprotection of the α-amino group. A silyl ether (e.g., TBS) or a methoxymethyl (MOM) ether are suitable choices.
-
Amine Protection: The α-amino group is typically protected with Fmoc for solid-phase synthesis or Boc for solution-phase synthesis. The δ-amino group requires a different protecting group, such as Boc if the α-amino group is Fmoc-protected.
-
-
Protecting Group Strategy for Hydroxylysine
Caption: Orthogonal protecting group strategy for hydroxylysine.
Q3: The synthesis of (4S)-amino-2(E)-pentenoic acid is giving me a mixture of stereoisomers and low yield. What is a reliable synthetic route?
A3: The stereoselective synthesis of this unsaturated γ-amino acid is non-trivial. A Horner-Wadsworth-Emmons reaction is a common approach, but care must be taken to ensure stereocontrol.
-
Stereoselective Horner-Wadsworth-Emmons Reaction: This reaction, starting from a protected amino aldehyde, can provide the desired (E)-alkene with high stereoselectivity.
-
Troubleshooting:
-
Starting Material: Begin with a commercially available, enantiomerically pure protected amino acid, such as N-Boc-L-aspartic acid, which can be converted to the corresponding aldehyde.
-
Phosphonate Reagent: Use a phosphonate reagent that favors the formation of the (E)-alkene, such as triethyl phosphonoacetate.
-
Reaction Conditions: The choice of base and solvent is critical for stereoselectivity. Sodium hydride in a polar aprotic solvent like THF at low temperature is a common choice.
-
-
Protocol for (4S)-amino-2(E)-pentenoic acid Synthesis
-
Aldehyde Formation:
-
Start with N-Boc-L-aspartic acid γ-tert-butyl ester.
-
Reduce the α-carboxylic acid to the corresponding alcohol using a mild reducing agent like borane-dimethyl sulfide complex.
-
Oxidize the alcohol to the aldehyde using a mild oxidizing agent such as Dess-Martin periodinane or a Swern oxidation.
-
-
Horner-Wadsworth-Emmons Reaction:
-
To a solution of triethyl phosphonoacetate in anhydrous THF at 0°C, add a strong base such as sodium hydride.
-
Stir for 30 minutes, then cool to -78°C.
-
Add a solution of the aldehyde from step 1 in THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Purify the product by column chromatography.
-
-
Deprotection:
-
Selectively remove the protecting groups to yield the desired product.
-
Side-Chain Acylation
Q4: I am observing epimerization of the threonine residue during the acylation with the dodecadienoic acid side chain. How can I avoid this?
A4: Acylation of the threonine residue is prone to epimerization, especially if the coupling conditions are harsh.
-
Mild Coupling Conditions: Use a coupling method that minimizes the risk of racemization.
-
Troubleshooting:
-
Activated Ester: Pre-activate the dodecadienoic acid as an N-hydroxysuccinimide (NHS) ester. This allows for a milder coupling reaction with the free amino group of the threonine moiety.
-
Coupling Reagents: If direct coupling is preferred, use a reagent known for low racemization, such as COMU or TBTU, in the presence of a non-nucleophilic base like DIPEA.
-
Temperature Control: Perform the coupling reaction at low temperature (0°C to room temperature) to minimize epimerization.
-
-
This technical support center provides a starting point for troubleshooting the challenging synthesis of this compound. For further assistance, please consult the primary literature and consider collaborating with experienced synthetic chemists.
minimizing off-target effects of Glidobactin D in cell culture
Welcome to the technical support center for Glidobactin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize potential off-target effects and ensure successful cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
This compound is a member of the glidobactin family of natural products, which are potent proteasome inhibitors.[1][2][3] Its primary on-target effect is the inhibition of the 26S proteasome, a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins.[4][5] This inhibition is typically achieved through covalent modification of the N-terminal threonine residue of the β5 subunit of the 20S proteasome core particle, which harbors the chymotrypsin-like activity.[2]
Q2: What are the potential off-target effects of this compound in cell culture?
While specific off-target proteins for this compound have not been extensively characterized in publicly available literature, based on the behavior of other proteasome inhibitors, researchers may encounter the following:
-
Inhibition of other cellular proteases: Other proteasome inhibitors have been shown to have off-target activity against other classes of proteases, such as serine proteases.
-
Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded and unfolded proteins due to proteasome inhibition can lead to ER stress and the activation of the Unfolded Protein Response (UPR).[6][7][8][9]
-
Mitochondrial Dysfunction: Off-target effects can sometimes manifest as impaired mitochondrial function.
-
General Cytotoxicity: At higher concentrations or with prolonged exposure, cytotoxicity unrelated to direct proteasome inhibition may occur.
Q3: How can I minimize the off-target effects of this compound?
Minimizing off-target effects is crucial for obtaining reliable experimental results. Key strategies include:
-
Dose-Response and Time-Course Experiments: Carefully titrate the concentration of this compound to find the lowest effective concentration for proteasome inhibition. Similarly, optimize the duration of exposure to the compound.
-
Use of Appropriate Controls: Always include vehicle-only controls and, if possible, a well-characterized proteasome inhibitor (e.g., Bortezomib) as a positive control for comparison.
-
Monitor Cellular Health: Regularly assess cell viability and morphology to identify signs of toxicity.
-
Consider Cytoprotective Responses: Be aware that cells may activate cytoprotective mechanisms, such as autophagy, in response to proteasome inhibition.[4]
Troubleshooting Guides
Problem 1: High levels of cell death observed at concentrations expected to be specific for proteasome inhibition.
| Possible Cause | Suggested Solution |
| Off-target toxicity | Perform a dose-response curve to determine the IC50 for cell viability and compare it to the IC50 for proteasome inhibition. Use the lowest concentration that effectively inhibits the proteasome. |
| Prolonged exposure | Conduct a time-course experiment to determine the optimal treatment duration. Shorter exposure times may be sufficient to achieve the desired effect while minimizing toxicity. |
| Cell line sensitivity | Different cell lines can have varying sensitivities to proteasome inhibitors. Consider using a different cell line or comparing your results with published data for the same cell line. |
| ER Stress-induced apoptosis | Assess markers of ER stress (e.g., CHOP expression, XBP1 splicing) and apoptosis (e.g., caspase-3 cleavage). If ER stress is high, consider strategies to alleviate it, such as co-treatment with a chemical chaperone, though this may also interfere with your experimental goals.[6][8] |
Problem 2: Unexpected changes in cellular signaling pathways unrelated to the ubiquitin-proteasome system.
| Possible Cause | Suggested Solution |
| Off-target kinase inhibition | While not documented for this compound, some small molecules can have off-target effects on kinases. If you suspect this, you can perform a broad-spectrum kinase inhibitor screen or use a more specific proteasome inhibitor as a control. |
| Secondary effects of proteasome inhibition | The accumulation of specific regulatory proteins can indirectly affect various signaling pathways. Map the observed signaling changes to known downstream effects of proteasome inhibition. |
| Target Deconvolution Needed | To definitively identify off-target proteins, advanced techniques may be necessary. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol describes a method to determine the optimal concentration of this compound that maximizes proteasome inhibition while minimizing cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Proteasome activity assay kit (e.g., Proteasome-Glo™ Cell-Based Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
After incubation, perform a cell viability assay according to the manufacturer's instructions.
-
In a parallel plate, perform a proteasome activity assay according to the manufacturer's instructions to measure the inhibition of the chymotrypsin-like activity of the proteasome.
-
Plot the dose-response curves for both cell viability and proteasome activity to determine the IC50 values.
-
Select a concentration for your experiments that provides significant proteasome inhibition with minimal impact on cell viability.
Protocol 2: Assessing Endoplasmic Reticulum (ER) Stress
This protocol provides a method to assess whether this compound induces ER stress in your cell line.
Materials:
-
Cells of interest treated with this compound and controls
-
SDS-PAGE equipment
-
Western blot equipment
-
Primary antibodies against ER stress markers (e.g., anti-CHOP, anti-BiP/GRP78, anti-phospho-eIF2α)
-
Secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Lyse the treated and control cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against ER stress markers overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of ER stress markers. An increase in the expression of these markers in this compound-treated cells indicates the induction of ER stress.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Logical workflow for troubleshooting off-target effects.
Caption: Workflow for assessing this compound off-target effects.
References
- 1. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin-like Proteasome Inhibitors from Photorhabdus laumondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterologous expression of a Photorhabdus luminescens syrbactin-like gene cluster results in production of the potent proteasome inhibitor glidobactin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteasome inhibitors activate autophagy as a cytoprotective response in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome inhibitors – molecular basis and current perspectives in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Known Drugs Targeting the Endoplasmic Reticulum Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylhydrazone-based Endoplasmic Reticulum Proteostasis Regulator Compounds with Enhanced Biological Activity [elifesciences.org]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. mdpi.com [mdpi.com]
dealing with gene cluster instability in glidobactin production strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the genetic stability of the glidobactin biosynthetic gene cluster (BGC).
Section 1: Frequently Asked Questions (FAQs) on Gene Cluster Instability
Q1: What is biosynthetic gene cluster (BGC) instability?
A: Biosynthetic gene cluster (BGC) instability refers to the tendency for the large, often repetitive DNA sequences encoding the production of secondary metabolites like glidobactin to undergo genetic mutations, deletions, or rearrangements. Because these clusters are not always essential for primary survival, there can be selective pressure to lose them, especially under stressful laboratory or industrial fermentation conditions. This instability can lead to a partial or complete loss of production of the desired compound.
Q2: What are the common causes of glidobactin BGC instability?
A: Several factors can contribute to the instability of the glidobactin BGC:
-
Large-Scale Deletions: Large DNA fragments, including entire BGCs, can be deleted through recombination events. Systems like Cre-loxP and I-SceI meganuclease are used in research to intentionally delete large fragments, highlighting the cell's inherent capacity for such events.[1][2]
-
Repetitive DNA Sequences: BGCs often contain repetitive sequences that can lead to homologous recombination and subsequent deletion or rearrangement of genetic material.
-
Mobile Genetic Elements: Transposons or insertion sequences within or near the gene cluster can facilitate recombination and lead to instability.
-
Sub-lethal Antibiotic Stress: Exposure to sub-inhibitory concentrations of certain antibiotics can induce the SOS response in bacteria, which may increase mutation rates and genetic recombination, potentially affecting BGC integrity.[3][4]
-
Suboptimal Growth Conditions: Stress from non-ideal fermentation conditions (e.g., nutrient limitation, pH, temperature) can lead to the selection of non-producing mutants that may have a growth advantage.[5]
Q3: What are the primary symptoms of glidobactin BGC instability?
A: The most common symptoms include:
-
A sudden or gradual decrease in glidobactin titers over successive cultures.
-
Complete loss of glidobactin production.
-
Failed PCR amplification of specific genes within the glidobactin cluster.
-
The appearance of novel or unexpected metabolites, which may be shunt products or analogues resulting from the inactivation of specific biosynthetic genes.[6]
Section 2: Troubleshooting Guide for Glidobactin Production
Q1: My glidobactin production has significantly decreased or stopped. How do I diagnose the issue?
A: A systematic approach is crucial. The problem could be related to fermentation conditions or genetic instability. Follow the workflow below to diagnose the root cause.
Caption: A logical workflow for diagnosing glidobactin production issues.
Q2: PCR for a specific glidobactin gene (e.g., glbC) is failing, but other genes in the cluster amplify correctly. What does this indicate?
A: This strongly suggests a partial deletion within the glidobactin BGC. The non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) genes in BGCs are very large, making them susceptible to internal deletions. A failed amplification of a core gene like glbC would abolish biosynthesis.[6] Your next step should be to perform a systematic PCR mapping across the entire cluster using multiple primer pairs to determine the precise boundaries of the deletion.
Q3: I'm observing novel metabolites, but little to no glidobactin. What is happening?
A: This can occur if a gene responsible for a specific modification is deleted or inactivated, leading to the accumulation of an intermediate or the creation of a new analogue. For example, disruption of the glbB gene, which is responsible for lysine hydroxylation, could lead to the production of non-hydroxylated analogues.[6] This phenomenon has been leveraged in combinatorial assembly approaches to intentionally generate new glidobactin-related molecules.[6] You should characterize these new compounds using LC-MS and NMR to infer which biosynthetic step has been altered.
Q4: How can I improve the stability of the glidobactin gene cluster?
A:
-
Host Strain Selection: If using a heterologous host, choose a strain known for its genetic stability and lacking active mobile genetic elements. E. coli Nissle has been successfully used for heterologous production of glidobactins.[7]
-
Optimize Culture Conditions: Avoid overly stressful fermentation conditions. Stresses like nutrient depletion can give a competitive advantage to faster-growing, non-producing mutants.[5]
-
Stable Genomic Integration: For heterologous expression, integrate the BGC into a stable locus on the host chromosome rather than relying on plasmids, which can be unstable and have variable copy numbers.
-
Refactor the Gene Cluster: If specific sequences are identified as hotspots for recombination, they can be removed or recoded using synthetic biology approaches, provided they are not essential for gene expression or function.
Section 3: Data Summary and Key Genes
Table 1: Factors Influencing Glidobactin A Production Titers
The following table summarizes data on improving glidobactin A production, demonstrating the significant impact of medium optimization and controlled substrate feeding.
| Fermentation Method | Key Optimization | Glidobactin A Titer (µg/ml) | Fold Increase (Approx.) | Reference |
| Shake Flasks | Medium Screening & Optimization | Not specified, but led to a 5-fold increase over baseline | 5x | [8] |
| 40-L Batch Fermentor | Medium Optimization | Not specified, but led to a 10-fold increase over baseline | 10x | [8] |
| 40-L Batch Fermentor | Stepped Glucose Feeding Protocol | 1860 | >10x | [8] |
Glidobactin Biosynthetic Pathway Overview
The glidobactin BGC contains several essential genes. Understanding their roles is key to troubleshooting production issues. Disruption of core genes glbB, glbC, glbD, or glbF has been shown to abolish biosynthesis.[6]
Caption: Core enzymatic steps in the glidobactin biosynthesis pathway.
Section 4: Experimental Protocols
Protocol 1: Rapid Verification of Glidobactin BGC Integrity via Multiplex PCR
This protocol allows for the simultaneous amplification of several key genes within the glidobactin cluster to quickly assess its integrity.
Objective: To confirm the presence of essential genes in the glidobactin BGC.
Materials:
-
Genomic DNA extracted from the glidobactin production strain.
-
Primer pairs for at least three core biosynthetic genes (e.g., glbB, glbC, glbF) and one flanking gene.
-
Multiplex PCR master mix.
-
Thermocycler.
-
Agarose gel electrophoresis equipment.
Methodology:
-
Primer Design: Design primer pairs for target genes that produce amplicons of different, easily distinguishable sizes (e.g., glbB: 300 bp, glbC fragment: 500 bp, glbF fragment: 700 bp).
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both your production strain and a positive control (wild-type or a previously validated producer).
-
PCR Reaction Setup:
-
Prepare a master mix containing the multiplex PCR buffer, dNTPs, Taq polymerase, and all primer pairs.
-
Add 50-100 ng of template genomic DNA to individual PCR tubes. Include a positive control and a no-template negative control.
-
-
Thermocycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes.
-
30 Cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds (optimize based on primer Tms).
-
Extension: 72°C for 1 minute (adjust based on the largest amplicon size).
-
-
Final Extension: 72°C for 10 minutes.
-
-
Analysis:
-
Run the PCR products on a 1.5% agarose gel alongside a DNA ladder.
-
Expected Result: The positive control and a genetically stable production strain should show bands corresponding to all targeted genes.
-
Troubleshooting: The absence of one or more bands in the production strain lane indicates a potential deletion in the BGC.
-
References
- 1. Challenges and Advances in Genome Editing Technologies in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Bacterial Responses and Genome Instability Induced by Subinhibitory Concentrations of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacteria - Wikipedia [en.wikipedia.org]
- 6. A rapid combinatorial assembly method for gene cluster characterisation illuminates glidobactin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterologous production of glidobactins/luminmycins in Escherichia coli Nissle containing the glidobactin biosynthetic gene cluster from Burkholderia DSM7029 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Optimization of HPLC Methods for Separating Glidobactin Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) methods for separating glidobactin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
I. Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of glidobactin isomers.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution Between Glidobactin Isomer Peaks | Inadequate mobile phase strength. | Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting isomers. |
| Incorrect column chemistry. | Glidobactin isomers differ in the hydrophobicity of their fatty acid side chains. A column with a higher carbon load (e.g., C18) is a good starting point. Consider a phenyl-hexyl column for alternative selectivity. | |
| Column temperature is not optimal. | Vary the column temperature. Higher temperatures can improve efficiency and reduce viscosity, but may also decrease retention. Start at 40°C and adjust in 5°C increments. | |
| Peak Tailing (Asymmetric Peaks) | Secondary interactions with the stationary phase. | Add a competing agent to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to minimize interactions with residual silanols on the silica support.[1][2][3][4] |
| Column overload. | Reduce the sample concentration or injection volume.[2] | |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in a solvent that is weaker than or equal in elution strength to the initial mobile phase. | |
| Ghost Peaks (Unexpected Peaks) | Contamination in the mobile phase or sample. | Use high-purity solvents and freshly prepared mobile phase. Filter all samples before injection. |
| Carryover from previous injections. | Implement a robust needle wash protocol in the autosampler method, using a strong solvent like acetonitrile or isopropanol. | |
| On-column degradation of glidobactins. | Glidobactins may be susceptible to degradation at extreme pH or elevated temperatures. Ensure the mobile phase pH is within the stable range for the column and consider reducing the column temperature.[5] | |
| Irreproducible Retention Times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. |
| Fluctuations in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. | |
| Temperature fluctuations. | Use a column oven to maintain a consistent temperature. | |
| High Backpressure | Blockage in the system. | Check for blockages in the guard column, column frits, or tubing. Replace the guard column or filter frits if necessary. |
| Particulate matter from the sample. | Filter all samples through a 0.22 µm filter before injection. |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary structural difference between glidobactin isomers that I should leverage for HPLC separation?
A1: Glidobactin isomers, such as glidobactin A and B, primarily differ in the structure of their fatty acid side chains. This variation in the lipid component leads to differences in hydrophobicity, which is the key principle for their separation by reversed-phase HPLC.
Q2: Which type of HPLC column is most suitable for separating glidobactin isomers?
A2: A reversed-phase C18 column is a good starting point due to the hydrophobic nature of glidobactins. An Eclipse Plus C18 column (3.5 µm particle size, 2.1 x 30 mm) has been successfully used for the analysis of glidobactin A.[6] For optimizing separation, columns with different C18 surface chemistries or a phenyl-hexyl stationary phase could provide alternative selectivity.
Q3: My glidobactin peaks are tailing. What is the most common cause and how can I fix it?
A3: Peak tailing for compounds like glidobactins is often caused by secondary interactions between the analyte and free silanol groups on the silica-based stationary phase.[1][2][3][4] To mitigate this, it is recommended to use a mobile phase with an acidic additive, such as 0.1% formic acid or trifluoroacetic acid (TFA). This helps to suppress the ionization of the silanol groups and reduce these unwanted interactions.[1][4]
Q4: Are glidobactins stable under typical HPLC conditions?
A4: While specific stability data for all glidobactin isomers is not extensively published, cyclic lipopeptides can be susceptible to degradation under harsh acidic or basic conditions, and at elevated temperatures. It is advisable to use a mobile phase with a pH between 3 and 7 and to start with a moderate column temperature (e.g., 40°C). If you suspect on-column degradation, try reducing the temperature.
Q5: I am not getting baseline separation between two glidobactin isomers. What should I try first?
A5: The first step should be to optimize your gradient elution. A shallower gradient will increase the separation time between peaks and often improves resolution. For example, if your initial gradient is a 20-minute ramp from 30% to 90% acetonitrile, try extending the ramp to 30 minutes over the same range.
III. Data Presentation
The following table presents a representative dataset for the separation of two hypothetical glidobactin isomers, Glidobactin X and Glidobactin Y, using a reversed-phase HPLC method.
| Parameter | Glidobactin X | Glidobactin Y |
| Retention Time (min) | 12.5 | 13.8 |
| Tailing Factor | 1.1 | 1.2 |
| Resolution (Rs) | - | 2.1 |
This data is for illustrative purposes.
IV. Experimental Protocols
General HPLC Method for Glidobactin Isomer Analysis
This protocol is based on a published method for glidobactin A analysis and can be adapted for the separation of other isomers.[6]
1. Instrumentation:
-
HPLC system with a binary pump, autosampler, and a UV or Mass Spectrometry (MS) detector.
2. Chromatographic Conditions:
-
Column: Eclipse Plus C18, 3.5 µm, 2.1 x 30 mm (or equivalent)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 3% to 60% B over 8 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm or MS with electrospray ionization (ESI) in positive mode.
3. Sample Preparation:
-
Dissolve the glidobactin sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
V. Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Logical workflow for HPLC method optimization.
References
- 1. uhplcs.com [uhplcs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromtech.com [chromtech.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. Isolation and characterization of cyclic lipopeptides with broad-spectrum antimicrobial activity from Bacillus siamensis JFL15 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid combinatorial assembly method for gene cluster characterisation illuminates glidobactin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Glidobactin D and Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Glidobactin D and its analogues. The focus is on improving the regioselectivity of key synthetic steps.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges related to regioselectivity in the total synthesis of this compound?
A1: The primary challenges concerning regioselectivity in this compound synthesis arise during two key stages: the acylation of the linear peptide precursor and the final macrocyclization step. The peptide backbone contains multiple nucleophilic sites, including the α-amino group of the N-terminal amino acid and the hydroxyl group of the threonine residue. During acylation with the fatty acid side chain, non-selective reaction can lead to a mixture of N-acylated and O-acylated products. Similarly, during macrocyclization to form the 12-membered ring, the presence of multiple hydroxyl groups could potentially lead to the formation of regioisomeric macrocycles if not properly controlled.
Q2: How can enzymatic methods be employed to improve regioselectivity?
A2: Enzymatic reactions can offer high regioselectivity due to the specific nature of enzyme active sites. For instance, in the synthesis of related compounds like Cepafungin I, a regioselective enzymatic oxidation has been successfully used to prepare a key hydroxylated amino acid building block.[1][2][3] This approach avoids the need for complex protecting group manipulations that are often required in traditional chemical synthesis to differentiate between similar reactive sites.
Q3: What is the role of protecting groups in controlling regioselectivity?
A3: Orthogonal protecting groups are crucial for directing reactions to specific sites and preventing unwanted side reactions.[4][5][6][7][8] By selectively protecting and deprotecting different functional groups, one can control the sequence of reactions and ensure that acylation or cyclization occurs at the desired position. For example, a base-labile protecting group on the N-terminus and an acid-labile protecting group on a side-chain hydroxyl group allow for the selective deprotection and modification of each site.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in the N-Acylation of the Peptide Precursor
Problem: During the coupling of the (2E,4E)-dodecadienoic acid side chain to the N-terminus of the linear peptide precursor, a significant amount of the O-acylated product (on the threonine hydroxyl group) is observed alongside the desired N-acylated product.
Possible Causes:
-
Incomplete N-terminal deprotection: Residual protecting groups on the N-terminus can hinder the desired acylation, making the hydroxyl group of threonine a more competitive nucleophile.
-
Activation of the threonine hydroxyl group: The coupling reagents used may inadvertently activate the hydroxyl group, promoting O-acylation.
-
Steric hindrance at the N-terminus: A bulky N-terminal protecting group or adjacent amino acid side chains might sterically impede the approach of the acylating agent.
Solutions:
-
Ensure Complete Deprotection: Verify the complete removal of the N-terminal protecting group (e.g., Fmoc or Boc) using appropriate analytical techniques (e.g., TLC, LC-MS) before proceeding with the acylation.
-
Optimize Coupling Reagents: Use coupling reagents known to favor N-acylation over O-acylation. For instance, activated esters like N-hydroxysuccinimide (NHS) esters can provide better selectivity.
-
Employ Orthogonal Protecting Groups: Protect the hydroxyl group of threonine with a protecting group that is stable under the N-terminal deprotection and acylation conditions. This group can be removed at a later stage.
-
Stepwise Acylation Strategy: In some cases, a two-step acylation process where the N-terminus is first acylated with a smaller, less hindered acyl group, followed by a subsequent modification, can improve selectivity.[9]
Quantitative Data Summary: N-Acylation Regioselectivity
| Coupling Reagent | Solvent | Temperature (°C) | N:O Acylation Ratio | Reference |
| HATU/DIPEA | DMF | 25 | 3:1 | Hypothetical Data |
| HOBt/DIC | DCM | 0 | 5:1 | Hypothetical Data |
| NHS-ester | Dioxane | 25 | >10:1 | [9] |
Issue 2: Formation of Regioisomers during Macrocyclization
Problem: The final macrolactamization step to form the 12-membered ring of the Glidobactin core yields a mixture of regioisomers, indicating that an undesired hydroxyl group is participating in the cyclization.
Possible Causes:
-
Presence of multiple unprotected hydroxyl groups: If the peptide precursor contains more than one free hydroxyl group (e.g., on threonine and a hydroxylated lysine derivative), both can compete in the cyclization reaction.
-
Suboptimal cyclization conditions: The choice of coupling reagent, solvent, and reaction concentration can influence the regioselectivity of the macrocyclization.
-
Conformational flexibility of the linear precursor: The linear peptide may adopt multiple conformations, some of which may favor the undesired cyclization pathway.
Solutions:
-
Strategic Use of Protecting Groups: Ensure that only the desired hydroxyl group for the macrolactonization is deprotected prior to the cyclization step. All other hydroxyl groups should be protected with stable protecting groups.
-
Screening of Macrolactamization Reagents: Different coupling reagents can exhibit varying degrees of regioselectivity. It is advisable to screen a range of reagents to identify the one that provides the highest yield of the desired regioisomer. For the synthesis of Cepafungin I, DMTMM was found to be highly efficient for the macrolactamization step.[10]
-
High-Dilution Conditions: Performing the cyclization at high dilution favors intramolecular reactions over intermolecular oligomerization and can sometimes improve regioselectivity by promoting the desired conformational pre-organization of the linear precursor.
-
Template-Directed Synthesis: In complex cases, the use of a template to pre-organize the linear precursor in a conformation that favors the desired cyclization can be considered.
Quantitative Data Summary: Macrocyclization Reagent Screening
| Coupling Reagent | Solvent | Concentration (mM) | Desired Regioisomer Yield (%) | Reference |
| DPPA | DMF | 1 | 45 | Hypothetical Data |
| HATU | MeCN | 1 | 60 | Hypothetical Data |
| DMTMM | THF | 1 | ~60 (NMR Yield) | [10] |
Experimental Protocols
Protocol 1: Regioselective N-Acylation using an NHS-Ester
This protocol is adapted from the synthesis of Glidobactin A and is applicable for the regioselective acylation of the N-terminus in the presence of an unprotected hydroxyl group on the peptide backbone.[9]
-
Preparation of the Activated Ester: Dissolve (2E,4E)-dodecadienoic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous dioxane. Add dicyclohexylcarbodiimide (DCC) (1.1 eq) at 0 °C and stir the mixture at room temperature for 12 hours. Filter the dicyclohexylurea (DCU) precipitate and concentrate the filtrate under reduced pressure to obtain the crude (2E,4E)-dodecadienoic acid NHS-ester.
-
N-terminal Deprotection: Dissolve the N-terminally protected peptide precursor in a suitable solvent (e.g., 20% piperidine in DMF for Fmoc deprotection). Stir at room temperature for 1-2 hours. Monitor the reaction by LC-MS. Once complete, precipitate the deprotected peptide with cold diethyl ether, centrifuge, and wash the pellet multiple times to remove excess piperidine. Dry the deprotected peptide under vacuum.
-
Acylation: Dissolve the deprotected peptide precursor (1.0 eq) in anhydrous DMF. Add the (2E,4E)-dodecadienoic acid NHS-ester (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the reaction mixture at room temperature for 24 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to isolate the N-acylated this compound precursor.
Protocol 2: Macrolactamization using DMTMM
This protocol is based on the efficient macrolactamization step in the synthesis of Cepafungin I and can be adapted for the synthesis of the this compound core.[10]
-
Precursor Preparation: Ensure the linear peptide precursor is fully deprotected at the C-terminus and the specific hydroxyl group intended for cyclization. All other potentially reactive functional groups should be protected.
-
Cyclization Reaction: Dissolve the linear peptide precursor in anhydrous THF at a high dilution of approximately 1 mM. Add 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) (1.5 eq). Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by LC-MS.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an appropriate solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude macrocycle by flash column chromatography or preparative HPLC.
Visualizations
Caption: Workflow for Regioselective N-Acylation.
References
- 1. Concise Chemoenzymatic Total Synthesis and Identification of Cellular Targets of Cepafungin I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Concise Chemoenzymatic Total Synthesis and Identification of Cellular Targets of Cepafungin I [scite.ai]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bot Detection [iris-biotech.de]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. biosynth.com [biosynth.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Comprehensive Structure–Activity Relationship Studies of Cepafungin Enabled by Biocatalytic C–H Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Glidobactin Gene Cluster Assembly and Expression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the assembly and heterologous expression of the Glidobactin gene cluster.
FAQs and Troubleshooting Guides
This section is organized by the assembly method and addresses common issues encountered during the experimental workflow.
General Assembly and Cloning Issues
Question: I am not getting any colonies after transformation. What could be the problem?
Answer: Several factors could lead to no colonies after transformation. Here is a checklist of potential causes and solutions:
-
Competent Cells: The competency of your E. coli cells is crucial. Always verify the transformation efficiency of a new batch of competent cells with a control plasmid (e.g., pUC19). Transformation efficiency should be at least 1 x 10⁸ cfu/µg for chemically competent cells and >1 x 10⁹ cfu/µg for electrocompetent cells.
-
Antibiotic Selection: Ensure you are using the correct antibiotic at the appropriate concentration for your vector. Also, check that your antibiotic stocks are not expired.
-
Vector and Insert DNA Quality: DNA purity is critical. Contaminants such as salts, ethanol, or phenol can inhibit transformation and enzymatic reactions. Always purify your DNA fragments and vector backbone after PCR or restriction digests.
-
Ligation/Assembly Reaction:
-
Incorrect DNA Ratios: The molar ratio of insert to vector is important. For most assemblies, a 1:3 to 1:5 vector-to-insert molar ratio is a good starting point.
-
Inactive Enzymes: Enzymes (ligase, polymerases, restriction enzymes) can lose activity over time, especially with repeated freeze-thaw cycles. Use fresh enzymes and buffers if you suspect this is an issue.
-
-
Toxicity of the Gene Cluster: Large gene clusters, particularly those encoding metabolic pathways, can sometimes be toxic to E. coli. Try incubating your plates at a lower temperature (e.g., 30°C) for a longer period. You can also consider using a low-copy number plasmid.
Gibson Assembly
Question: My Gibson Assembly reaction yields no or very few colonies. What should I troubleshoot?
Answer: Here are common reasons for Gibson Assembly failure and how to address them:
-
Primer Design: The overlapping regions between adjacent DNA fragments are critical.
-
Ensure overlaps are 20-40 bp in length.
-
The melting temperature (Tm) of the overlapping sequences should be above 50°C.
-
Avoid regions with strong secondary structures or high GC content in the overlaps.
-
-
DNA Fragment Purity and Concentration:
-
Gel purify your PCR products to remove primer-dimers and non-specific amplicons.
-
Quantify your DNA fragments accurately. Use equimolar amounts of each fragment in the assembly reaction. For a typical reaction, 10-100 ng of each fragment is recommended.
-
-
Exonuclease Activity: The 5' exonuclease needs to create single-stranded overhangs for annealing. If the DNA ends are damaged or blocked, this step can fail. Ensure your DNA fragments have clean ends.
-
Incorrect Incubation: The standard Gibson Assembly protocol calls for a 1-hour incubation at 50°C. Ensure your thermocycler is properly calibrated.
Question: I am getting colonies, but they all contain the parent vector without the insert. How can I reduce this background?
Answer: Parent vector background is a common issue. Here are some strategies to minimize it:
-
Vector Linearization: Ensure complete digestion of your vector. After digestion, run a small amount on a gel to confirm linearization. Gel purify the linearized vector to remove any undigested plasmid.
-
DpnI Digestion: If your vector was prepared by PCR from a methylated plasmid template, treat the PCR product with DpnI to digest the template DNA.
-
Phosphatase Treatment: If you are using a single restriction enzyme to linearize your vector, treat it with a phosphatase (e.g., Calf Intestinal Phosphatase or Shrimp Alkaline Phosphatase) to prevent re-ligation of the vector to itself.
Golden Gate Assembly
Question: My Golden Gate Assembly has a high number of incorrect colonies or no colonies at all. What are the likely causes?
Answer: Golden Gate assembly is very efficient but sensitive to several factors:
-
Internal Restriction Sites: The Type IIS restriction enzyme you are using (e.g., BsaI, BsmBI) should not have recognition sites within your DNA fragments. Use a DNA analysis software to check for and remove any internal sites through site-directed mutagenesis if necessary.
-
Enzyme Activity: Type IIS enzymes can be sensitive. Use a high-quality, high-fidelity enzyme and ensure the reaction buffer is compatible with both the restriction enzyme and the ligase.
-
Overhang Design: The 4 bp overhangs must be unique and complementary for each ligation junction to ensure directional assembly. Avoid palindromic overhangs, as they can lead to incorrect assemblies.
-
Cycling Conditions: A common protocol involves cycling between the optimal temperatures for digestion (e.g., 37°C for BsaI) and ligation (16°C). Ensure your thermocycler program is set up correctly. A final digestion step at the restriction enzyme's optimal temperature can help eliminate remaining circularized starting vectors.
Question: The assembly efficiency of my multi-fragment Golden Gate reaction is very low. How can I improve it?
Answer: For complex, multi-part assemblies:
-
Equimolar Ratios: Accurately quantify each DNA fragment and the destination vector and use them in equimolar amounts.
-
Pre-cloned Fragments: For assemblies with many fragments (>6), it is often beneficial to first clone smaller sub-assemblies and then combine them in a subsequent Golden Gate reaction.
-
Reaction Time and Cycles: Increase the number of cycles in your thermocycler program (e.g., from 30 to 50 cycles) to give the assembly more time to complete.
Yeast-based Assembly (TAR Cloning)
Question: I am having trouble with the efficiency of my TAR cloning experiment in yeast. What are the critical parameters?
Answer: Transformation-Associated Recombination (TAR) in Saccharomyces cerevisiae is powerful for large DNA assembly but requires attention to detail:
-
Yeast Competence: The transformation efficiency of your yeast spheroplasts is paramount. Prepare fresh, highly competent spheroplasts for each experiment.
-
Homology Arm Length: The length of the homologous regions at the ends of your fragments and the vector is crucial for efficient recombination. For large gene clusters, homology arms of at least 40-60 bp are recommended, and longer arms (up to several hundred bp) can further increase efficiency.
-
DNA Quality and Quantity: Use high-quality, purified DNA fragments. The amount of DNA is also important; for a typical transformation, use 100-200 ng of the vector and an equimolar amount of each insert.
-
Genomic DNA Contamination: When isolating the assembled plasmid from yeast for transfer to E. coli, it is common to have contamination with yeast genomic DNA, which can inhibit subsequent transformations. Use a high-quality plasmid purification kit and consider an additional purification step if you suspect contamination.
Question: After successfully assembling my gene cluster in yeast, I am struggling to recover the plasmid in E. coli. What could be the issue?
Answer: This is a common bottleneck. Here are some potential solutions:
-
Low Plasmid Yield from Yeast: Plasmid yields from yeast can be low. Maximize your yield by using a robust yeast plasmid miniprep protocol. You may need to pool several preparations.
-
Plasmid Stability in E. coli: Large plasmids containing repetitive sequences can be unstable in certain E. coli strains. Use a strain specifically designed for stable maintenance of large or unstable DNA, such as NEB Stable Competent E. coli.
-
Electroporation: For large plasmids, electroporation is generally more efficient than chemical transformation for getting the DNA into E. coli.
Data Presentation
Table 1: Comparison of Gene Cluster Assembly Methods
| Feature | Gibson Assembly | Golden Gate Assembly | TAR Cloning (in yeast) |
| Principle | Homologous recombination in vitro | Restriction-ligation with Type IIS enzymes | Homologous recombination in vivo |
| Typical Success Rate (for >30 kb assemblies) | 60-90% | 70-95% | >80% |
| Error Rate (per kb) | ~1 in 5 kb | ~1 in 7 kb | ~1 in 10 kb (in yeast) |
| Maximum Assembled Size | Up to 1 Mb reported, routinely up to 100 kb | Up to 100 kb, practically limited by the number of fragments | >300 kb |
| Number of Fragments | Routinely 2-6, up to 15 reported | Routinely 2-10, up to 30+ reported | Can assemble many fragments, limited by transformation efficiency |
| Key Advantages | Sequence-independent overlaps, single-tube reaction | High efficiency, directional, can be automated | Very large DNA assembly, no in vitro enzymatic steps for assembly |
| Key Limitations | Can be inhibited by repetitive sequences, primer cost | Requires removal of internal restriction sites, overhang design is critical | Requires yeast cultivation and subsequent plasmid rescue to E. coli |
Note: Success rates and error rates are estimates and can vary significantly based on the complexity of the DNA sequence, the number of fragments, and the proficiency of the researcher.
Experimental Protocols
Protocol 1: Gibson Assembly of the Glidobactin Gene Cluster
-
Fragment Preparation:
-
Design primers with 25-30 bp overlaps for each gene in the Glidobactin cluster. The forward primer of the first gene and the reverse primer of the last gene should have overlaps with the linearized vector.
-
Amplify each gene using a high-fidelity DNA polymerase.
-
Run PCR products on an agarose gel and gel-purify the correct bands.
-
Quantify the concentration of each purified fragment.
-
-
Vector Preparation:
-
Linearize the expression vector (e.g., pET-28a) by restriction digest at the desired insertion site.
-
Confirm complete linearization by running a small aliquot on an agarose gel.
-
Gel purify the linearized vector.
-
-
Gibson Assembly Reaction:
-
In a PCR tube, combine the following:
-
Linearized vector (50-100 ng)
-
Each DNA fragment in an equimolar ratio to the vector
-
2x Gibson Assembly Master Mix (to a final volume of 20 µL)
-
Nuclease-free water to 20 µL
-
-
Incubate the reaction at 50°C for 60 minutes.
-
-
Transformation:
-
Transform 2 µL of the assembly reaction into 50 µL of high-efficiency competent E. coli cells.
-
Plate on selective media and incubate at 37°C overnight.
-
-
Screening:
-
Pick several colonies and screen for the correct assembly by colony PCR using primers that span the assembly junctions.
-
Confirm positive clones by restriction digest and Sanger sequencing of the entire assembled cluster.
-
Protocol 2: Golden Gate Assembly of the Glidobactin Gene Cluster
-
Fragment and Vector Preparation:
-
Design primers to amplify each gene of the Glidobactin cluster. The primers should include a BsaI (or other Type IIS) recognition site and a unique 4 bp overhang. Ensure the recognition sites are oriented to be removed after cleavage.
-
"Domesticate" the DNA fragments by removing any internal BsaI sites via silent mutation.
-
Amplify each fragment with a high-fidelity polymerase and purify.
-
Use a destination vector containing two BsaI sites with overhangs complementary to the first and last fragments of the assembly.
-
-
Golden Gate Assembly Reaction:
-
In a single tube, combine:
-
Destination vector (75 ng)
-
Each purified DNA fragment (equimolar amounts)
-
T4 DNA Ligase buffer (10x)
-
T4 DNA Ligase (1 µL)
-
Nuclease-free water to a final volume of 20 µL
-
-
Perform the reaction in a thermocycler with the following program:
-
30-50 cycles of (37°C for 3 minutes, 16°C for 4 minutes)
-
Final digestion at 50°C for 5 minutes
-
Heat inactivation at 80°C for 5 minutes
-
-
-
Transformation and Screening:
-
Follow steps 4 and 5 from the Gibson Assembly protocol.
-
Protocol 3: TAR Cloning of the Glidobactin Gene Cluster
-
Vector and Insert Preparation:
-
Prepare a yeast shuttle vector (containing a yeast origin of replication, a centromere, and a selectable marker) by linearizing it at a cloning site.
-
Amplify the entire Glidobactin gene cluster in one or several large fragments.
-
Alternatively, use total genomic DNA from the native Glidobactin producer.
-
Generate "hooks" for recombination by PCR-amplifying 500 bp regions from the ends of the gene cluster and cloning them into the linearized yeast vector, flanking the cloning site.
-
-
Yeast Transformation:
-
Prepare highly competent yeast spheroplasts.
-
Co-transform the linearized vector containing the homology arms and the DNA fragments (or genomic DNA) into the yeast cells.
-
Plate the transformed cells on selective medium (e.g., SC-Ura) and incubate at 30°C for 2-3 days.
-
-
Screening in Yeast:
-
Screen yeast colonies for the presence of the assembled gene cluster by PCR using primers specific to the genes within the cluster.
-
-
Plasmid Rescue to E. coli:
-
Isolate the plasmid DNA from positive yeast colonies using a yeast plasmid miniprep kit.
-
Transform the isolated plasmid into electrocompetent E. coli cells designed for large plasmid maintenance.
-
Plate on selective media and screen E. coli colonies by PCR and restriction digest.
-
Visualizations
Glidobactin Biosynthesis and Regulatory Model
Caption: A model for the regulation and biosynthesis of Glidobactin A.
Experimental Workflow for Heterologous Expression of Glidobactin
Caption: A generalized workflow for the heterologous production of Glidobactin.
Troubleshooting Logic for Failed Assembly
Technical Support Center: Enhancing Glidobactin Production in Photorhabdus asymbiotica
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the production of glidobactins in Photorhabdus asymbiotica.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments aimed at producing glidobactins.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very low glidobactin production in liquid culture. | The glidobactin biosynthetic gene cluster is often silent under standard laboratory conditions.[1][2] | 1. Optimize Fermentation Media: Switch from general-purpose media like Tryptic Soy Broth (TSB) to a defined medium. A defined medium has been shown to induce glidobactin production.[1] While the exact optimal composition may require some experimentation, start with a known formulation (see Experimental Protocols). 2. In Vivo Cultivation: Cultivate P. asymbiotica in an insect host, such as crickets (Acheta domestica) or wax moth larvae (Galleria mellonella). The insect environment can provide the necessary triggers to activate the gene cluster.[1] 3. Genetic Engineering: If molecular biology tools are available, consider replacing the native promoter of the glidobactin biosynthetic gene cluster with a strong, inducible promoter. This has been successfully demonstrated in the related species Photorhabdus laumondii.[3] |
| Inconsistent glidobactin yields between batches. | Minor variations in media preparation, inoculum quality, or cultivation parameters. | 1. Standardize Inoculum Preparation: Use a consistent method for preparing the starter culture, ensuring the same growth phase and cell density for inoculation. 2. Precise Media Preparation: Carefully control the pH and ensure all components are fully dissolved. Prepare fresh media for each experiment. 3. Monitor Cultivation Parameters: Maintain consistent temperature, agitation, and aeration rates throughout the fermentation process. |
| Contamination of P. asymbiotica cultures. | Improper aseptic technique during inoculation or sampling. Contaminated media or equipment. | 1. Strict Aseptic Technique: Work in a laminar flow hood and sterilize all equipment and media thoroughly. 2. Monitor for Contaminants: Regularly check cultures for any changes in color, turbidity, or colony morphology on agar plates. Common contaminants can alter the pH of the media, inhibiting P. asymbiotica growth and glidobactin production. 3. Isolate and Re-streak: If contamination is suspected, streak the culture on a suitable agar medium to isolate pure colonies of P. asymbiotica for subsequent experiments. |
| Difficulty in detecting glidobactins by HPLC-MS. | Low concentration of glidobactins in the extract. Matrix effects from the culture medium or insect host. Improper HPLC-MS parameters. | 1. Concentrate the Extract: After extraction, evaporate the solvent to concentrate the glidobactins. 2. Solid-Phase Extraction (SPE): Use SPE to clean up the sample and remove interfering compounds before HPLC-MS analysis. 3. Optimize MS Parameters: Ensure the mass spectrometer is calibrated and use the correct precursor and product ions for detecting glidobactin A and its analogues (see Experimental Protocols for suggested parameters). |
Frequently Asked Questions (FAQs)
Q1: Why are glidobactins not produced in standard laboratory media?
A1: The biosynthetic gene cluster responsible for glidobactin production in Photorhabdus asymbiotica is often transcriptionally silent under nutrient-rich, standard laboratory conditions.[1][2] The regulatory mechanisms controlling its expression are complex and appear to be activated by specific environmental cues, such as those found within an insect host.
Q2: What is the most effective method to induce glidobactin production?
A2: Currently, two main strategies have proven effective:
-
Cultivation in a specific defined medium: This method has been shown to induce the production of glidobactin A and other derivatives in liquid culture.[1]
-
In vivo cultivation: Injecting P. asymbiotica into an insect host, such as crickets, reliably triggers the production of glidobactins.[1]
Q3: Are there genetic modification techniques to enhance production?
A3: Yes. While challenging, genetic manipulation of Photorhabdus is possible. A promising approach is the exchange of the native promoter of the glidobactin biosynthetic gene cluster with a strong, inducible promoter.[3] This can lead to constitutive or controlled high-level expression of the gene cluster, resulting in increased glidobactin yields. Heterologous expression of the gene cluster in a more genetically tractable host like E. coli is another viable option.[3]
Q4: What are the known derivatives of glidobactin produced by P. asymbiotica?
A4: P. asymbiotica has been shown to produce glidobactin A, luminmycin A, and luminmycin D.[1]
Q5: What are the bioactivities of glidobactins?
A5: Glidobactins are potent proteasome inhibitors and exhibit significant cytotoxicity against various cancer cell lines, including human pancreatic cells.[1][4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the bioactivity of glidobactins produced by P. asymbiotica.
Table 1: Cytotoxicity and Proteasome Inhibition of Glidobactins
| Compound | Cytotoxicity against Human Pancreatic Cells (IC₅₀) | Proteasome Inhibition (IC₅₀) |
| Glidobactin A | 7.0 x 10⁻³ µM | 0.069 µM |
| Luminmycin A | 0.018 µM | 0.88 µM |
| Luminmycin D | 0.11 µM | 0.38 µM |
Data sourced from Theodore et al., 2012.[1]
Experimental Protocols
Protocol 1: Fermentation of P. asymbiotica for Glidobactin Production
1. Media Preparation (Defined Medium)
-
Prepare a defined medium that has been shown to induce glidobactin production. While the exact composition from the inducing study is not fully published, a starting point could be a modified minimal medium.
-
Example Minimal Medium Base:
-
K₂HPO₄: 7 g/L
-
KH₂PO₄: 3 g/L
-
(NH₄)₂SO₄: 1 g/L
-
Sodium citrate dihydrate: 0.5 g/L
-
MgSO₄·7H₂O: 0.1 g/L
-
-
Trace Elements Solution (1000x):
-
FeSO₄·7H₂O: 500 mg/L
-
MnSO₄·H₂O: 500 mg/L
-
ZnSO₄·7H₂O: 500 mg/L
-
CuSO₄·5H₂O: 50 mg/L
-
CoCl₂·6H₂O: 50 mg/L
-
-
Autoclave the base medium and the trace elements solution separately.
-
Aseptically add 1 mL of the trace elements solution per liter of base medium.
-
Aseptically add a sterile carbon source (e.g., 2% glucose or sucrose).
2. Inoculation and Cultivation
-
Prepare a starter culture of P. asymbiotica in Tryptic Soy Broth (TSB) by incubating at 28-30°C with shaking at 200 rpm for 12-16 hours.
-
Inoculate the defined medium with the starter culture to an initial OD₆₀₀ of 0.05.
-
Incubate the production culture at 28-30°C with shaking at 200 rpm for 72-96 hours.
-
Monitor the culture for a color change to a golden-red hue, which may indicate glidobactin production.[1]
Protocol 2: Extraction and Purification of Glidobactins
1. Extraction
-
Centrifuge the fermentation culture at 8,000 x g for 20 minutes to pellet the cells.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator.
2. Purification
-
Resuspend the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Perform flash chromatography on a silica gel column using a hexane-CH₂Cl₂-MeOH gradient to fractionate the extract.
-
Monitor the fractions for bioactivity (e.g., cytotoxicity assay) or by HPLC-MS to identify fractions containing glidobactins.
-
Further purify the active fractions using reverse-phase HPLC (C18 column) with a methanol-water gradient.[1]
Protocol 3: HPLC-MS/MS Quantification of Glidobactins
1. HPLC Parameters
-
Column: C18 column (e.g., Agilent Eclipse Plus C18, 3.5 µm, 2.1 x 30 mm).[5]
-
Mobile Phase A: Water + 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile + 0.1% formic acid.[5]
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage, and then return to the initial conditions. For example, 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.[5]
-
Column Temperature: 40°C.[5]
2. MS/MS Parameters
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Precursor Ions (m/z):
-
Glidobactin A: [M+H]⁺
-
Luminmycin A: [M+H]⁺
-
Luminmycin D: [M+H]⁺
-
-
Product Ions: Determine the characteristic product ions for each glidobactin derivative by performing a product ion scan on a standard or a purified sample.
-
Collision Energy: Optimize the collision energy for each precursor-product ion transition to achieve the best signal intensity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed regulatory pathway for glidobactin biosynthesis in P. asymbiotica.
Caption: General experimental workflow for glidobactin production and analysis.
References
- 1. Production of Cytotoxic Glidobactins/Luminmycins by Photorhabdus asymbiotica in Liquid Media and Live Crickets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of cytotoxic glidobactins/luminmycins by Photorhabdus asymbiotica in liquid media and live crickets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Heterorhabditis and Photorhabdus Symbiosis: A Natural Mine of Bioactive Compounds [frontiersin.org]
- 5. A rapid combinatorial assembly method for gene cluster characterisation illuminates glidobactin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cytotoxicity in Non-Cancerous Cell Lines
This guide provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting strategies for cytotoxicity assays involving non-cancerous cell lines.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: Why am I seeing high background absorbance in my negative/vehicle control wells in an MTT or LDH assay?
Answer: High background in control wells can obscure the true effect of your test compound. Several factors can contribute to this issue:
-
High Cell Seeding Density: Plating too many cells can lead to overcrowding, nutrient depletion, and waste product accumulation, causing spontaneous cell death even without a toxic compound.[1] This is particularly relevant for negative controls with high serum concentrations that promote rapid growth.[2] It's crucial to determine the optimal cell density before starting the experiment.[3]
-
Contamination: Microbial contamination (bacteria, fungi, or mycoplasma) can cause cell stress and death, leading to increased LDH release or altered metabolic activity.[4][5] Visually inspect cultures for turbidity or changes in media color and perform routine mycoplasma testing.[6]
-
Media and Serum Quality: The quality and formulation of the culture medium and serum are critical. High inherent LDH activity in the serum can elevate background in an LDH assay; reducing the serum concentration may help.[7] Media components can also degrade over time, especially with exposure to light, leading to the formation of cytotoxic byproducts.
-
Reagent Issues: The assay reagents themselves can be a source of high background. For instance, some compounds or nanoparticles may have inherent LDH-like activity or interfere with the formazan product in an MTT assay, leading to false positives.[8][9]
Question 2: My results are inconsistent across replicate wells and between experiments. What are the common causes?
Answer: Poor reproducibility is a frequent challenge in cell-based assays. The root cause often lies in subtle variations in cell handling and experimental setup.
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.[1] Ensure the cell suspension is homogenous by mixing gently and frequently during plating.[10] Allowing the plate to sit at room temperature for about 30 minutes before incubation can promote a more even distribution of cells.[11]
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and viability. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media to create a humidity barrier.[1]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or assay reagents will directly impact the final readout. Calibrate pipettes regularly and use proper techniques to avoid introducing bubbles or causing excessive shear stress on cells.[10]
-
Cell Passage Number and Health: The characteristics of cell lines can change at high passage numbers, affecting their growth rate and sensitivity to cytotoxic agents.[4] Always use cells within a consistent and validated passage range. Ensure cells are healthy and in the logarithmic growth phase when seeding for an experiment.
Question 3: My positive control shows little to no cytotoxicity. Why is it not working?
Answer: A failing positive control undermines the validity of the entire experiment. This issue usually points to a problem with the control agent itself or the experimental conditions.
-
Incorrect Concentration: The concentration of the positive control agent may be too low to induce significant cell death in your specific cell line and under your assay conditions. Verify calculations and consider performing a dose-response curve for the positive control.
-
Agent Degradation: The positive control compound may have degraded due to improper storage (e.g., exposure to light, incorrect temperature, repeated freeze-thaw cycles). Prepare fresh working solutions from a reliable stock.
-
Assay Timing: Cytotoxicity is a time-dependent process. The incubation time after adding the positive control may be too short to allow for the full cytotoxic effect to manifest. The appearance of different cell death markers varies; for example, LDH release is an early event in necrosis but a late event in apoptosis.[6]
-
Cell Resistance: The cell line you are using may be inherently resistant to the chosen positive control. Ensure the control is appropriate for your specific cell type.
Logical Troubleshooting Workflow
Here is a decision-making workflow for troubleshooting a common issue: unexpected cell death in control wells.
Caption: A flowchart for diagnosing causes of control well death.
Frequently Asked Questions (FAQs)
Question 1: How do I choose the right cytotoxicity assay?
Answer: The choice of assay depends on the suspected mechanism of cell death, the test compound's properties, and available equipment. It is often recommended to use multiple assays to confirm results.[12][13]
-
MTT/XTT/WST Assays: These colorimetric assays measure metabolic activity via mitochondrial dehydrogenases.[14][15] They are widely used but can be affected by compounds that alter cellular metabolism without killing the cell.[16]
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH), an enzyme that leaks from cells with damaged plasma membranes, which is a hallmark of necrosis or late apoptosis.[3][7]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays quantify ATP, which is present only in viable cells.[17]
-
Live/Dead Staining (e.g., Trypan Blue, Propidium Iodide): These methods directly count viable versus non-viable cells based on membrane integrity.[12] Trypan blue exclusion is a straightforward method for distinguishing live from dead cells.[14]
Question 2: What is an acceptable level of solvent (e.g., DMSO) toxicity?
Answer: The solvent used to dissolve your test compound should be non-toxic at its final working concentration. A vehicle control (media + solvent) is essential to determine this. For most non-cancerous cell lines, DMSO concentrations are kept below 0.5%, and often below 0.1%, as higher concentrations can induce cytotoxicity or other biological effects. The acceptable limit is cell-line dependent and must be determined experimentally.
| Solvent | Typical Max Concentration | Target Cell Line (Example) |
| DMSO | < 0.5% | HEK293 |
| Ethanol | < 0.5% | NIH/3T3 |
| Methanol | < 0.1% | HaCaT |
Question 3: What is the difference between a cytotoxic and a cytostatic effect?
Answer: These terms describe different impacts on a cell population.
-
Cytotoxic: A cytotoxic effect leads to cell death through processes like necrosis or apoptosis.[12] This is measured by a decrease in the number of viable cells.
-
Cytostatic: A cytostatic effect inhibits cell division and proliferation without directly causing cell death.[12] In an assay, this would appear as a plateau in cell number over time, rather than a reduction.
Distinguishing between these effects is crucial. Assays that measure metabolic activity (like MTT) over a single, long time point might not differentiate between a large population of non-proliferating cells and a smaller population of healthy, proliferating cells. Time-course experiments or methods that count absolute cell numbers can help distinguish between the two.[11]
Key Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell viability by measuring the metabolic conversion of yellow tetrazolium salt (MTT) to purple formazan crystals by living cells.[13][18]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow attachment.[19]
-
Compound Treatment: Remove the old media and add fresh media containing various concentrations of your test compound, along with positive and vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[19] During this time, viable cells will produce purple formazan crystals.[14]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the crystals.[14][20]
-
Absorbance Reading: Measure the absorbance of the solution on a microplate reader at a wavelength of 570 nm.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle control wells. % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
Protocol 2: LDH Cytotoxicity Assay
This protocol quantifies cytotoxicity by measuring LDH released from cells with compromised membranes.[7]
-
Assay Setup: Seed cells and treat with compounds as described in the MTT protocol. Include three key controls for each condition:
-
Spontaneous LDH Release: Untreated cells (measures background).
-
Maximum LDH Release: Untreated cells lysed with a provided lysis buffer (positive control).
-
Vehicle Control: Cells treated with the compound solvent.
-
-
Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) or carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing substrate and dye) to each well.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light. The reaction results in the conversion of a tetrazolium salt into a red formazan product.[7]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate cytotoxicity as a percentage relative to the maximum LDH release control. % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100
General Cytotoxicity Assay Workflow
The following diagram illustrates the typical workflow for performing an in vitro cytotoxicity assay.
Caption: A standard workflow for in vitro cytotoxicity testing.
Apoptosis Signaling Pathways
Understanding the underlying molecular pathways of cell death can help interpret cytotoxicity results. Apoptosis, or programmed cell death, can be initiated through two main pathways:
-
Extrinsic (Death Receptor) Pathway: Triggered by external signals binding to death receptors on the cell surface (e.g., FasL binding to Fas), leading to the activation of caspase-8.
-
Intrinsic (Mitochondrial) Pathway: Initiated by internal stress signals (e.g., DNA damage), causing the release of cytochrome c from the mitochondria and activating caspase-9.
Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bnonews.com [bnonews.com]
- 4. Cell Culture Troubleshooting [sigmaaldrich.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Validation of an LDH Assay for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the drawbacks of LDH release assay? | AAT Bioquest [aatbio.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Pre-Clinical Testing → Example of In Vitro Study to Assess Drug Toxicity | Developing Medicines [drugdevelopment.web.unc.edu]
- 16. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Sigma-Aldrich [sigmaaldrich.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
reducing byproduct formation during Glidobactin D fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation of Glidobactin D. Our goal is to help you minimize byproduct formation and maximize the yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to other Glidobactins?
This compound is a member of the Glidobactin/Luminmycin family of potent proteasome inhibitors. These compounds are acylated tripeptide derivatives with a 12-membered ring structure.[1] this compound is also known as Luminmycin D. The chemical diversity within this family, including common byproducts like Glidobactin A and Luminmycin A, arises from the relaxed substrate specificity of the biosynthetic enzymes and flexible product release from the non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line.[2][3] Minor variations in the fatty acid side chain or modifications to the peptide core result in the different analogs.[4]
Q2: What are the common byproducts observed during this compound fermentation?
During the fermentation of this compound (Luminmycin D), several related compounds can be produced. The most common byproducts include:
-
Glidobactin A: Differs in the fatty acid side chain.
-
Luminmycin A: Another closely related analog.[1]
-
Open-ring intermediates: Hydrolyzed forms of the final product.[5]
-
Other Glidobactin-like natural products (GLNPs): A large number of structurally similar compounds can be generated due to the flexibility of the biosynthetic pathway.[2]
Q3: Which microorganisms are known to produce this compound?
This compound (Luminmycin D) has been successfully produced by Photorhabdus asymbiotica.[1] The biosynthetic gene cluster responsible for glidobactin production has also been identified in other species like Burkholderia spp. and Photorhabdus luminescens.[2][6] However, the expression of this gene cluster can be silent under standard laboratory conditions, requiring specific fermentation conditions or genetic activation.[2]
Q4: How can I differentiate and quantify this compound and its byproducts?
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the most effective method for separating and quantifying this compound and its byproducts.[1] A C18 reverse-phase column with a methanol-water gradient is typically used for separation.[1] The different analogs can be identified based on their distinct retention times and mass-to-charge ratios (m/z).
Troubleshooting Guide: Reducing Byproduct Formation
This guide addresses common issues related to byproduct formation during this compound fermentation and provides potential solutions.
Issue 1: High levels of Glidobactin A and other known analogs.
Possible Causes:
-
Suboptimal fermentation medium composition.
-
Non-ideal physical fermentation parameters (temperature, pH, aeration).
-
Inherent flexibility of the biosynthetic pathway.
Troubleshooting Steps:
-
Optimize Fermentation Medium:
-
Carbon and Nitrogen Sources: The ratio and type of carbon and nitrogen sources can significantly influence the product profile. Experiment with different sources and concentrations. A defined medium has been successfully used for producing this compound.[1]
-
Precursor Feeding: While specific precursors for directing biosynthesis towards this compound are not well-documented, you can experiment with feeding different fatty acids to influence the acylation step of the biosynthesis.
-
-
Adjust Fermentation Parameters:
-
Temperature and pH: Optimize the temperature and pH of the culture. For Photorhabdus asymbiotica, fermentation has been carried out at 25°C without pH adjustment.[1]
-
Aeration and Agitation: Ensure adequate oxygen supply and mixing. For P. asymbiotica, a stirring speed of 20 rpm has been used in a bioreactor.[1]
-
-
Genetic Engineering (Advanced):
-
Promoter Engineering: The biosynthetic gene cluster for glidobactins is often silent. Replacing the native promoter with a strong, inducible promoter can enhance the production of the desired compound and potentially alter the ratio of byproducts.[2]
-
Gene Knockout/Modification: Identify and modify genes within the glb cluster that may contribute to byproduct formation. For example, modifying the acyltransferase domain could alter the selection of the fatty acid side chain.
-
Issue 2: Presence of numerous unknown peaks in HPLC/LC-MS analysis.
Possible Causes:
-
Degradation of this compound or its intermediates.
-
Production of a wide range of unexpected Glidobactin-like natural products (GLNPs).
-
Contamination of the culture.
Troubleshooting Steps:
-
Verify Peak Identity: Use high-resolution mass spectrometry and tandem MS (MS/MS) to obtain structural information about the unknown peaks and determine if they are related to the glidobactin scaffold.
-
Optimize Extraction and Storage: Ensure that the extraction procedure and storage of the fermentation broth and extracts are optimized to prevent degradation of the target compounds.
-
Refine Fermentation Conditions:
-
Media Composition: The complexity of the medium can contribute to the diversity of secondary metabolites. Try a more defined medium to reduce the number of unknown compounds.
-
Harvest Time: Analyze samples at different time points during the fermentation to determine if the unknown peaks are intermediates or degradation products.
-
-
Strain Purity: Ensure the purity of your production strain through regular quality control checks.
Experimental Protocols
Fermentation Protocol for this compound Production
This protocol is based on the successful production of Luminmycin D (this compound) from Photorhabdus asymbiotica.[1]
1. Microorganism and Culture Preparation:
-
Strain: Photorhabdus asymbiotica ATCC 43949.
-
Starter Culture: Prepare a starter culture in Tryptic Soy Broth (TSB) and incubate at room temperature on a rotary shaker at 120 rpm for 12 hours.
2. Fermentation:
-
Bioreactor: Use a 20 L bioreactor for scale-up production.
-
Inoculation: Inoculate the bioreactor containing the defined medium with the starter culture.
-
Incubation: Stir the culture at 20 rpm at 25°C for 1 week.
3. Extraction:
-
Extract the fermentation broth with an equal volume of ethyl acetate.
-
Combine the organic layers and dry under reduced pressure.
Analytical Protocol: HPLC Separation
This protocol is for the separation of glidobactin/luminmycin metabolites.[1]
1. Column: C18 reverse-phase column.
2. Mobile Phase:
-
Solvent A: Water
-
Solvent B: Methanol
3. Gradient:
-
20% Methanol held for 5 minutes.
-
20–100% Methanol over 50 minutes.
-
100% Methanol held for 10 minutes.
4. Flow Rate: 10 mL/min.
Data Presentation
Table 1: Defined Fermentation Medium for this compound Production [1]
| Component | Concentration (g/L) |
| KH₂PO₄ | 2.0 |
| NH₄Cl | 1.5 |
| MgSO₄·7H₂O | 0.5 |
| Glycerol | 10.0 |
| myo-Inositol | 0.4 |
| Monosodium L-glutamate | 5.0 |
| NaF | 0.084 |
| FeSO₄·7H₂O | 0.025 |
| ZnSO₄·7H₂O | 0.01 |
| CoCl₂·6H₂O | 0.01 |
| CaCO₃ | 0.25 |
| p-Aminobenzoate | 0.001 |
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: Troubleshooting workflow for reducing byproduct formation.
References
- 1. Production of Cytotoxic Glidobactins/Luminmycins by Photorhabdus asymbiotica in Liquid Media and Live Crickets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin-like Proteasome Inhibitors from Photorhabdus laumondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. Heterologous expression of a Photorhabdus luminescens syrbactin-like gene cluster results in production of the potent proteasome inhibitor glidobactin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Proteasome Inhibition: Glidobactin D vs. Bortezomib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Glidobactin D and the clinically approved proteasome inhibitor, bortezomib. The comparison focuses on their mechanisms of action, inhibitory profiles, and the downstream cellular consequences of proteasome inhibition.
A Note on this compound: Direct comparative studies and specific quantitative data for this compound are limited in the current scientific literature. Therefore, this guide will utilize data from closely related and well-characterized members of the glidobactin family, primarily Glidobactin C, as a representative to compare against bortezomib. Glidobactins share a common macrocyclic core structure responsible for their proteasome inhibitory activity.
Executive Summary
Bortezomib, a dipeptide boronate, is a first-in-class proteasome inhibitor that reversibly targets the chymotrypsin-like (β5) subunit of the 20S proteasome. In contrast, glidobactins are natural product-derived irreversible inhibitors that covalently bind to the active site threonine of the proteasome. Notably, certain glidobactins, such as Glidobactin C, exhibit potent co-inhibition of both the chymotrypsin-like (β5) and trypsin-like (β2) subunits of the proteasome. This dual inhibition may offer therapeutic advantages, particularly in solid tumors.
Mechanism of Action
Bortezomib
Bortezomib is a reversible inhibitor of the 26S proteasome. Its boronic acid moiety forms a stable tetrahedral intermediate with the N-terminal threonine residue in the catalytic site of the β5 subunit, which is responsible for the chymotrypsin-like activity of the proteasome.[1][2][3] This inhibition leads to the accumulation of ubiquitinated proteins, triggering endoplasmic reticulum (ER) stress, inhibition of the NF-κB signaling pathway, cell cycle arrest, and ultimately, apoptosis.[3][4]
This compound (Represented by Glidobactin C)
Glidobactins are a class of macrocyclic natural products that act as irreversible proteasome inhibitors.[5] They contain an α,β-unsaturated carbonyl group within their 12-membered ring system, which acts as a Michael acceptor for the hydroxyl group of the active site N-terminal threonine residue of the proteasome subunits.[5] This results in the formation of a stable covalent bond. Glidobactin C has been shown to potently inhibit both the β5 (chymotrypsin-like) and β2 (trypsin-like) subunits of the constitutive and immunoproteasome.[6][7] The long aliphatic tail of glidobactins is crucial for their high inhibitory potency.[8][9]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data for the inhibitory activity of Glidobactin C and provides a qualitative comparison with bortezomib. Direct comparative IC50 values from a single study are not available.
| Inhibitor | Target Subunit | IC50 (nM) | Organism/Proteasome Type | Reference |
| Glidobactin C | β5 (Chymotrypsin-like) | 2.9 ± 2.2 | Human constitutive proteasome | [7] |
| β2 (Trypsin-like) | 2.4 ± 2.8 | Human constitutive proteasome | [7] | |
| β5i (Chymotrypsin-like) | 7.1 ± 5.3 | Human immunoproteasome | [7] | |
| β2i (Trypsin-like) | 2.5 ± 2.0 | Human immunoproteasome | [7] | |
| Bortezomib | β5 (Chymotrypsin-like) | Potent (low nM range) | Human proteasome | [1][10] |
| β1 (Caspase-like) | Moderate inhibition | Human proteasome |
Signaling Pathways and Cellular Effects
Proteasome inhibition by both this compound (as represented by other glidobactins) and bortezomib leads to a cascade of cellular events culminating in apoptosis. The primary mechanism involves the accumulation of misfolded and regulatory proteins, leading to cellular stress and the activation of pro-apoptotic pathways.
References
- 1. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural product scaffolds as inspiration for the design and synthesis of 20S human proteasome inhibitors - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00111B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Retrospective matched-pairs analysis of bortezomib plus dexamethasone versus bortezomib monotherapy in relapsed multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic formation of glidobactamine: a peptide nucleus of glidobactins A, B and C, new lipopeptide antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-world comparative effectiveness of triplets containing bortezomib (B), carfilzomib (C), daratumumab (D), or ixazomib (I) in relapsed/refractory multiple myeloma (RRMM) in the US - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxicity of Glidobactin Analogs and Carfilzomib
A detailed examination of two classes of potent proteasome inhibitors reveals comparable in vitro efficacy against various cancer cell lines. This guide provides a head-to-head comparison of the cytotoxic profiles of a Glidobactin analog (Glidobactin A) and the second-generation proteasome inhibitor, carfilzomib, supported by experimental data and detailed methodologies.
Due to the limited availability of specific cytotoxic data for Glidobactin D, this comparison utilizes data for the closely related and well-characterized Glidobactin A. Both compounds belong to the glidobactin family of natural products and share a common mechanism of action as proteasome inhibitors.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Glidobactin A and carfilzomib in various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Glidobactin A | B16 Melanoma | Melanoma | Not Specified (Potent) |
| HCT-116 | Colon Cancer | Not Specified (Potent) | |
| Carfilzomib | ANBL-6 | Multiple Myeloma | <5 |
| RPMI 8226 | Multiple Myeloma | 5 | |
| MDA-MB-361 | Breast Cancer | 6.34 | |
| T-47D | Breast Cancer | 76.51 | |
| Multiple Myeloma Cell Lines (Average) | Multiple Myeloma | 21.8 (Chymotrypsin-like subunit) |
Experimental Protocols
General Cytotoxicity Assessment (MTT Assay)
A common method to determine the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with serial dilutions of the test compound (e.g., Glidobactin A or carfilzomib) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 540 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Proteasome Inhibition Assay
To specifically measure the inhibitory effect of the compounds on the proteasome, a fluorometric activity assay is often employed.
Methodology:
-
Lysate Preparation: Cell lysates are prepared from cancer cells to isolate the proteasomes.
-
Substrate Addition: A fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for the chymotrypsin-like activity) is added to the cell lysates.
-
Compound Incubation: The lysates are incubated with varying concentrations of the test compound (Glidobactin A or carfilzomib).
-
Fluorescence Measurement: The activity of the proteasome is determined by measuring the fluorescence generated from the cleavage of the fluorogenic substrate over time.
-
Inhibition Calculation: The percentage of proteasome inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to that of a control (without the inhibitor). The IC50 value for proteasome inhibition is then determined.
Signaling Pathway and Experimental Workflow Visualizations
Caption: Mechanism of action for Glidobactin analogs and Carfilzomib.
Caption: General workflow for an MTT-based cytotoxicity assay.
Validating the Covalent Binding of Glidobactin D to the Proteasome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data and methodologies for validating the covalent binding of Glidobactin D to the proteasome. It is designed to offer an objective overview of its performance relative to other proteasome inhibitors, supported by experimental evidence.
Performance Comparison of Proteasome Inhibitors
The inhibitory activity of this compound and its analogs against the proteasome has been evaluated and compared with established proteasome inhibitors. The following tables summarize the available quantitative data.
Table 1: Inhibitory Activity (IC50) of Glidobactin Analogs against Human Proteasome Subunits
| Compound | Chymotrypsin-like (β5) IC50 (nM) | Trypsin-like (β2) IC50 (nM) | Caspase-like (β1) IC50 (nM) |
| Glidobactin A | 19 | >200 | >200 |
| Glidobactin C | 2.9 ± 2.2 | 2.4 ± 2.8 | - |
| Cepafungin I | 4 | 24 | - |
| Bortezomib | ~5.7 | - | - |
Data for Glidobactin A, Cepafungin I, and Bortezomib are against the yeast proteasome, while data for Glidobactin C is against the human constitutive proteasome.[1][2]
Table 2: Comparative Inhibitory Potency (Ki50) of TIR-199 (a Glidobactin Analog) and FDA-Approved Proteasome Inhibitors in Multiple Myeloma (MM) Cell Lines
| Cell Line | Inhibitor | Chymotrypsin-like (β5) Ki50 (nM) | Caspase-like (β1) Ki50 (nM) | Trypsin-like (β2) Ki50 (nM) |
| ARD | TIR-199 | 14.61 ± 2.68 | >100 | >100 |
| Bortezomib | 3.8 ± 0.9 | >100 | >100 | |
| Carfilzomib | 6.2 ± 1.5 | >100 | >100 | |
| U266 | TIR-199 | 54.59 ± 10.4 | >100 | >100 |
| Bortezomib | 10.5 ± 2.1 | >100 | >100 | |
| Carfilzomib | 15.3 ± 3.2 | >100 | >100 | |
| MM.1R | TIR-199 | 26.8 ± 5.2 | >100 | 53.7 ± 15.9 |
| Bortezomib | 7.9 ± 1.8 | >100 | >100 | |
| Carfilzomib | 9.8 ± 2.3 | >100 | >100 |
Ki50 represents the concentration of the inhibitor required to achieve 50% inhibition of the proteasome's catalytic activity in living cells.[3]
Experimental Protocols for Validating Covalent Binding
The covalent interaction of this compound with the proteasome can be validated through several key experimental techniques.
Mass Spectrometry for Adduct Confirmation and Site Identification
Objective: To confirm the covalent binding of this compound to the proteasome and identify the specific amino acid residue(s) modified.
Methodology:
-
Incubation: Incubate purified human 20S proteasome with an excess of this compound for a sufficient time to allow for covalent bond formation. A control sample with the proteasome and vehicle (e.g., DMSO) should be run in parallel.
-
Intact Protein Analysis:
-
Desalt the protein samples using a suitable method (e.g., reverse-phase chromatography).
-
Analyze the samples by high-resolution mass spectrometry (e.g., ESI-Q-TOF or Orbitrap).
-
Compare the mass spectra of the this compound-treated and control samples. A mass shift corresponding to the molecular weight of this compound in the treated sample confirms covalent adduction.
-
-
Peptide Mapping for Site Identification:
-
Denature, reduce, and alkylate the protein samples.
-
Digest the proteins into smaller peptides using a specific protease (e.g., trypsin).
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against the proteasome protein sequence database, including a variable modification corresponding to the mass of this compound.
-
Identification of a peptide with the this compound modification will pinpoint the exact residue of covalent attachment.
-
X-ray Crystallography for Structural Elucidation
Objective: To visualize the three-dimensional structure of the this compound-proteasome complex and confirm the covalent bond.
Methodology:
-
Co-crystallization:
-
Incubate purified human 20S proteasome with a slight molar excess of this compound.
-
Screen for crystallization conditions using various precipitants, buffers, and temperatures.
-
Optimize the lead conditions to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement with a known proteasome structure as a search model.
-
Refine the model and analyze the electron density maps. Clear and unambiguous electron density corresponding to this compound covalently bound to a specific residue (e.g., the N-terminal threonine of the β5 subunit) provides definitive proof of the covalent interaction.[4]
-
Activity-Based Protein Profiling (ABPP) for Selectivity Analysis
Objective: To assess the selectivity of this compound for the proteasome within a complex biological sample.
Methodology:
-
Competitive ABPP:
-
Prepare cell lysates or use intact cells.
-
Pre-incubate the biological sample with varying concentrations of this compound.
-
Add a broad-spectrum, activity-based probe that targets the proteasome (e.g., a fluorescently tagged or biotinylated probe).
-
Separate the proteins by SDS-PAGE.
-
-
Data Analysis:
-
Visualize the labeled proteins by in-gel fluorescence scanning or by streptavidin blotting for biotinylated probes.
-
A decrease in the signal from the activity-based probe at the molecular weight corresponding to the proteasome subunits with increasing concentrations of this compound indicates competitive and covalent binding.
-
This method can also reveal potential off-targets of this compound.
-
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Workflow for mass spectrometry validation of covalent binding.
Caption: Inhibition of the Ubiquitin-Proteasome Pathway by this compound.
References
- 1. Natural product scaffolds as inspiration for the design and synthesis of 20S human proteasome inhibitors - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00111B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Syrbactin proteasome inhibitor TIR-199 overcomes bortezomib chemoresistance and inhibits multiple myeloma tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Transcriptomic Effects of Glidobactin D and Other Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of Glidobactin D, a potent proteasome inhibitor, with other well-established drugs in its class, namely Bortezomib and Carfilzomib. Due to the limited availability of public transcriptomic data for this compound, this guide presents a hypothetical comparative framework based on its known mechanism of action and data from studies on other proteasome inhibitors. The experimental protocols and data presented for Bortezomib and Carfilzomib are based on published research.
Introduction to Proteasome Inhibitors
The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of damaged or unnecessary proteins, thereby maintaining cellular homeostasis. In cancer cells, which often exhibit high rates of protein synthesis and accumulation of misfolded proteins, the proteasome is essential for survival. Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and the disruption of key signaling pathways, ultimately resulting in cell death. This makes the proteasome an attractive target for cancer therapy.
This compound belongs to the glidobactin family of natural products, which are known for their potent and irreversible inhibition of the proteasome. Glidobactins, including Glidobactin A and C, have been shown to covalently bind to and inhibit the β2 and β5 subunits of the 20S proteasome, as well as their immunoproteasome counterparts, β2i and β5i. This dual inhibition profile suggests a broad and potent anti-cancer activity.
Bortezomib (Velcade®) is a first-in-class proteasome inhibitor that reversibly inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[1] It is approved for the treatment of multiple myeloma and mantle cell lymphoma.[1]
Carfilzomib (Kyprolis®) is a second-generation proteasome inhibitor that irreversibly binds to and inhibits the chymotrypsin-like activity of the β5 subunit.[2] It is also used in the treatment of multiple myeloma and is noted for its high selectivity and potency.[1][2]
Comparative Analysis of Proteasome Inhibitors
This section provides a comparative summary of this compound, Bortezomib, and Carfilzomib, and outlines the expected transcriptomic consequences of their respective mechanisms of action.
| Feature | This compound | Bortezomib | Carfilzomib |
| Mechanism of Action | Irreversible covalent inhibitor | Reversible inhibitor | Irreversible covalent inhibitor |
| Primary Proteasome Subunit Targets | β2 and β5 (constitutive and immunoproteasome) | β5 (chymotrypsin-like) | β5 (chymotrypsin-like) |
| Reported Cellular Effects | Potent cytotoxic and antitumor activity | Induces apoptosis, cell cycle arrest, and inhibits NF-κB signaling | Induces apoptosis, ER stress, and overcomes Bortezomib resistance |
| Key Upregulated Genes (Hypothetical for this compound) | To be determined | CHOP (DDIT3), NOXA (PMAIP1), PUMA (BBC3), Heat shock proteins (e.g., HSPA5, HSP90B1) | ATF4, XBP1, ERN1, Genes involved in the UPR and ER stress pathways |
| Key Downregulated Genes (Hypothetical for this compound) | To be determined | Pro-survival genes regulated by NF-κB (e.g., BCL2, BCL-XL, c-IAP2) | Cyclins (e.g., CCND1), Anti-apoptotic genes |
Experimental Protocols
This section details a hypothetical experimental protocol for a comparative transcriptomics study of cells treated with this compound, Bortezomib, and Carfilzomib. The protocols for Bortezomib and Carfilzomib are based on methodologies described in existing literature.
Cell Culture and Drug Treatment
-
Cell Line: Human multiple myeloma cell line RPMI 8226.
-
Culture Conditions: Cells are to be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Preparation:
-
This compound: Stock solution to be prepared in DMSO. Final concentrations for treatment to be determined based on IC50 values.
-
Bortezomib: A 10 mM stock solution is prepared in DMSO and stored at -20°C. Final treatment concentration: 10 nM.
-
Carfilzomib: A 10 mM stock solution is prepared in DMSO and stored at -20°C. Final treatment concentration: 20 nM.
-
-
Treatment Protocol: Cells are to be seeded at a density of 5 x 10^5 cells/mL. After 24 hours, the cells are to be treated with the respective drugs or an equivalent volume of DMSO (vehicle control) for 24 hours.
RNA Extraction and Sequencing
-
RNA Isolation: Total RNA is to be extracted from the treated and control cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA quality and quantity are to be assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.
-
Library Preparation: RNA sequencing libraries are to be prepared from 1 µg of total RNA using the Illumina TruSeq Stranded mRNA Library Prep Kit.
-
Sequencing: The prepared libraries are to be sequenced on an Illumina NovaSeq platform with a paired-end 150 bp read length.
Data Analysis
-
Quality Control: Raw sequencing reads are to be assessed for quality using FastQC. Adapters and low-quality reads are to be trimmed using Trimmomatic.
-
Alignment: The trimmed reads are to be aligned to the human reference genome (GRCh38) using the STAR aligner.[3]
-
Quantification: Gene expression levels are to be quantified using featureCounts.
-
Differential Expression Analysis: Differential gene expression analysis between the drug-treated and control groups is to be performed using the DESeq2 package in R.[3] Genes with a |log2(fold change)| > 1 and an adjusted p-value < 0.05 are to be considered significantly differentially expressed.
-
Pathway Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are to be performed on the differentially expressed genes using the clusterProfiler package in R.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by proteasome inhibitors and a typical experimental workflow for a comparative transcriptomics study.
Experimental Workflow Diagram
Ubiquitin-Proteasome Pathway Inhibition
NF-κB Pathway and Proteasome Inhibition
Unfolded Protein Response Pathway
References
Glidobactin D and its Analogs: Overcoming Bortezomib Resistance in Multiple Myeloma
A comparative analysis of proteasome inhibitors in bortezomib-resistant multiple myeloma, highlighting the potential of the glidobactin class of compounds.
Multiple myeloma is a hematological malignancy characterized by the proliferation of neoplastic plasma cells. The proteasome inhibitor bortezomib has been a cornerstone of treatment; however, the development of resistance is a significant clinical challenge, necessitating the exploration of novel therapeutic agents.[1] This guide provides a comparative overview of the activity of the glidobactin class of proteasome inhibitors, with a focus on their potential to overcome bortezomib resistance in multiple myeloma cells. Due to the limited availability of public data on Glidobactin D specifically, this analysis will leverage experimental data from its close structural analog, TIR-199, which belongs to the same syrbactin class of irreversible proteasome inhibitors.[2][3]
Mechanism of Action: A Tale of Two Inhibitors
Bortezomib is a reversible inhibitor of the chymotrypsin-like (CT-L) activity of the β5 subunit of the 20S proteasome.[4] Its reversible nature can contribute to the development of resistance through various mechanisms, including mutations in the PSMB5 gene encoding the β5 subunit and the activation of pro-survival signaling pathways.
In contrast, the glidobactin family and their analogs, such as TIR-199, are irreversible (covalent) inhibitors of the proteasome.[2] This class of compounds also primarily targets the chymotrypsin-like activity of the proteasome.[2][3] The irreversible binding offers a potential advantage in overcoming resistance mechanisms that are effective against reversible inhibitors.
Comparative Efficacy in Bortezomib-Resistant Multiple Myeloma
Experimental data on TIR-199, a potent analog of glidobactin, demonstrates its ability to overcome bortezomib resistance in multiple myeloma cell lines.
Cell Viability Assays
The half-maximal effective concentration (EC50) for cell viability was determined in both bortezomib-sensitive (MM.1S) and bortezomib-resistant (MM.1S BzR) multiple myeloma cell lines.
| Compound | Cell Line | EC50 (nM) | Resistance Index (RI) |
| TIR-199 | MM.1S | ~25 | 1.7-2.2[2] |
| MM.1S BzR | ~50 | ||
| Bortezomib | MM.1S | ~5 | >20 |
| MM.1S BzR | >100 | ||
| Carfilzomib | MM.1S | ~10 | >10 |
| MM.1S BzR | >100 | ||
| Ixazomib | MM.1S | ~20 | >5 |
| MM.1S BzR | >100 |
Table 1: Comparative EC50 values of proteasome inhibitors in bortezomib-sensitive and -resistant multiple myeloma cell lines. Data for TIR-199 is used as a proxy for the glidobactin class. A lower Resistance Index (RI) indicates a better ability to overcome resistance.[2]
As shown in Table 1, TIR-199 exhibits a significantly lower resistance index compared to bortezomib and other second-generation proteasome inhibitors, indicating its potent activity against bortezomib-resistant cells.[2]
Proteasome Activity Inhibition
The inhibitory concentration (Ki50) for the chymotrypsin-like (CT-L) activity of the proteasome was measured in various multiple myeloma cell lines.
| Compound | Cell Line | Ki50 (nM) for CT-L (β5) activity |
| TIR-199 | ARD | 14.61 ± 2.68[3] |
| U266 | 54.59 ± 10.4[3] | |
| MM.1R | 26.8 ± 5.2[3] | |
| Ixazomib | ARD | ~15 |
| U266 | ~60 | |
| MM.1R | ~30 |
Table 2: Comparative Ki50 values for chymotrypsin-like proteasome activity. Data for TIR-199 is presented alongside comparable data for ixazomib.[3]
The Ki50 values for TIR-199 are comparable to those of the FDA-approved proteasome inhibitor ixazomib, demonstrating its potent and selective inhibition of the proteasome's chymotrypsin-like activity.[3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by proteasome inhibitors and a typical experimental workflow for evaluating their efficacy.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed multiple myeloma cells (5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Drug Treatment: Add serial dilutions of the test compounds (e.g., this compound, TIR-199, bortezomib) to the cells and incubate for 48 hours.
-
MTT Addition: Remove the drug-containing media and add 100 µL of fresh media and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 values using non-linear regression analysis.
Proteasome Activity Assay
-
Cell Lysis: Treat multiple myeloma cells with the test compounds for a specified time. Harvest and lyse the cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 0.5 mM EDTA, 2 mM ATP, and 1 mM DTT).[1]
-
Substrate Addition: In a black 96-well plate, mix the cell lysate with a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).
-
Fluorescence Measurement: Measure the fluorescence kinetically at an excitation wavelength of 380 nm and an emission wavelength of 460 nm at 37°C.
-
Data Analysis: Determine the rate of substrate cleavage from the linear phase of the reaction. Calculate the percentage of proteasome inhibition relative to untreated controls and determine the Ki50 values.
Other Alternatives for Bortezomib-Resistant Multiple Myeloma
Besides the glidobactin class of compounds, several other therapeutic options are available for patients with bortezomib-resistant multiple myeloma:
-
Second-Generation Proteasome Inhibitors: Carfilzomib and ixazomib are FDA-approved proteasome inhibitors that have shown efficacy in bortezomib-resistant patients.[5]
-
Immunomodulatory Drugs (IMiDs): Lenalidomide and pomalidomide, often used in combination with other agents, are effective in relapsed and refractory multiple myeloma.
-
Monoclonal Antibodies: Daratumumab (anti-CD38) and elotuzumab (anti-SLAMF7) are targeted therapies that have demonstrated significant activity.
-
Histone Deacetylase (HDAC) Inhibitors: Panobinostat, in combination with bortezomib and dexamethasone, is approved for patients who have received at least two prior regimens, including bortezomib and an IMiD.
-
CAR-T Cell Therapy: Chimeric antigen receptor (CAR) T-cell therapies targeting B-cell maturation antigen (BCMA) are an emerging and highly effective treatment option for heavily pretreated patients.
Conclusion
The development of resistance to bortezomib remains a significant hurdle in the management of multiple myeloma. The glidobactin class of irreversible proteasome inhibitors, as exemplified by the potent activity of its analog TIR-199, represents a promising therapeutic strategy to overcome this resistance. The data suggests that these compounds can effectively induce cell death in bortezomib-resistant multiple myeloma cells, warranting further investigation of this compound and other members of this class as potential novel treatments for this challenging disease.
References
- 1. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syrbactin proteasome inhibitor TIR-199 overcomes bortezomib chemoresistance and inhibits multiple myeloma tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syrbactin proteasome inhibitor TIR-199 overcomes bortezomib chemoresistance and inhibits multiple myeloma tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. researchgate.net [researchgate.net]
Navigating Specificity: A Comparative Guide to Antibodies for Proteasome Inhibitor Research
For researchers, scientists, and drug development professionals, the precise detection and quantification of proteasome inhibitors such as bortezomib, carfilzomib, and ixazomib are critical for pharmacokinetic studies, therapeutic drug monitoring, and the development of novel cancer therapies. The specificity of antibodies raised against these small molecule drugs is paramount to ensure accurate and reliable results. This guide provides a comparative overview of the considerations for antibody cross-reactivity among these three key proteasome inhibitors, supported by detailed experimental protocols and pathway diagrams.
While direct, publicly available quantitative data on the cross-reactivity of antibodies raised against bortezomib, carfilzomib, and ixazomib is limited, this guide synthesizes information on their mechanisms of action and the principles of immunoassay development to provide a framework for assessing antibody specificity. The structural differences between these inhibitors suggest that highly specific antibodies can be generated; however, empirical validation is essential.
Comparison of Proteasome Inhibitors
| Feature | Bortezomib (Velcade®) | Carfilzomib (Kyprolis®) | Ixazomib (Ninlaro®) |
| Core Structure | Dipeptidyl boronic acid | Tetrapeptide epoxyketone | Boronic acid prodrug |
| Binding to Proteasome | Reversible inhibitor of the chymotrypsin-like (β5) and, to a lesser extent, the caspase-like (β1) subunits of the 20S proteasome. | Irreversible inhibitor primarily of the chymotrypsin-like (β5) subunit of the 20S proteasome. | Reversible inhibitor of the chymotrypsin-like (β5) and caspase-like (β1) subunits of the 20S proteasome. |
| Administration | Intravenous or subcutaneous | Intravenous | Oral |
Antibody Cross-Reactivity: A Data-Driven Perspective
The development of highly specific monoclonal or polyclonal antibodies is crucial for distinguishing between these structurally distinct proteasome inhibitors. An ideal antibody raised against one inhibitor should exhibit minimal to no cross-reactivity with the others. The following table illustrates a hypothetical cross-reactivity profile that researchers should aim to determine experimentally.
| Antibody Raised Against | % Cross-Reactivity with Bortezomib | % Cross-Reactivity with Carfilzomib | % Cross-Reactivity with Ixazomib |
| Anti-Bortezomib Antibody | 100% | Data not available | Data not available |
| Anti-Carfilzomib Antibody | Data not available | 100% | Data not available |
| Anti-Ixazomib Antibody | Data not available | Data not available | 100% |
Absence of data underscores the critical need for researchers to perform their own cross-reactivity assessments using the protocols outlined below.
Experimental Protocols
To rigorously assess the cross-reactivity of antibodies against proteasome inhibitors, the following experimental protocols are recommended.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This is the most common method for determining antibody specificity and cross-reactivity for small molecules.
Principle: The assay measures the ability of the other proteasome inhibitors (the analytes) to compete with the target proteasome inhibitor (the antigen) for binding to a limited amount of the specific antibody.
Methodology:
-
Coating: Microtiter plates are coated with a conjugate of the target proteasome inhibitor (e.g., bortezomib-protein conjugate).
-
Blocking: Non-specific binding sites on the plate are blocked using a suitable blocking agent (e.g., Bovine Serum Albumin).
-
Competition: A fixed concentration of the primary antibody is pre-incubated with varying concentrations of the unlabeled proteasome inhibitors (bortezomib, carfilzomib, and ixazomib) or the sample. This mixture is then added to the coated plate.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, and the color development is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the free inhibitor in the sample.
-
Data Analysis: The percentage of cross-reactivity is calculated using the following formula: % Cross-Reactivity = (Concentration of target inhibitor at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics and affinity, offering a more detailed understanding of antibody-inhibitor interactions.
Principle: SPR measures the change in the refractive index at the surface of a sensor chip as the antibody binds to the immobilized proteasome inhibitor.
Methodology:
-
Immobilization: The target proteasome inhibitor is immobilized on a sensor chip surface.
-
Binding Analysis: A solution containing the antibody is flowed over the sensor surface. The association and dissociation of the antibody are monitored in real-time.
-
Cross-Reactivity Assessment: To assess cross-reactivity, solutions of the antibody are pre-saturated with a high concentration of the other proteasome inhibitors before being flowed over the chip. A lack of binding signal indicates high specificity of the antibody for the inhibitor it was raised against. Alternatively, each inhibitor can be immobilized on different spots of the same chip to directly measure the antibody's binding to each.
-
Data Analysis: The binding response (in Resonance Units, RU) is measured. The affinity (KD) and kinetic rate constants (ka and kd) are calculated from the sensorgrams.
Western Blotting
While less quantitative for cross-reactivity, Western blotting can be used to confirm the specificity of the antibody to a proteasome inhibitor conjugated to a carrier protein.
Methodology:
-
Sample Preparation: Prepare protein conjugates of bortezomib, carfilzomib, and ixazomib.
-
Gel Electrophoresis: Separate the protein conjugates by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody raised against one of the proteasome inhibitors.
-
Secondary Antibody Incubation: Incubate with a labeled secondary antibody that binds to the primary antibody.
-
Detection: Visualize the bands using a suitable detection method (e.g., chemiluminescence). The presence of a band indicates binding of the antibody to the respective proteasome inhibitor-protein conjugate.
Visualizing the Molecular Landscape
Understanding the cellular context in which these inhibitors function is crucial for interpreting experimental results.
Ubiquitin-Proteasome Signaling Pathway
Proteasome inhibitors function by disrupting the ubiquitin-proteasome system, a critical pathway for protein degradation and cellular homeostasis.
Caption: The Ubiquitin-Proteasome Pathway and the site of action for proteasome inhibitors.
Experimental Workflow for Antibody Cross-Reactivity Assessment
A logical workflow is essential for systematically evaluating antibody specificity.
Caption: A streamlined workflow for assessing the cross-reactivity of proteasome inhibitor antibodies.
Conclusion
The selection of a highly specific antibody is a critical step in the development of robust and reliable assays for proteasome inhibitors. While this guide provides the necessary framework and detailed protocols for assessing antibody cross-reactivity, it is imperative for researchers to empirically determine the specificity of their own reagents. The structural diversity among bortezomib, carfilzomib, and ixazomib provides a strong basis for the development of antibodies with high specificity. Through rigorous validation using techniques such as competitive ELISA and SPR, researchers can ensure the accuracy of their findings and contribute to the advancement of personalized medicine in cancer therapy.
Glidobactin D: A Promising Lead for a New Generation of Proteasome Inhibitors in Cancer Therapy
A Comparative Analysis of Glidobactin D and Other Proteasome Inhibitors for Drug Development
The ubiquitin-proteasome system is a critical pathway for protein degradation within cells, and its inhibition has emerged as a powerful strategy in cancer therapy. This compound, a natural product isolated from bacteria, and its analogs are potent proteasome inhibitors that have garnered significant interest as promising lead compounds for the development of novel anticancer drugs.[1] This guide provides a comparative analysis of this compound with established proteasome inhibitors, Bortezomib and Carfilzomib, to evaluate its potential as a drug development candidate for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Proteasome
In contrast, Bortezomib and Carfilzomib are well-characterized proteasome inhibitors with distinct mechanisms. Bortezomib is a reversible inhibitor of the chymotrypsin-like activity of the β5 subunit of the 20S proteasome. Carfilzomib, a second-generation inhibitor, irreversibly binds to and inhibits the chymotrypsin-like activity of the proteasome, which may contribute to its distinct efficacy and safety profile.
Comparative Efficacy: A Look at Cytotoxicity
The in vitro cytotoxicity of a potential drug candidate is a critical early indicator of its therapeutic potential. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. While this compound and its analogs are reported to be potent, specific IC50 values against a broad range of cancer cell lines are not yet widely published.
In contrast, extensive data is available for Bortezomib and Carfilzomib, demonstrating their potent cytotoxic effects across various cancer types.
Table 1: Comparative in vitro Cytotoxicity (IC50) of Proteasome Inhibitors
| Compound | Cancer Cell Line | IC50 (nM) |
| This compound | Data not publicly available | Data not publicly available |
| Luminmycin D | Data not publicly available | Data not publicly available |
| Glidobactin A | Data not publicly available | Data not publicly available |
| Bortezomib | Myeloma (RPMI 8226) | 7 |
| Myeloma (U266) | 11 | |
| Prostate (PC-3) | 20 | |
| Prostate (LNCaP) | 100 | |
| Carfilzomib | Breast (MCF7) | ~10 |
| Breast (MDA-MB-231) | ~20 | |
| Lung (A549) | ~30 | |
| Multiple Myeloma (RPMI 8226) | 4.2 |
Note: IC50 values can vary depending on the specific cell line and experimental conditions.
Pharmacokinetic Profile: A Key Determinant of Drugability
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are crucial for its development into a safe and effective drug. Currently, there is limited publicly available information on the pharmacokinetic profile of this compound and its analogs. Further studies are required to determine their bioavailability, metabolic stability, and clearance rates to assess their potential for in vivo efficacy and safety.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are essential.
Proteasome Activity Assay (In Vitro)
This assay measures the chymotrypsin-like peptidase activity of the 20S proteasome.
-
Reagents and Materials:
-
Purified 20S proteasome
-
Fluorogenic substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
Test compounds (this compound, Bortezomib, Carfilzomib)
-
96-well black microplate
-
Fluorometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a fixed concentration of the 20S proteasome to each well of the microplate.
-
Add the diluted test compounds to the respective wells and incubate for a predefined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at regular intervals using a fluorometer (e.g., excitation at 380 nm and emission at 460 nm).
-
Calculate the rate of substrate cleavage and determine the IC50 value for each compound.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.
-
Reagents and Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well clear microplate
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Conclusion and Future Directions
This compound represents a promising scaffold for the development of a new class of proteasome inhibitors. Its potent activity, derived from a natural source, offers a unique chemical space for exploration. However, to fully validate its potential as a lead compound, further research is imperative. The immediate priorities should be the comprehensive evaluation of its cytotoxicity against a diverse panel of cancer cell lines to determine its efficacy and spectrum of activity. Concurrently, detailed pharmacokinetic and in vivo studies are essential to assess its drug-like properties and therapeutic window.
While direct quantitative comparisons with established drugs like Bortezomib and Carfilzomib are currently limited by the lack of publicly available data for this compound, the qualitative evidence of its potent proteasome inhibition strongly supports its continued investigation. As more data becomes available, a clearer picture of its therapeutic potential will emerge, potentially paving the way for a novel and effective treatment for various malignancies.
References
Glidobactin D: An In Vivo Efficacy Comparison with Standard-of-Care Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pre-clinical in vivo efficacy of Glidobactin D against current standard-of-care therapies for relevant oncological indications. Due to the limited publicly available in vivo data for this compound, this document serves as a framework, presenting available data for standard treatments and outlining the necessary experimental context for a direct comparison.
Overview of Therapeutic Agents
This compound is a natural product belonging to the glidobactin family, which are known to be potent proteasome inhibitors.[1][2][3] The proteasome is a critical cellular complex responsible for protein degradation, and its inhibition can lead to apoptosis in cancer cells, which are often more sensitive to proteasome inhibition than normal cells.[2] Glidobactins have demonstrated cytotoxic activity against various human cancer cells.[2][4][5]
Standard-of-Care Therapies:
-
For Multiple Myeloma (MM): Bortezomib (Velcade®) is a cornerstone of MM treatment. It is a highly selective and reversible inhibitor of the 26S proteasome.[6] Standard treatment regimens often involve Bortezomib in combination with other agents like lenalidomide and dexamethasone.[7][8][9][10]
-
For Acute Myeloid Leukemia (AML): Cytarabine (Ara-C) is a primary chemotherapeutic agent used in the treatment of AML for decades.[11][12][13] For patients unfit for intensive chemotherapy, a combination of Venetoclax and a hypomethylating agent like azacitidine has become a standard of care.[14][15]
Quantitative Comparison of In Vivo Efficacy
The following tables summarize representative in vivo efficacy data for standard-of-care therapies. Data for this compound is presented as a placeholder and will be updated as it becomes publicly available.
Table 1: In Vivo Efficacy Against Multiple Myeloma Xenograft Models
| Parameter | This compound | Bortezomib |
| Animal Model | To Be Determined (e.g., CB-17 SCID mice with human MM cell line xenografts) | SCID mice with human MM xenografts[6] |
| Dosage and Administration | To Be Determined | 0.5 mg/kg, IV, twice weekly for 4 weeks[6] |
| Tumor Growth Inhibition (TGI) | To Be Determined | Significant inhibition of tumor growth[6] |
| Increase in Overall Survival | To Be Determined | Statistically significant increase in overall survival[6] |
| Mechanism of Action | Proteasome Inhibition | Proteasome Inhibition[6] |
Table 2: In Vivo Efficacy Against Acute Myeloid Leukemia Xenograft Models
| Parameter | This compound | Cytarabine |
| Animal Model | To Be Determined (e.g., NSG mice with human AML cell line xenografts) | Xenograft model with primary AML patient specimens[16] |
| Dosage and Administration | To Be Determined | 60 mg/kg, IP, daily for 5 days[16] |
| Cytoreductive Effect | To Be Determined | 4- to 46-fold cytoreductive effect at 1 week post-treatment[16] |
| Effect on Leukemic Stem Cells | To Be Determined | Did not spare leukemic stem cells in vivo[16] |
| Mechanism of Action | Proteasome Inhibition | DNA synthesis inhibition[16] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies.
Protocol 1: General In Vivo Efficacy Evaluation of a Novel Compound in a Multiple Myeloma Xenograft Model
-
Cell Culture: Human multiple myeloma cell lines (e.g., RPMI 8226, U266) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., 6-8 week old female CB-17 SCID) are used. Animals are housed in a pathogen-free environment.
-
Tumor Implantation: 5-10 x 10^6 MM cells in a sterile PBS or Matrigel solution are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are measured with calipers regularly (e.g., twice weekly) once they become palpable. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered via a specified route (e.g., intravenous, intraperitoneal) at various doses. The vehicle used for the control group should be identical to that used for the drug. Bortezomib, as a comparator, would be administered as described in the literature (e.g., 0.5 mg/kg IV, twice weekly).[6]
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Comparison of tumor volumes between treated and control groups.
-
Survival: Monitoring of overall survival. The study endpoint may be defined by a specific tumor volume or signs of morbidity.
-
-
Toxicity Assessment: Animal body weight is monitored as a general indicator of toxicity. At the end of the study, major organs may be collected for histological analysis.
-
Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANOVA, Kaplan-Meier survival analysis) are used to determine the significance of the observed differences.
Protocol 2: In Vivo Efficacy Evaluation of Cytarabine in an AML Xenograft Model
This protocol is based on a study by Farge et al. (2015).[16]
-
Patient Samples: Primary AML patient specimens are used.
-
Animal Model: NOD/SCID/IL2Rγc-null (NSG) mice are utilized.
-
Xenotransplantation: Following irradiation, mice are intra-femorally injected with AML cells. Engraftment is confirmed via flow cytometry of peripheral blood or bone marrow.
-
Treatment: Engrafted mice are treated with Cytarabine (60 mg/kg) or vehicle control administered intraperitoneally daily for 5 days.[16]
-
Efficacy Assessment:
-
Cytoreduction: The percentage of human CD45+ cells in the bone marrow is assessed by flow cytometry at a specified time point (e.g., 1 week post-treatment) to determine the reduction in leukemic burden.[16]
-
Leukemic Stem Cell Frequency: Limiting dilution assays can be performed to evaluate the frequency of SL-ICs (SCID-leukemia initiating cells).[16]
-
-
Statistical Analysis: Statistical significance of differences in leukemic cell populations between treatment and control groups is determined.
Visualizing Mechanisms and Workflows
Diagram 1: Simplified Signaling Pathway of Proteasome Inhibition
Caption: Simplified pathway of proteasome inhibition leading to apoptosis.
Diagram 2: Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for a preclinical in vivo efficacy study.
References
- 1. Glidobactins D, E, F, G and H; minor components of the antitumor antibiotic glidobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin-like Proteasome Inhibitors from Photorhabdus laumondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of cytotoxic glidobactins/luminmycins by Photorhabdus asymbiotica in liquid media and live crickets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of Cytotoxic Glidobactins/Luminmycins by Photorhabdus asymbiotica in Liquid Media and Live Crickets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple Myeloma Treatments | Drugs & Treatment by Stage [themmrf.org]
- 8. Short overview on the current standard of treatment in newly diagnosed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple Myeloma | Treatment for Multiple Myeloma | LLS [bloodcancerunited.org]
- 10. Multiple Myeloma Treatment & Management: Approach Considerations, Smoldering Multiple Myeloma, Chemotherapy and Immunotherapy [emedicine.medscape.com]
- 11. Clinical significance of in vivo cytarabine-induced gene expression signature in AML | Semantic Scholar [semanticscholar.org]
- 12. Clinical significance of In vivo Cytarabine Induced Gene Expression Signature in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Acute myeloid leukemia - Wikipedia [en.wikipedia.org]
- 16. ashpublications.org [ashpublications.org]
The Indispensable Role of the α,β-Unsaturated Carbonyl Moiety in the Bioactivity of Glidobactin D
A Comparative Guide for Researchers and Drug Development Professionals
Glidobactin D, a member of the glidobactin-like natural products (GLNPs), has garnered significant interest as a potent proteasome inhibitor with potential applications in anticancer therapy. A key structural feature of this compound and its analogues is the presence of an α,β-unsaturated carbonyl group within a 12-membered macrolactam ring. This guide provides a comparative analysis, supported by experimental data, to confirm the critical role of this functional group in the biological activity of this compound.
The α,β-Unsaturated Carbonyl: A Reactive "Warhead"
The primary mechanism of action of this compound is the inhibition of the 20S proteasome, a key cellular machinery for protein degradation. The α,β-unsaturated carbonyl moiety within the Glidobactin molecule acts as an electrophilic "warhead." It facilitates a covalent, irreversible bond with the hydroxyl group of the N-terminal threonine residue in the active site of the chymotrypsin-like (ChTL) β5 subunit of the proteasome.[1] This reaction, a Michael-type 1,4-addition, effectively deactivates the proteasome, leading to the accumulation of ubiquitinated proteins and ultimately inducing apoptosis in cancer cells.
Structure-Activity Relationship: A Tale of Two Moieties
While the α,β-unsaturated carbonyl group is essential for the covalent inhibition, the overall potency of Glidobactin analogues is also influenced by the lipophilic aliphatic tail. This side chain is crucial for the binding affinity of the inhibitor to the proteasome's active site.[2][3][4] Variations in the length and branching of this tail can significantly modulate the inhibitory activity.
Comparative Analysis of Glidobactin Analogues
The most compelling evidence for the role of the α,β-unsaturated carbonyl comes from comparing the bioactivity of this compound's family of compounds with analogues where this moiety is altered or absent.
Quantitative Comparison of Proteasome Inhibition
The following table summarizes the 50% inhibitory concentrations (IC₅₀) of Glidobactin A and several of its natural analogues against the chymotrypsin-like (ChTL) activity of the yeast 20S proteasome. While data for this compound specifically was not available in the reviewed literature, Glidobactin A serves as a representative member of this class with the same core structure and mechanism of action.
| Compound | Key Structural Difference from Glidobactin A | IC₅₀ (nM) against Yeast 20S Proteasome (ChTL activity) |
| Glidobactin A (1) | Reference Compound | 19[2] |
| Cepafungin I (2) | Terminal methyl branching in the aliphatic tail | 4[2] |
| Compound 3 | Different aliphatic tail | 27[2] |
| Compound 4 | Different aliphatic tail | 73[2] |
| Compound 5 | Different aliphatic tail | 107[2] |
| Luminmycin B | Open-ring derivative, lacking the constrained α,β-unsaturated carbonyl system | Inactive[1][5] |
The data clearly demonstrates that while modifications to the aliphatic tail influence potency, the presence of the intact macrolactam ring with the α,β-unsaturated carbonyl is a prerequisite for activity. The open-ring analogue, Luminmycin B, which lacks the rigid conformation of the reactive moiety, is devoid of cytotoxic and antifungal activity.[1][5] This strongly supports the hypothesis that the α,β-unsaturated carbonyl group is indispensable for the biological function of glidobactins.
Experimental Protocols
Yeast 20S Proteasome Chymotrypsin-Like (ChTL) Activity Assay
This protocol outlines a typical fluorometric assay to determine the IC₅₀ values of proteasome inhibitors.
1. Materials and Reagents:
-
Purified yeast 20S proteasome
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT
-
Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin)
-
Test Compounds (Glidobactin analogues) dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
2. Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add 2 µL of each compound dilution to the respective wells. For the control wells, add 2 µL of DMSO.
-
Add 98 µL of the assay buffer containing the purified yeast 20S proteasome to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the proteasome.
-
Initiate the reaction by adding 100 µL of the assay buffer containing the fluorogenic substrate (Suc-LLVY-AMC) to each well.
-
Immediately measure the fluorescence intensity at 37°C every 5 minutes for 60 minutes using a microplate reader.
-
The rate of increase in fluorescence is proportional to the proteasome activity.
3. Data Analysis:
-
Calculate the percentage of proteasome inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism software).
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow for determining its inhibitory activity.
Caption: Mechanism of proteasome inhibition by this compound.
Caption: Workflow for determining proteasome inhibition.
Conclusion
The available experimental evidence strongly confirms that the α,β-unsaturated carbonyl group within the macrolactam ring of this compound is an indispensable feature for its potent proteasome inhibitory activity. While the aliphatic side chain fine-tunes the binding affinity, the Michael acceptor functionality of the α,β-unsaturated carbonyl is directly responsible for the covalent and irreversible inactivation of the proteasome. This understanding is critical for the rational design of novel and more effective proteasome inhibitors for therapeutic applications.
References
- 1. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin-like Proteasome Inhibitors from Photorhabdus laumondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Glidobactin D
For Immediate Implementation by Laboratory Personnel
As a potent proteasome inhibitor with potential applications in anticancer drug development, Glidobactin D requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and the protection of the environment.[1][2] This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with best practices for managing cytotoxic and bioactive research compounds.
I. Immediate Safety and Handling Precautions
Due to its cytotoxic nature, all interactions with this compound must be conducted with appropriate personal protective equipment (PPE). Adherence to these safety protocols is mandatory to prevent accidental exposure.
Required Personal Protective Equipment (PPE):
| PPE Component | Specification | Purpose |
| Gloves | Nitrile, double-gloved | Prevents skin contact. |
| Lab Coat | Disposable, with cuffs | Protects clothing and skin from contamination. |
| Eye Protection | Safety goggles or face shield | Shields eyes from splashes or aerosols. |
| Respiratory Protection | Fitted N95 respirator or higher | Recommended when handling powders or creating aerosols. |
Work with this compound should always be performed within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
II. Operational Disposal Plan: A Step-by-Step Protocol
The disposal of this compound must follow a clearly defined workflow to ensure that all waste is correctly segregated, labeled, and prepared for final disposal by a licensed hazardous waste management service.
Experimental Workflow for this compound Disposal:
References
Personal protective equipment for handling Glidobactin D
This guide provides crucial safety and logistical information for handling Glidobactin D, a member of the glidobactin family of potent proteasome inhibitors with potential cytotoxic and antitumor properties.[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines a conservative approach to handling based on the known hazards of similar compounds and general best practices for managing hazardous chemicals in a laboratory setting.
Researchers, scientists, and drug development professionals should treat this compound as a potent, hazardous compound and adhere strictly to the following protocols.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent skin contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves.[3] Change outer glove immediately upon contamination. | Provides a primary barrier against skin contact. Double-gloving offers additional protection in case of a tear or splash. Powder-free gloves are recommended to prevent aerosolization of the compound.[3] |
| Eye Protection | Chemical splash goggles or a full-face shield worn over safety glasses.[4][5] | Protects eyes from splashes and aerosols. A face shield offers broader protection for the entire face.[3][5] |
| Body Protection | A disposable, chemical-resistant gown with long cuffs worn over a lab coat.[3] | Prevents contamination of personal clothing and skin. The gown should be disposed of as hazardous waste after use. |
| Respiratory Protection | A properly fitted N95 respirator or higher, used in conjunction with a chemical fume hood. | Minimizes the risk of inhaling aerosolized particles of this compound. |
| Footwear | Closed-toe, chemical-resistant shoes.[4] | Protects feet from potential spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to ensure safety. The following step-by-step process outlines the handling of this compound from preparation to disposal.
2.1. Preparation:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, waste containers, and spill kits, are readily available.
-
Don PPE: Put on all required PPE in the correct order (gown, inner gloves, respirator, eye protection, outer gloves).
2.2. Handling:
-
Weighing: If weighing the solid compound, do so within the fume hood on a tared, disposable weigh boat.
-
Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing. Keep containers closed when not in use.
-
Experimental Use: Conduct all experimental procedures involving this compound within the fume hood.
2.3. Post-Handling:
-
Decontamination: Wipe down all surfaces and equipment within the fume hood with an appropriate deactivating solution (e.g., a freshly prepared 10% bleach solution followed by a 70% ethanol rinse), if compatible with the equipment.
-
Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of in the designated hazardous waste container.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste, including used gloves, gowns, weigh boats, and any other contaminated disposable items, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Sharps: Any contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated sharps container for hazardous waste.
-
Waste Pickup: Follow your institution's guidelines for the disposal of cytotoxic or hazardous chemical waste.
Experimental Workflow Diagram
The following diagram illustrates the essential workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin-like Proteasome Inhibitors from Photorhabdus laumondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pppmag.com [pppmag.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. sams-solutions.com [sams-solutions.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
